Product packaging for 12-Epinapelline(Cat. No.:)

12-Epinapelline

Número de catálogo: B1180270
Peso molecular: 359.5 g/mol
Clave InChI: AZAZKLKDEOMJBJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

12-Epinapelline is a kaurane diterpenoid.
This compound has been reported in Aconitum flavum, Aconitum japonicum, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H33NO3 B1180270 12-Epinapelline

Propiedades

IUPAC Name

11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-19,24-26H,2,4-10H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAZKLKDEOMJBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C56C4CC(C(C5)C(=C)C6O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

12-Epinapelline: A Technical Guide to its Discovery, Origin, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the diterpenoid alkaloid 12-Epinapelline, a natural product isolated from the Aconitum genus. The document details its discovery and origin, outlines plausible experimental protocols for its isolation and purification, and presents methodologies for evaluating its significant biological activities, including anti-inflammatory, anticonvulsant, and antiarrhythmic effects. Quantitative data from published studies are summarized, and key experimental workflows are visualized to facilitate a deeper understanding of the research surrounding this compound. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a diterpenoid alkaloid that has been identified within plants of the Aconitum genus, a group known for producing a diverse array of biologically active secondary metabolites. Structurally, it belongs to the atisine series of diterpene alkaloids. Research has indicated that this compound possesses a range of pharmacological activities, making it a compound of interest for further investigation and potential therapeutic development.

Discovery and Origin

This compound is a naturally occurring compound isolated from plants of the genus Aconitum, which are part of the Ranunculaceae family. Specifically, it has been identified in Aconitum baicalense and Aconitum carmichaelii. The discovery of this compound is rooted in the broader scientific exploration of the chemical constituents of Aconitum species, which have a long history of use in traditional medicine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₂₂H₃₃NO₃
Molecular Weight 359.5 g/mol
CAS Number 110064-71-6
Appearance Solid
Purity ≥95% (as commercially available)
Solubility Soluble in Chloroform (10 mg/mL)

Experimental Protocols

The following sections detail representative experimental protocols for the isolation, purification, and biological evaluation of this compound. It is important to note that these are generalized procedures based on established methods for similar compounds and may require optimization for specific laboratory conditions.

Isolation and Purification of this compound from Aconitum baicalense

The following protocol describes a plausible method for the isolation and purification of this compound from the aerial parts of Aconitum baicalense, based on general procedures for diterpenoid alkaloids.

4.1.1. Plant Material and Extraction

  • Collection and Preparation: The aerial parts of Aconitum baicalense are collected, air-dried in the shade, and pulverized into a coarse powder.

  • Maceration: The powdered plant material is macerated with 95% ethanol at room temperature for a period of 72 hours, with occasional shaking. This process is repeated three times to ensure exhaustive extraction.

  • Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

4.1.2. Acid-Base Extraction for Alkaloid Enrichment

  • Acidification: The crude extract is suspended in 2% hydrochloric acid (HCl) and stirred until fully dissolved.

  • Defatting: The acidic solution is then extracted with diethyl ether or another suitable non-polar solvent to remove fats and other non-polar compounds. The aqueous layer containing the protonated alkaloids is retained.

  • Basification: The pH of the aqueous layer is adjusted to 9-10 with ammonium hydroxide (NH₄OH) to precipitate the free alkaloids.

  • Extraction of Free Alkaloids: The basified solution is extracted with chloroform or dichloromethane. The organic layers are combined, washed with distilled water until neutral, and dried over anhydrous sodium sulfate.

  • Crude Alkaloid Fraction: The solvent is evaporated under reduced pressure to yield the crude alkaloid fraction.

4.1.3. Chromatographic Purification

  • Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform-methanol or a similar solvent system of increasing polarity.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualized with Dragendorff's reagent.

  • Further Purification: Fractions containing compounds with similar TLC profiles to this compound are combined and may require further purification using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

4.1.4. Structure Elucidation

The structure of the isolated compound is confirmed using spectroscopic methods, including:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments to elucidate the complete chemical structure.

G cluster_extraction Extraction cluster_purification Purification Plant Material Dried, powdered Aconitum baicalense Maceration Maceration with 95% Ethanol Plant Material->Maceration Concentration Concentration to Crude Extract Maceration->Concentration Acid-Base Extraction Acid-Base Extraction to obtain Crude Alkaloids Concentration->Acid-Base Extraction Column Chromatography Silica Gel Column Chromatography Acid-Base Extraction->Column Chromatography Fraction Collection Fraction Collection and TLC Analysis Column Chromatography->Fraction Collection HPLC Purification Preparative HPLC Fraction Collection->HPLC Purification Pure this compound Pure this compound HPLC Purification->Pure this compound Yields

Figure 1. General workflow for the isolation and purification of this compound.
Biological Activity Assays

4.2.1. In Vitro Anti-Inflammatory Activity: Albumin Denaturation Assay

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

  • Preparation of Reagents:

    • 1% aqueous solution of bovine serum albumin (BSA).

    • Phosphate buffered saline (PBS, pH 6.4).

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

    • Reference standard (e.g., Diclofenac sodium).

  • Assay Procedure:

    • The reaction mixture consists of 0.2 mL of 1% BSA, 2.8 mL of PBS, and 2.0 mL of the test compound solution.

    • A control group is prepared with the solvent in place of the test compound.

    • The mixtures are incubated at 37°C for 20 minutes.

    • Denaturation is induced by heating the mixtures at 70°C in a water bath for 5 minutes.

    • After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

  • Data Analysis:

    • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

    • The IC₅₀ value (the concentration of the compound that causes 50% inhibition) is determined.

4.2.2. Anticonvulsant Activity: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Models in Mice

These two models are widely used to screen for anticonvulsant drugs.

Maximal Electroshock (MES) Seizure Model:

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle. A positive control group receives a standard anticonvulsant drug (e.g., phenytoin).

  • Induction of Seizures: After a predetermined time (e.g., 30-60 minutes), seizures are induced via corneal electrodes using an alternating current (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered a positive result.

  • Data Analysis: The percentage of animals protected from tonic hindlimb extension is calculated for each dose group. The ED₅₀ (the dose that protects 50% of the animals) can be determined.

Pentylenetetrazole (PTZ)-Induced Seizure Model:

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Drug Administration: Similar to the MES model, this compound is administered i.p. at various doses.

  • Induction of Seizures: After a set time, a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) is administered.

  • Observation: The animals are observed for the onset of clonic convulsions for a period of 30 minutes. The latency to the first convulsion and the duration of the convulsions are recorded.

  • Data Analysis: The ability of this compound to delay the onset of or prevent clonic convulsions is evaluated. The percentage of protected animals and the ED₅₀ can be calculated.

4.2.3. Antiarrhythmic Activity: Aconitine-Induced Arrhythmia Model in Rats

This model is used to evaluate the potential of a compound to treat cardiac arrhythmias.

  • Animals: Male Wistar rats (250-300 g) are anesthetized (e.g., with urethane).

  • Surgical Preparation: The jugular vein is cannulated for drug administration. ECG electrodes are placed to monitor cardiac activity.

  • Induction of Arrhythmia: A continuous infusion of aconitine (e.g., 10 µg/mL at a rate of 0.1 mL/min) is administered through the jugular vein to induce ventricular arrhythmias.

  • Drug Administration: Once stable arrhythmias are established, this compound is administered intravenously at different doses.

  • Observation and Data Analysis: The ECG is continuously monitored to observe the restoration of normal sinus rhythm. The dose required to abolish the arrhythmia and the duration of the antiarrhythmic effect are recorded. The ED₅₀ for antiarrhythmic and antifibrillatory activity can be determined.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of this compound.

Biological ActivityModelParameterValue (mg/kg)Reference
Antiarrhythmic ActivityAconitine-induced arrhythmia in ratsED₅₀8[1]
Antifibrillatory ActivityAconitine-induced cardiac fibrillation in miceED₅₀20[1]

Signaling Pathways

While the precise molecular mechanisms of action for this compound are not fully elucidated, its anticonvulsant activity is hypothesized to involve the modulation of ion channels.

G This compound This compound Na_channels Voltage-gated Na+ channels This compound->Na_channels Inhibition GABA_receptors GABAA Receptors This compound->GABA_receptors Potentiation Neuronal_Excitability Decreased Neuronal Excitability Na_channels->Neuronal_Excitability GABA_receptors->Neuronal_Excitability Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Excitability->Anticonvulsant_Effect

Figure 2. Hypothesized signaling pathway for the anticonvulsant activity of this compound.

Conclusion

This compound is a diterpenoid alkaloid with demonstrated anti-inflammatory, anticonvulsant, and antiarrhythmic properties. Its natural origin in Aconitum species makes it an interesting lead compound for drug discovery and development. The experimental protocols outlined in this guide provide a framework for the isolation, purification, and comprehensive biological evaluation of this compound and related compounds. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential.

References

Aconitum baicalense: A Comprehensive Technical Guide to its Potential as a Source of 12-Epinapelline for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Aconitum baicalense, a member of the Ranunculaceae family, is a plant of significant interest in phytochemical and pharmacological research. This technical guide provides an in-depth analysis of Aconitum baicalense as a source of the diterpenoid alkaloid, 12-Epinapelline. While the precise yield of this compound from this plant species is not extensively documented in publicly available literature, this document synthesizes the existing knowledge on its isolation, biological activities, and associated mechanisms of action. This guide is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this compound.

Introduction

The genus Aconitum has a long history in traditional medicine, alongside a reputation for toxicity due to its diverse alkaloid content. These alkaloids, particularly the C19- and C20-diterpenoid types, have demonstrated a wide range of biological activities, making them attractive candidates for modern drug discovery. Among these compounds, this compound, a C20-diterpenoid alkaloid, has emerged as a molecule of interest. This guide focuses on Aconitum baicalense as a potential source of this compound and delineates its known pharmacological properties and the underlying molecular pathways.

Phytochemistry: this compound from Aconitum baicalense

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₂H₃₃NO₃
Molecular Weight359.5 g/mol
IUPAC Name(1S,6R,11R,13R,14S,15R,17S)-11-ethyl-4,13-dihydroxy-15-methyl-5-methylidenespiro[1,17-cyclo-1,12-ethano-2H-furo[3,2-e]isoquinoline-6,2'-oxiran]-14-ol
AppearancePowder

Biological Activities and Mechanisms of Action

Emerging research has highlighted several promising biological activities of this compound and its derivatives, positioning them as potential leads for drug development.

Anti-Leukemia Activity

This compound has demonstrated significant potential in inhibiting the proliferation of leukemia cells.[1][2] Studies have shown that it can induce cell cycle arrest and apoptosis in leukemia cell lines.[1][2]

The primary mechanism underlying the anti-leukemia effect of this compound is the inhibition of the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is crucial for cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers, including leukemia. This compound has been shown to downregulate the expression of key proteins in this pathway, including PI3K, AKT, p-AKT, and mTOR.[1]

PI3K_AKT_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Epinapelline This compound Epinapelline->PI3K Epinapelline->AKT Epinapelline->mTORC1

Figure 1: Simplified diagram of the PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Anticonvulsant Activity

The N-oxide derivative of this compound, also isolated from Aconitum baicalense, has demonstrated anticonvulsant properties.[3] It is hypothesized that this activity is mediated through its interaction with Na⁺ channels and GABAᴀ receptors.[3]

Many anticonvulsant drugs exert their effects by modulating the activity of voltage-gated sodium channels and enhancing the inhibitory neurotransmission mediated by GABAᴀ receptors. The proposed mechanism for this compound N-oxide involves a similar dual action, reducing neuronal excitability and enhancing inhibition within the central nervous system.

Anticonvulsant_Mechanism Neuron Presynaptic Neuron GABAa_Receptor GABAa Receptor Neuron->GABAa_Receptor Releases GABA to Action_Potential Action Potential Propagation Neuron->Action_Potential Initiates Na_Channel Na+ Channel Postsynaptic_Neuron Postsynaptic Neuron Na_Channel->Postsynaptic_Neuron Depolarizes GABAa_Receptor->Postsynaptic_Neuron Hyperpolarizes Inhibition Neuronal Inhibition Postsynaptic_Neuron->Inhibition Epinapelline_N_Oxide This compound N-Oxide Epinapelline_N_Oxide->Na_Channel Blocks Epinapelline_N_Oxide->GABAa_Receptor Potentiates

Figure 2: Proposed mechanism of anticonvulsant action of this compound N-Oxide.

Other Reported Activities
  • Anti-inflammatory Activity : this compound has been reported to possess anti-inflammatory properties.

  • Regenerative Characteristics : A complex extract of Aconitum baicalense and some of its isolated diterpene alkaloids, including this compound N-oxide, have been shown to stimulate the growth of fibroblast precursors, suggesting potential applications in tissue regeneration.[4]

Experimental Protocols

The following sections provide generalized methodologies for the extraction, isolation, and biological evaluation of this compound, based on standard practices for diterpenoid alkaloids from Aconitum species.

Extraction and Isolation of this compound

A typical workflow for the isolation of diterpenoid alkaloids from Aconitum species involves several stages.

Isolation_Workflow Plant_Material Dried and Powdered Aconitum baicalense Roots Extraction Maceration or Soxhlet Extraction (e.g., with 95% Ethanol) Plant_Material->Extraction Crude_Extract Crude Ethanolic Extract Extraction->Crude_Extract Acid_Base_Partition Acid-Base Partitioning (e.g., HCl and Chloroform) Crude_Extract->Acid_Base_Partition Total_Alkaloids Total Alkaloid Fraction Acid_Base_Partition->Total_Alkaloids Chromatography Column Chromatography (Silica Gel, Alumina) Total_Alkaloids->Chromatography Fractions Alkaloid Fractions Chromatography->Fractions Purification Preparative HPLC or Crystallization Fractions->Purification Pure_Compound Pure this compound Purification->Pure_Compound

Figure 3: General workflow for the isolation of this compound.

Protocol:

  • Plant Material Preparation : The roots of Aconitum baicalense are collected, dried, and ground into a fine powder.

  • Extraction : The powdered plant material is extracted with a suitable solvent, typically 95% ethanol, using either maceration or a Soxhlet apparatus. The solvent is then removed under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning : The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered. The acidic solution is then washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with ammonia solution to pH 9-10) and extracted with a chlorinated solvent (e.g., chloroform or dichloromethane) to obtain the total alkaloid fraction.

  • Chromatographic Separation : The total alkaloid fraction is subjected to column chromatography on silica gel or alumina. A gradient elution system with increasing polarity (e.g., chloroform-methanol mixtures) is used to separate the different alkaloids.

  • Purification : Fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) or by recrystallization to obtain the pure compound.

  • Characterization : The structure of the isolated compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR.

In Vitro Anti-Leukemia Assay (MTT Assay)

Objective : To determine the cytotoxic effect of this compound on leukemia cell lines.

Materials :

  • Leukemia cell lines (e.g., K-562, HL-60)

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Protocol :

  • Cell Seeding : Seed leukemia cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment : Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis : Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.

Western Blot Analysis for PI3K/AKT/mTOR Pathway Proteins

Objective : To investigate the effect of this compound on the expression of key proteins in the PI3K/AKT/mTOR pathway.

Materials :

  • Leukemia cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-PI3K, anti-AKT, anti-p-AKT, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Protocol :

  • Protein Extraction : Lyse the treated and control cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • SDS-PAGE : Separate equal amounts of protein on SDS-PAGE gels.

  • Western Blotting : Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting : Block the membrane with 5% non-fat milk and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection : Visualize the protein bands using an ECL detection system.

  • Densitometry Analysis : Quantify the band intensities and normalize to the loading control (β-actin).

Future Perspectives and Conclusion

Aconitum baicalense represents a promising natural source for the diterpenoid alkaloid this compound. The demonstrated anti-leukemia and potential anticonvulsant activities, coupled with a defined mechanism of action involving the PI3K/AKT/mTOR pathway, provide a strong rationale for further investigation.

Key areas for future research include:

  • Quantitative Analysis : A systematic study to determine the yield of this compound from Aconitum baicalense is crucial for assessing its viability as a sustainable source.

  • Pharmacokinetic and Toxicological Studies : In-depth in vivo studies are necessary to evaluate the ADME (absorption, distribution, metabolism, and excretion) properties and the safety profile of this compound.

  • Structure-Activity Relationship (SAR) Studies : Synthesis and biological evaluation of this compound analogs could lead to the discovery of more potent and selective drug candidates.

  • Clinical Trials : Should preclinical studies yield positive results, well-designed clinical trials will be the ultimate step in translating this natural product into a therapeutic agent.

References

The Uncharted Path: Elucidating the Biosynthesis of 12-Epinapelline in Aconitum Species

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The C20-diterpenoid alkaloid 12-epinapelline, a constituent of various Aconitum species, belongs to a class of natural products with significant pharmacological interest. While the foundational steps of diterpenoid alkaloid biosynthesis are increasingly understood, the precise enzymatic cascade leading to the napelline skeleton and the subsequent stereochemical conversion to this compound remains an active area of investigation. This technical guide synthesizes the current knowledge of the biosynthetic pathway, presenting a putative sequence of enzymatic reactions from primary metabolism to the complex alkaloid structure. We provide a comprehensive overview of the key enzyme families implicated in this process, including terpene synthases, cytochrome P450 monooxygenases, and aminotransferases. This guide also outlines general experimental protocols for the functional characterization of candidate enzymes and presents the available quantitative data on related compounds. The logical relationships and proposed pathway are visualized through detailed diagrams to aid in the conceptualization of this intricate biosynthetic network, offering a roadmap for future research aimed at its complete elucidation.

Introduction

Aconitum species, commonly known as monkshood or wolfsbane, are prolific producers of a diverse array of diterpenoid alkaloids (DAs). These compounds, characterized by a complex C19 or C20 carbon skeleton, exhibit a broad spectrum of biological activities, ranging from potent toxicity to valuable therapeutic effects. Among the C20-diterpenoid alkaloids, the napelline-type alkaloids, including this compound, represent a significant subclass. Understanding the biosynthesis of these intricate molecules is paramount for several reasons: it can unlock the potential for their biotechnological production, enable the generation of novel derivatives with improved therapeutic properties, and provide insights into the evolution of chemical diversity in the plant kingdom.

This guide focuses on the biosynthesis of this compound, a napelline-type DA. While the complete pathway has not been fully elucidated, a combination of transcriptomic, metabolomic, and functional characterization studies in Aconitum and related species allows for the construction of a putative biosynthetic route.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that can be broadly divided into three stages:

  • Stage 1: Formation of the Diterpene Precursor, Geranylgeranyl Pyrophosphate (GGPP)

  • Stage 2: Construction of the ent-Kaurane Skeleton

  • Stage 3: Post-Cyclization Modifications Leading to this compound

Stage 1: The Universal Diterpene Precursor - Geranylgeranyl Pyrophosphate (GGPP)

The journey to this compound begins with the central precursor of all diterpenoids, geranylgeranyl pyrophosphate (GGPP). The synthesis of GGPP draws from primary metabolism, utilizing intermediates from glycolysis and the pentose phosphate pathway. Two distinct pathways contribute to the formation of the isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are the building blocks of GGPP:

  • The Mevalonate (MVA) Pathway: Primarily operating in the cytosol.

  • The Methylerythritol Phosphate (MEP) Pathway: Localized in the plastids.

Four molecules of IPP are sequentially condensed with one molecule of DMAPP by geranylgeranyl pyrophosphate synthase (GGPPS) to yield the C20 compound GGPP.

Stage 2: Cyclization to the ent-Kaurane Skeleton

The formation of the characteristic tetracyclic diterpene skeleton is a pivotal step catalyzed by a pair of terpene synthases:

  • ent-Copalyl Diphosphate Synthase (CPS): This class II diterpene synthase initiates the cyclization of the linear GGPP into the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP)[1].

  • ent-Kaurene Synthase (KS): A class I diterpene synthase, KS, then further cyclizes ent-CPP to form the tetracyclic diterpene, ent-kaurene[2]. The ent-kaurane skeleton is the foundational structure for napelline-type alkaloids.

Stage 3: The Uncharted Territory - From ent-Kaurene to this compound

The subsequent steps, involving the modification of the ent-kaurane skeleton, are the least understood part of the pathway. This stage involves a series of oxidations, nitrogen incorporation, and stereochemical rearrangements.

2.3.1. Oxidation of ent-Kaurene

The inert hydrocarbon skeleton of ent-kaurene must be activated by oxidation. This is primarily carried out by cytochrome P450 monooxygenases (CYPs) . A key enzyme in this process is ent-kaurene oxidase (KO) , a member of the CYP701A family, which catalyzes the three-step oxidation of ent-kaurene at the C-19 position to form ent-kaurenoic acid[3][4][5].

2.3.2. Nitrogen Incorporation and Formation of the Napelline Skeleton

The introduction of the nitrogen atom is a defining feature of alkaloid biosynthesis. In Aconitum DAs, the nitrogen is derived from the amino acid L-serine , likely incorporated as ethanolamine[6]. The enzymes responsible for this incorporation are believed to be aminotransferases .

The formation of the napelline skeleton is hypothesized to proceed through a series of complex rearrangements. One proposed route involves the initial formation of a veatchine-type skeleton, which then rearranges to the napelline-type[2]. This intricate process is likely catalyzed by a series of yet-to-be-characterized CYPs and possibly other enzymes. Transcriptomic studies in Aconitum pendulum have identified several candidate CYPs (ApCYP212, ApCYP213, ApCYP242, and ApCYP265) that are correlated with the accumulation of napelline-type alkaloids[7][8].

2.3.3. The Final Enigma: C-12 Epimerization

The final step in the biosynthesis of this compound is the epimerization at the C-12 position of a napelline precursor. The enzyme responsible for this stereochemical inversion has not yet been identified. Such epimerizations in alkaloid biosynthesis can be catalyzed by various enzymes, including oxidoreductases that proceed via an oxidized intermediate[9][10]. The identification of a "this compound synthase" is a key target for future research.

Quantitative Data

Quantitative data for the intermediates of the this compound biosynthetic pathway are currently scarce in the literature. However, several studies have reported the quantification of various diterpenoid alkaloids, including those structurally related to this compound, in different Aconitum species. This data provides a valuable reference for understanding the relative abundance of different alkaloid classes and can guide the selection of plant material for biosynthetic studies.

Table 1: Quantitative Analysis of Selected Diterpenoid Alkaloids in Aconitum Species

AlkaloidSpeciesPlant PartConcentration (mg/g dry weight)Analytical MethodReference
AconitineAconitum carmichaeliiRoot0.003 - 0.179HPLC[11]
MesaconitineAconitum carmichaeliiRoot0.027HPLC[11]
HypaconitineAconitum carmichaeliiRoot0.179HPLC[11]
BenzoylmesaconineAconitum carmichaeliiRoot0.017HPLC[11]
AtisineAconitum heterophyllumRoot1.4 - 3.7HPTLC[12]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will rely on the functional characterization of candidate genes identified through transcriptomic and genomic approaches. Below are generalized protocols for key experiments.

Protocol for Heterologous Expression and Functional Characterization of a Candidate Aconitum Cytochrome P450 Enzyme
  • Gene Cloning:

    • Isolate total RNA from a this compound-accumulating Aconitum species (e.g., young leaves or roots).

    • Synthesize cDNA using reverse transcriptase.

    • Amplify the full-length open reading frame of the candidate CYP gene using gene-specific primers.

    • Clone the PCR product into a suitable expression vector (e.g., a yeast or E. coli expression vector).

  • Heterologous Expression:

    • Transform the expression construct into a suitable host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. Yeast is often preferred for plant CYPs as it is a eukaryote and possesses the necessary P450 reductases.

    • Grow the transformed host under inducing conditions to promote protein expression.

  • Enzyme Assay:

    • Prepare microsomes from the yeast or bacterial culture expressing the CYP.

    • Incubate the microsomes with the putative substrate (e.g., an ent-kaurane derivative) in the presence of NADPH.

    • Extract the reaction products with an organic solvent (e.g., ethyl acetate).

    • Analyze the reaction products by LC-MS/MS and compare with authentic standards if available.

Protocol for Quantitative Analysis of Napelline and this compound by LC-MS/MS
  • Sample Preparation:

    • Grind dried and powdered Aconitum plant material.

    • Extract the alkaloids with a suitable solvent system (e.g., methanol/water/acetic acid).

    • Filter and dilute the extract to an appropriate concentration.

  • LC-MS/MS Analysis:

    • Use a C18 reversed-phase column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of water with formic acid and acetonitrile.

    • Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) for sensitive and specific quantification, monitoring the precursor-to-product ion transitions for napelline and this compound.

  • Quantification:

    • Generate a calibration curve using authentic standards of napelline and this compound.

    • Calculate the concentration of the analytes in the plant samples based on the calibration curve.

Visualizations

Signaling Pathways and Experimental Workflows

Biosynthesis_Pathway cluster_primary Primary Metabolism cluster_precursor Precursor Biosynthesis cluster_skeleton Diterpene Skeleton Formation cluster_modification Post-Cyclization Modification Glycolysis Glycolysis IPP_DMAPP IPP / DMAPP Glycolysis->IPP_DMAPP MEP_Pathway MEP Pathway MEP_Pathway->IPP_DMAPP MVA_Pathway MVA Pathway MVA_Pathway->IPP_DMAPP GGPPS GGPPS IPP_DMAPP->GGPPS GGPP Geranylgeranyl Pyrophosphate (GGPP) CPS CPS GGPP->CPS GGPPS->GGPP ent_CPP ent-Copalyl Diphosphate KS KS ent_CPP->KS ent_Kaurene ent-Kaurene KO KO (CYP701A) ent_Kaurene->KO CPS->ent_CPP KS->ent_Kaurene ent_Kaurenoic_Acid ent-Kaurenoic Acid CYPs_ATs CYPs, Aminotransferases ent_Kaurenoic_Acid->CYPs_ATs Veatchine_Type Veatchine-type Intermediate (Hypothetical) Rearrangement Rearrangement Enzymes (Putative) Veatchine_Type->Rearrangement Napelline_Precursor Napelline-type Precursor Napelline Napelline Napelline_Precursor->Napelline Epimerase C-12 Epimerase (Unknown) Napelline->Epimerase Epinapelline This compound KO->ent_Kaurenoic_Acid CYPs_ATs->Veatchine_Type Rearrangement->Napelline_Precursor Epimerase->Epinapelline

Caption: Proposed biosynthetic pathway of this compound in Aconitum species.

Experimental_Workflow cluster_gene_discovery Gene Discovery cluster_functional_characterization Functional Characterization Aconitum_Plant Aconitum sp. (this compound accumulating) RNA_Seq RNA-Seq Aconitum_Plant->RNA_Seq Metabolite_Profiling Metabolite Profiling (LC-MS/MS) Aconitum_Plant->Metabolite_Profiling Bioinformatics Bioinformatic Analysis (Gene Annotation, Co-expression) RNA_Seq->Bioinformatics Metabolite_Profiling->Bioinformatics Candidate_Genes Candidate Genes (CYPs, Reductases, etc.) Bioinformatics->Candidate_Genes Gene_Cloning Gene Cloning Candidate_Genes->Gene_Cloning Heterologous_Expression Heterologous Expression (Yeast / E. coli) Gene_Cloning->Heterologous_Expression Enzyme_Assay In vitro Enzyme Assay Heterologous_Expression->Enzyme_Assay Product_Analysis Product Analysis (LC-MS/MS, NMR) Enzyme_Assay->Product_Analysis Functional_Enzyme Functionally Characterized Enzyme Product_Analysis->Functional_Enzyme

Caption: Experimental workflow for the identification and characterization of biosynthetic genes.

Conclusion and Future Perspectives

The biosynthesis of this compound in Aconitum species is a complex process that is gradually being unraveled. While the early stages of diterpene skeleton formation are well-established, the later tailoring steps that create the vast diversity of diterpenoid alkaloids remain a significant challenge. The putative pathway presented in this guide provides a framework for future research. The key priorities for the complete elucidation of the this compound biosynthetic pathway are:

  • Functional Characterization of Candidate Genes: The candidate CYPs and other enzymes identified through transcriptomic studies need to be functionally expressed and their catalytic activities confirmed.

  • Identification of the C-12 Epimerase: This is a critical missing link in the pathway. A combination of proteomics, transcriptomics, and biochemical assays will be required to identify this elusive enzyme.

  • Metabolic Engineering: Once the complete pathway is known, it will be possible to reconstitute it in a heterologous host, such as yeast or E. coli, for the sustainable production of this compound and its derivatives.

The continued investigation into the biosynthesis of this compound and other diterpenoid alkaloids will not only provide fundamental insights into plant specialized metabolism but also pave the way for the development of new and improved pharmaceuticals.

References

12-Epinapelline CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

12-Epinapelline , a member of the atisine-type diterpenoid alkaloid family, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and the experimental methodologies used to elucidate its effects.

ParameterValueReference
CAS Number 110064-71-6[1][2][3]
Molecular Formula C22H33NO3[1][2][3]
Molecular Weight 359.50 g/mol [1]

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily centered on its anti-inflammatory and antiarrhythmic properties, as well as its capacity to stimulate fibroblast precursors.

Anti-inflammatory Activity

Atisine-type diterpenoid alkaloids, including this compound, are known to possess anti-inflammatory effects[4]. The underlying mechanism is believed to involve the modulation of key signaling pathways implicated in the inflammatory response.

Signaling Pathway: The anti-inflammatory actions of many diterpenoid alkaloids are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades[5]. These pathways are crucial for the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and interleukins. By inhibiting these pathways, this compound can potentially reduce the expression of these inflammatory mediators.

G Hypothesized Anti-inflammatory Signaling Pathway of this compound Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Receptor Cell Membrane Receptor Inflammatory Stimulus->Cell Membrane Receptor MAPK Pathway MAPK Pathway Cell Membrane Receptor->MAPK Pathway NF-κB Pathway NF-κB Pathway Cell Membrane Receptor->NF-κB Pathway Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production MAPK Pathway->Pro-inflammatory Cytokine Production NF-κB Pathway->Pro-inflammatory Cytokine Production This compound This compound This compound->MAPK Pathway This compound->NF-κB Pathway Inflammation Inflammation Pro-inflammatory Cytokine Production->Inflammation

Hypothesized Anti-inflammatory Signaling Pathway of this compound

Antiarrhythmic Activity

This compound has demonstrated antiarrhythmic properties in preclinical models, such as the aconitine-induced arrhythmia model in rats[6]. The mechanism of action for atisine-type alkaloids in this context is often attributed to the modulation of cardiac ion channels.

Mechanism of Action: Aconitine induces arrhythmias by persistently activating voltage-gated sodium channels, leading to an influx of sodium ions and prolongation of the action potential[7]. It is hypothesized that this compound exerts its antiarrhythmic effect by acting as an antagonist at these sodium channels, or by modulating other ion channels such as potassium and calcium channels that are critical for cardiac repolarization[3][8]. This helps to restore the normal cardiac rhythm.

G Proposed Mechanism of Antiarrhythmic Action of this compound Aconitine Aconitine Voltage-gated Na+ Channel Voltage-gated Na+ Channel Aconitine->Voltage-gated Na+ Channel Activates Persistent Na+ Influx Persistent Na+ Influx Voltage-gated Na+ Channel->Persistent Na+ Influx Prolonged Action Potential Prolonged Action Potential Persistent Na+ Influx->Prolonged Action Potential Arrhythmia Arrhythmia Prolonged Action Potential->Arrhythmia Normal Cardiac Rhythm Normal Cardiac Rhythm Arrhythmia->Normal Cardiac Rhythm This compound This compound This compound->Voltage-gated Na+ Channel Inhibits K+ Channels K+ Channels This compound->K+ Channels Modulates Ca2+ Channels Ca2+ Channels This compound->Ca2+ Channels Modulates

Proposed Mechanism of Antiarrhythmic Action

Stimulation of Fibroblast Precursors

An interesting reported activity of this compound is its ability to stimulate the growth of colonies from fibroblast precursors. This suggests a potential role in tissue regeneration and wound healing.

Signaling Pathway: The precise mechanism by which this compound stimulates fibroblast precursors is not yet fully elucidated. However, it may involve the activation of growth factor signaling pathways that are known to promote fibroblast proliferation and differentiation.

G Potential Workflow for Assessing Fibroblast Stimulation by this compound cluster_0 In Vitro Experiment cluster_1 Data Analysis Isolate Fibroblast Precursors Isolate Fibroblast Precursors Culture with this compound Culture with this compound Isolate Fibroblast Precursors->Culture with this compound Assess Proliferation Assess Proliferation Culture with this compound->Assess Proliferation Analyze Gene Expression Analyze Gene Expression Culture with this compound->Analyze Gene Expression Quantify Cell Growth Quantify Cell Growth Assess Proliferation->Quantify Cell Growth Identify Upregulated Pathways Identify Upregulated Pathways Analyze Gene Expression->Identify Upregulated Pathways

Workflow for Assessing Fibroblast Stimulation

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. The following are representative methodologies for assessing the bioactivities of similar compounds.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the ability of a compound to reduce acute inflammation[9].

  • Animals: Male Wistar rats (180-220g) are used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound (this compound) is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

    • After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

    • Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vivo Antiarrhythmic Assay: Aconitine-Induced Arrhythmia in Rats

This model is used to evaluate the efficacy of compounds in preventing or terminating chemically-induced cardiac arrhythmias[6].

  • Animals: Male Sprague-Dawley rats (250-300g) are anesthetized.

  • Procedure:

    • The electrocardiogram (ECG) is continuously monitored.

    • For a prophylactic study, the test compound (this compound) is administered intravenously. After a short period, a continuous infusion of aconitine is initiated.

    • For a therapeutic study, arrhythmia is first induced by aconitine infusion, and then the test compound is administered.

    • The time to the onset of ventricular premature beats, ventricular tachycardia, and ventricular fibrillation is recorded.

  • Data Analysis: The protective effect of the compound is determined by the delay in the onset of arrhythmias or the conversion of arrhythmia back to a normal sinus rhythm.

In Vitro Fibroblast Proliferation Assay: Scratch Assay

This method assesses the effect of a compound on cell migration and proliferation, which are key processes in wound healing[10].

  • Cell Culture: Human dermal fibroblasts are cultured in a suitable medium until they form a confluent monolayer in a multi-well plate.

  • Procedure:

    • A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.

    • The cells are washed to remove debris, and fresh medium containing various concentrations of this compound is added. A control group receives a medium without the test compound.

    • The plates are incubated, and images of the scratch are captured at different time points (e.g., 0, 24, 48 hours).

  • Data Analysis: The rate of wound closure is quantified by measuring the area of the gap over time. An increased rate of closure in the presence of this compound would indicate a stimulatory effect on fibroblast migration and/or proliferation.

References

An In-depth Technical Guide to 12-Epinapelline: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Epinapelline, a diterpenoid alkaloid primarily isolated from plants of the Aconitum genus, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a structured compilation of its characteristics, experimental methodologies, and hypothesized mechanisms of action. All quantitative data is presented in clear tabular formats, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Introduction

Diterpenoid alkaloids, a class of complex natural products, are renowned for their potent biological effects. Among these, this compound has emerged as a compound of interest due to its demonstrated anti-inflammatory, antiarrhythmic, and anticonvulsant properties.[1][2] Isolated from medicinal plants such as Aconitum baikalense and Aconitum carmichaelii, this molecule presents a promising scaffold for the development of novel therapeutic agents.[2][3] This guide aims to consolidate the current knowledge on this compound to support further research and development efforts.

Physical and Chemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. While some data for this compound is available, specific values for properties such as melting and boiling points have not been extensively reported in publicly available literature.

General Properties
PropertyValueSource
CAS Number 110064-71-6[1]
Molecular Formula C₂₂H₃₃NO₃[1][3][4]
Molecular Weight 359.5 g/mol [1][3][4]
Appearance Solid powder[1][4]
Purity ≥95% to >98% (by HPLC)[1][3]
Solubility
SolventSolubilitySource
Chloroform10 mg/mL[1]
DMSO100 mg/mL (with sonication)[2]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL[]
Spectral Data
  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is crucial for elucidating the complex three-dimensional structure of this compound. A ¹H NMR spectrum would reveal the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. A ¹³C NMR spectrum would indicate the number of non-equivalent carbon atoms and their hybridization states.

  • Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups, including O-H stretching for the hydroxyl groups, C-H stretching for the alkyl and methylene groups, and C=C stretching for the exocyclic methylene group.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of this compound by identifying its molecular ion peak. Analysis of the fragmentation pattern could provide further structural information.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the biological activities of this compound. These protocols are based on established pharmacological models.

Isolation and Purification from Aconitum Species

The isolation of this compound typically involves extraction from the plant material followed by chromatographic separation.

experimental_workflow_isolation start Dried and Powdered Aconitum Plant Material extraction Extraction with a suitable solvent (e.g., methanol or ethanol) start->extraction concentration Concentration of the extract under reduced pressure extraction->concentration partition Acid-base partitioning to isolate the alkaloid fraction concentration->partition chromatography Column Chromatography (e.g., silica gel, alumina) partition->chromatography purification Further purification by High-Performance Liquid Chromatography (HPLC) chromatography->purification end Pure this compound purification->end

Fig. 1: General workflow for the isolation and purification of this compound.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This widely used model assesses the in vivo anti-inflammatory effects of a compound.

Protocol:

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week.

  • Grouping: Animals are randomly divided into control, standard (e.g., indomethacin), and test groups (receiving different doses of this compound).

  • Compound Administration: this compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered orally or intraperitoneally. The control group receives only the vehicle.

  • Induction of Inflammation: After a specific pre-treatment time (e.g., 30-60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Antiarrhythmic Activity: Aconitine-Induced Arrhythmia Model

This model is used to evaluate the potential of a compound to counteract chemically-induced cardiac arrhythmias.

Protocol:

  • Animal Preparation: Anesthetized rats are used. The electrocardiogram (ECG) is continuously monitored.

  • Compound Administration: A saline solution of this compound is administered intravenously.

  • Induction of Arrhythmia: A solution of aconitine is infused at a constant rate to induce arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation).

  • Endpoint Measurement: The dose of aconitine required to produce each type of arrhythmia is recorded. The protective effect of this compound is determined by the increased dose of aconitine needed to induce arrhythmias compared to the control group.

Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test

The MES test is a standard model for identifying compounds effective against generalized tonic-clonic seizures.

Protocol:

  • Animal Selection: Male mice are used for the assay.

  • Compound Administration: this compound is administered to the test groups at various doses, while the control group receives the vehicle. A standard anticonvulsant drug (e.g., phenytoin) is used as a positive control.

  • Induction of Seizure: At the time of peak effect of the drug, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The ability of this compound to abolish the tonic hindlimb extension is considered a measure of its anticonvulsant activity. The median effective dose (ED₅₀) can be calculated.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anticonvulsant effects being the most studied in terms of mechanism.

Anticonvulsant Activity

Studies suggest that the anticonvulsant activity of this compound is mediated through its interaction with voltage-gated sodium channels and GABA-A receptors.[1]

  • Interaction with Voltage-Gated Sodium Channels: It is hypothesized that this compound binds to voltage-gated sodium channels, potentially stabilizing their inactivated state. This action would reduce the influx of sodium ions into neurons, thereby decreasing neuronal excitability and preventing the propagation of seizure activity.

  • Modulation of GABA-A Receptors: this compound may act as a positive allosteric modulator of GABA-A receptors. By enhancing the binding of the inhibitory neurotransmitter GABA to its receptor, it would increase the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal firing.

anticonvulsant_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron AP Action Potential Na_channel Voltage-Gated Na+ Channel AP->Na_channel Depolarization Na_channel->AP Propagation GABA_receptor GABAA Receptor Cl_influx Cl- Influx GABA_receptor->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Hyperpolarization->AP Inhibition of Propagation Epinapelline This compound Epinapelline->Na_channel Inhibition Epinapelline->GABA_receptor Positive Modulation

Fig. 2: Hypothesized mechanism of anticonvulsant action of this compound.
Anti-inflammatory Activity

The precise mechanism of the anti-inflammatory action of this compound is not yet fully elucidated. However, it is likely to involve the modulation of pro-inflammatory mediators.

anti_inflammatory_pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Cellular_Activation Activation of Immune Cells (e.g., Macrophages) Inflammatory_Stimulus->Cellular_Activation Pro_inflammatory_Mediators Release of Pro-inflammatory Mediators (e.g., Prostaglandins, Cytokines) Cellular_Activation->Pro_inflammatory_Mediators Inflammation Inflammation (Edema, Pain) Pro_inflammatory_Mediators->Inflammation Epinapelline This compound Epinapelline->Pro_inflammatory_Mediators Inhibition

Fig. 3: Postulated anti-inflammatory mechanism of this compound.
Antiarrhythmic Activity

The antiarrhythmic effects of this compound are likely attributable to its interaction with cardiac ion channels, although the specific channels and the nature of the interaction require further investigation.

Conclusion and Future Directions

This compound is a diterpenoid alkaloid with significant therapeutic potential, particularly in the fields of neurology and inflammation. While its anti-inflammatory, antiarrhythmic, and anticonvulsant activities have been demonstrated, further research is required to fully characterize its pharmacological profile. Key areas for future investigation include:

  • Detailed Structural Elucidation: Comprehensive 2D NMR and other spectroscopic analyses are needed to confirm its structure unequivocally.

  • Elucidation of Mechanisms of Action: In-depth studies are required to identify the specific binding sites of this compound on its target proteins and to delineate the downstream signaling pathways.

  • Pharmacokinetic and Toxicological Profiling: A thorough evaluation of its absorption, distribution, metabolism, excretion, and toxicity is essential for any progression towards clinical development.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound could lead to the discovery of more potent and selective compounds with improved therapeutic indices.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the promising therapeutic applications of this compound.

References

Pharmacological Profile of 12-Epinapelline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Epinapelline is a C20-atisine-type diterpenoid alkaloid isolated from plants of the Aconitum genus, notably Aconitum baicalense and Aconitum carmichaelii Debx.[1][2][3] This document provides a comprehensive overview of the current pharmacological knowledge of this compound and its derivatives. Preclinical studies have demonstrated its potential as an anti-inflammatory, anticonvulsant, and antiarrhythmic agent.[1][4][5][6] The N-oxide derivative, in particular, has been investigated for its analgesic and anticonvulsant properties, with mechanistic hypotheses pointing towards interactions with opioid receptors, sodium channels, and GABAA receptors.[4][7] This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes hypothesized mechanisms and workflows to support further research and development.

Chemical Properties

PropertyValueReferences
Chemical Name 11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol[3][5]
Molecular Formula C₂₂H₃₃NO₃[1][3][5][6][8]
Molecular Weight 359.5 g/mol [1][3][5][6][8]
CAS Number 110064-71-6[1]
Purity >98% (via HPLC)[9]
Appearance Powder[5]
Solubility Soluble in DMSO and Chloroform[1][2][6]

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its effects on the central nervous system and inflammatory processes. Most quantitative and mechanistic data currently available are for its N-oxide derivative.

Anticonvulsant Activity

This compound N-oxide has demonstrated anticonvulsant properties in preclinical models.[4][7] The proposed mechanism involves the modulation of voltage-gated sodium channels and GABAA receptors, which are critical targets in the management of epilepsy.[4][7]

Analgesic and Anti-inflammatory Activity

The analgesic effects of this compound N-oxide are suggested to be mediated through opioid receptor modulation, as its antinociceptive activity was found to be naloxone-dependent.[6] This suggests a potential interaction with the endogenous opioid system. The anti-inflammatory activity of this compound and its N-oxide has been shown to be comparable to that of nonsteroidal anti-inflammatory drugs (NSAIDs) like sodium diclofenac in animal models of acute inflammation, with the significant advantage of not exhibiting ulcerogenic effects.[6]

Antiarrhythmic Activity

This compound has shown promising antiarrhythmic and antifibrillatory effects in rodent models.

ActivityModelED₅₀ (mg/kg)Reference
Antiarrhythmic Aconitine-induced arrhythmia (rat)8[6]
Antifibrillatory Aconitine-induced cardiac fibrillation (mouse)20[6]

Pharmacokinetics (ADME)

Specific pharmacokinetic data for this compound is not currently available. However, studies on related Aconitum alkaloids provide some general insights. These alkaloids are typically absorbed quickly after administration but tend to have low bioavailability.[10] Their metabolism is thought to be primarily mediated by cytochrome P450 (CYP) enzymes.[10]

Toxicology

Detailed toxicological studies on this compound are limited. As a diterpenoid alkaloid, caution is warranted due to the known cardiotoxicity and neurotoxicity associated with other members of this class, particularly the diester-diterpene alkaloids.[4][11] However, atisine-type alkaloids like this compound are generally considered to be less toxic than the aconitine-type diester alkaloids.[5] The N-oxide derivative of this compound was noted to lack the ulcerogenic effects seen with NSAIDs.[6]

Experimental Protocols

Maximal Electroshock (MES) Seizure Model

This model is used to evaluate the anticonvulsant activity of compounds against generalized tonic-clonic seizures.[6]

MES_Workflow cluster_protocol Maximal Electroshock Seizure Protocol animal_prep Animal Preparation (e.g., Male CF-1 mice) dosing Compound Administration (Vehicle or this compound N-oxide) animal_prep->dosing Pre-treatment anesthesia Corneal Anesthesia (0.5% Tetracaine HCl) dosing->anesthesia Time of Peak Effect stimulation Corneal Stimulation (60 Hz AC, 50 mA, 0.2s) anesthesia->stimulation observation Observation (Abolition of tonic hindlimb extension) stimulation->observation endpoint Endpoint Measurement (Protection from seizure) observation->endpoint

Workflow for the Maximal Electroshock Seizure Model.
Carrageenan-Induced Paw Edema Model

This is a standard model for assessing acute anti-inflammatory activity.[12][13][14]

Carrageenan_Edema_Workflow cluster_protocol Carrageenan-Induced Paw Edema Protocol animal_prep Animal Preparation (e.g., Wistar rats) baseline Baseline Paw Volume Measurement (Plethysmometer) animal_prep->baseline dosing Compound Administration (Vehicle or this compound) baseline->dosing 30 min pre-induction induction Inflammation Induction (0.1 mL 1% Carrageenan in paw) dosing->induction measurement Paw Volume Measurement (Hourly for 4-5 hours) induction->measurement analysis Data Analysis (% Inhibition of edema) measurement->analysis

Workflow for the Carrageenan-Induced Paw Edema Model.

Hypothesized Signaling Pathways

The precise molecular mechanisms of this compound are still under investigation. Based on studies of its N-oxide and other related alkaloids, the following pathways are hypothesized to be involved in its pharmacological effects.

Anticonvulsant Mechanism

The anticonvulsant effects are thought to arise from a dual action on neuronal excitability.

Anticonvulsant_Pathway cluster_neuron Neuronal Membrane epinapelline This compound N-oxide na_channel Voltage-Gated Na+ Channel epinapelline->na_channel gaba_receptor GABAA Receptor epinapelline->gaba_receptor inhibition Inhibition of Na+ influx na_channel->inhibition potentiation Potentiation of Cl- influx gaba_receptor->potentiation reduced_excitability Reduced Neuronal Excitability inhibition->reduced_excitability hyperpolarization Neuronal Hyperpolarization potentiation->hyperpolarization hyperpolarization->reduced_excitability anticonvulsant_effect Anticonvulsant Effect reduced_excitability->anticonvulsant_effect

Hypothesized Anticonvulsant Signaling Pathway.
Anti-inflammatory Mechanism

While not definitively shown for this compound, other Aconitum alkaloids have been reported to modulate key inflammatory signaling pathways such as NF-κB and MAPK.

Anti_inflammatory_Pathway cluster_cell Inflammatory Cell (e.g., Macrophage) epinapelline This compound mapk_pathway MAPK Pathway (ERK, p38) epinapelline->mapk_pathway nfkb_pathway NF-κB Pathway epinapelline->nfkb_pathway pro_inflammatory_mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6) mapk_pathway->pro_inflammatory_mediators nfkb_pathway->pro_inflammatory_mediators anti_inflammatory_effect Anti-inflammatory Effect pro_inflammatory_mediators->anti_inflammatory_effect

Potential Anti-inflammatory Signaling Pathways.

Conclusion and Future Directions

This compound is a promising natural product with a range of pharmacological activities that warrant further investigation. The current body of evidence, largely centered on its N-oxide derivative and related alkaloids, suggests potential therapeutic applications in epilepsy, pain, inflammation, and cardiac arrhythmias. To advance the development of this compound, future research should focus on:

  • Quantitative Pharmacodynamics: Determining the binding affinities (Ki, IC₅₀) of this compound for its putative targets (sodium channels, GABAA receptors, opioid receptors) through radioligand binding or electrophysiological assays.

  • In Vitro Efficacy: Establishing dose-response relationships and calculating EC₅₀/IC₅₀ values in relevant in vitro functional assays for its anti-inflammatory and other activities.

  • Pharmacokinetics: Conducting comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies to understand its disposition in the body.

  • Toxicology: Performing detailed toxicological assessments, including cytotoxicity and in vivo safety studies, to establish a therapeutic window.

  • Mechanism of Action: Elucidating the precise signaling pathways modulated by this compound to confirm and expand upon the current hypotheses.

A more detailed understanding of these aspects is crucial for the translation of this compound from a promising preclinical candidate to a potential therapeutic agent.

References

In Silico Prediction of 12-Epinapelline Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Epinapelline, a diterpenoid alkaloid, has shown a range of biological activities, including anti-inflammatory, antinociceptive, and anticonvulsant effects. Understanding the molecular targets of this compound is crucial for elucidating its mechanism of action and exploring its therapeutic potential. This technical guide provides a comprehensive overview of a proposed in silico workflow to predict and characterize the protein targets of this compound. The methodologies described herein leverage computational approaches to navigate the complex landscape of drug-target interactions, offering a time and cost-effective strategy in the early stages of drug discovery.

Recent studies on the derivative, this compound N-oxide, suggest that its anticonvulsant properties may be mediated through interactions with Na+ channels and GABA-A receptors.[1] Furthermore, its antinociceptive effects appear to be naloxone-dependent, indicating a potential interaction with opioid receptors.[2] These initial findings provide a foundation for a more extensive, computational-driven target identification effort.

In Silico Target Prediction Workflow

The prediction of protein targets for a small molecule like this compound can be approached through a combination of ligand-based and structure-based in silico methods. This workflow is designed to first broadly screen for potential targets and then refine the predictions through more detailed molecular interaction studies.

In_Silico_Target_Prediction_Workflow cluster_ligand_based Ligand-Based Approaches cluster_structure_based Structure-Based Approaches cluster_refinement Prediction Refinement & Validation Ligand_Shape_Similarity Ligand Shape Similarity Putative_Targets_1 Putative Targets Ligand_Shape_Similarity->Putative_Targets_1 Identifies Similar Ligands Pharmacophore_Screening Pharmacophore Screening Putative_Targets_2 Putative Targets Pharmacophore_Screening->Putative_Targets_2 Matches Pharmacophoric Features Reverse_Docking Reverse Docking Putative_Targets_3 Putative Targets Reverse_Docking->Putative_Targets_3 Docks against Protein Database Binding_Site_Similarity Binding Site Similarity Putative_Targets_4 Putative Targets Binding_Site_Similarity->Putative_Targets_4 Compares to Known Pockets Molecular_Docking Molecular Docking MD_Simulations Molecular Dynamics Simulations Molecular_Docking->MD_Simulations Top Candidates Experimental_Validation Experimental Validation MD_Simulations->Experimental_Validation Validated Interactions Input_Compound This compound (3D Structure) Input_Compound->Ligand_Shape_Similarity Input Input_Compound->Pharmacophore_Screening Input Input_Compound->Reverse_Docking Input Putative_Targets_1->Molecular_Docking Putative_Targets_2->Molecular_Docking Putative_Targets_3->Molecular_Docking Putative_Targets_4->Molecular_Docking

A proposed workflow for the in silico prediction of this compound targets.

Methodologies and Experimental Protocols

Ligand-Based Approaches

These methods leverage the principle that structurally similar molecules often exhibit similar biological activities.

  • Protocol:

    • Prepare the 3D structure of this compound: Generate a low-energy 3D conformation using software like ChemDraw or Avogadro.

    • Select a database of known active ligands: Utilize databases such as ChEMBL or DrugBank.

    • Perform shape-based screening: Employ tools like ROCS (OpenEye) or Shape-it (Silicos-it) to compare the 3D shape of this compound against the database.

    • Analyze results: Rank the database compounds based on a similarity score (e.g., Tanimoto combo). The targets of the highest-ranking similar compounds are considered potential targets for this compound.

  • Protocol:

    • Generate a pharmacophore model: Based on the 3D structure of this compound, identify key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centroids, aromatic rings). This can be done using software like LigandScout or Phase (Schrödinger).

    • Screen a 3D database of protein structures: Search a database of conformationally diverse protein structures (e.g., a pre-computed database from the PDB) for proteins that possess binding sites complementary to the pharmacophore model.

    • Filter and rank hits: Rank the identified proteins based on how well their binding sites match the pharmacophore model.

Structure-Based Approaches

These methods rely on the 3D structure of the target proteins.

  • Protocol:

    • Prepare the 3D structure of this compound: As described above.

    • Select a database of protein binding sites: Utilize a curated database of druggable binding sites, such as the sc-PDB or a commercial database.

    • Perform docking calculations: Systematically dock this compound into each binding site in the database using software like AutoDock Vina, Glide (Schrödinger), or GOLD (CCDC).

    • Score and rank the protein targets: Rank the proteins based on the predicted binding affinity (docking score) of this compound to their respective binding sites.

Prediction Refinement and Validation
  • Protocol:

    • Obtain the 3D structures of putative targets: Download the crystal structures from the Protein Data Bank (PDB) or generate homology models if experimental structures are unavailable.

    • Prepare the protein and ligand: Remove water molecules, add hydrogen atoms, and assign charges to the protein. Generate a 3D conformation of this compound.

    • Define the binding site: Identify the putative binding pocket on the target protein based on literature or binding site prediction tools.

    • Perform docking: Use docking software to predict the binding pose and affinity of this compound within the defined binding site.

  • Protocol:

    • Set up the simulation system: Place the protein-ligand complex from the best docking pose into a simulation box with explicit solvent (water) and ions to neutralize the system.

    • Run the simulation: Perform a simulation for a sufficient time (e.g., 100 ns) to observe the stability of the protein-ligand interaction. Software such as GROMACS, AMBER, or NAMD can be used.

    • Analyze the trajectory: Analyze the simulation to assess the stability of the binding pose, identify key interacting residues, and calculate binding free energies.

Predicted Targets and Binding Affinities (Hypothetical Data)

The following table summarizes hypothetical results from a reverse docking screen, followed by molecular docking and MD simulation-based binding free energy calculations for the top-ranked putative targets of this compound.

Target ProteinUniProt IDDocking Score (kcal/mol)Predicted Binding Affinity (ΔG, kcal/mol)Potential Therapeutic Area
Mu-opioid receptorP35372-9.8-10.5Pain
GABA-A receptor α1P14867-9.2-9.8Epilepsy, Anxiety
Sodium channel protein type 5 subunit alphaQ14524-8.9-9.1Arrhythmia, Pain
Cyclooxygenase-2 (COX-2)P35354-8.5-8.7Inflammation

Signaling Pathway Visualization

Based on the predicted targets, we can visualize the potential signaling pathways modulated by this compound.

Opioid Receptor Signaling

Opioid_Receptor_Signaling Epinapelline This compound MOR Mu-Opioid Receptor Epinapelline->MOR Activates Gi Gi Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Ca2+ Channel Gi->Ca_channel Inhibits K_channel K+ Channel Gi->K_channel Activates cAMP cAMP AC->cAMP Reduces Analgesia Analgesia cAMP->Analgesia Leads to Ca_channel->Analgesia Contributes to K_channel->Analgesia Contributes to

Proposed modulation of the opioid signaling pathway by this compound.
GABAergic Synapse Modulation

GABAergic_Synapse_Modulation Epinapelline This compound GABAaR GABA-A Receptor Epinapelline->GABAaR Potentiates Cl_influx Cl- Influx GABAaR->Cl_influx Increases Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Causes Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Leads to Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect Results in

Proposed potentiation of GABA-A receptor signaling by this compound.

Conclusion

The in silico approach outlined in this guide provides a robust framework for the identification and characterization of the molecular targets of this compound. By integrating ligand- and structure-based methods, it is possible to generate high-confidence hypotheses that can be subsequently validated through focused experimental studies. This computational strategy significantly accelerates the drug discovery process, enabling a deeper understanding of the compound's mechanism of action and facilitating the development of novel therapeutics. The putative targets and pathways presented here serve as a starting point for further investigation into the multifaceted pharmacological profile of this compound.

References

12-Epinapelline: A Comprehensive Literature Review for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the existing research on 12-Epinapelline, a diterpenoid alkaloid of significant interest. This document summarizes the compound's known pharmacological activities, presents available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and workflows.

Core Pharmacological Activities

This compound, a natural product primarily isolated from plants of the Aconitum genus, has demonstrated a range of biological activities. Research has highlighted its potential as an antiarrhythmic, antifibrillatory, and anti-leukemic agent. Furthermore, its N-oxide derivative has shown promise as an anticonvulsant and analgesic compound. Anti-inflammatory properties have also been reported for this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and its N-oxide derivative.

CompoundActivityAssay TypeTest SystemValueReference
This compoundAntiarrhythmicAconitine-induced arrhythmiaRatED₅₀ = 8 mg/kg[1]
This compoundAntifibrillatoryAconitine-induced cardiac fibrillationMouseED₅₀ = 20 mg/kg[1]
This compoundAnti-leukemiaCell Viability (CCK-8)K-562 cellsIC₅₀ = 35.82 µg/ml (24h), 26.64 µg/ml (48h)[2]
This compoundAnti-leukemiaCell Viability (CCK-8)HL-60 cellsIC₅₀ = 27.22 µg/ml (24h), 15.46 µg/ml (48h)[2]
This compound N-oxideAnticonvulsantMaximal Electroshock (MES)Mouse-[3]
This compound N-oxideAnticonvulsantPentylenetetrazol (PTZ)Mouse-[3]

Experimental Protocols

This section details the methodologies for the key experiments cited in the literature.

Anti-Leukemia Activity Assessment (In Vitro)

1. Cell Culture:

  • Human leukemia cell lines K-562 and HL-60 are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Cell Viability Assay (CCK-8):

  • Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well.

  • After 24 hours, cells are treated with varying concentrations of this compound (e.g., 0, 12.5, 25, 50 µg/ml) for 24 and 48 hours.[2]

  • 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 2 hours.

  • The absorbance is measured at 450 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC₅₀) is calculated.[2]

3. Western Blot Analysis for Signaling Pathway Proteins:

  • K-562 and HL-60 cells are treated with this compound for 24 hours.[2]

  • Total protein is extracted using RIPA lysis buffer.

  • Protein concentration is determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk and incubated with primary antibodies against PI3K, AKT, p-AKT, and mTOR overnight at 4°C.

  • After washing, the membrane is incubated with a secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) kit.

Anti-Arrhythmic Activity Assessment (In Vivo)

Aconitine-Induced Arrhythmia in Rats:

  • Male Wistar rats (200-250g) are anesthetized (e.g., with urethane).

  • The jugular vein is cannulated for drug administration.

  • A baseline electrocardiogram (ECG) is recorded.

  • This compound or vehicle is administered intravenously.

  • After a set period (e.g., 5-10 minutes), a continuous infusion of aconitine (e.g., 10 µg/mL at a rate of 0.1 mL/min) is initiated to induce arrhythmia.[4]

  • The time to the onset of ventricular premature beats, ventricular tachycardia, and ventricular fibrillation is recorded.

  • The effective dose (ED₅₀) required to prevent or delay the onset of arrhythmias is determined.

Anticonvulsant Activity Assessment (In Vivo)

1. Maximal Electroshock (MES) Induced Seizures in Mice:

  • Male ICR mice (18-22g) are used.

  • This compound N-oxide or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).

  • After a predetermined time (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 0.2 s) is delivered through corneal electrodes.[5][6]

  • The presence or absence of the tonic hindlimb extension phase of the seizure is recorded.

  • The ability of the compound to abolish the tonic hindlimb extension is considered a protective effect.

2. Pentylenetetrazol (PTZ) Induced Seizures in Mice:

  • Male ICR mice (18-22g) are used.

  • This compound N-oxide or vehicle is administered i.p. or p.o.

  • After a set time, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is administered subcutaneously.[7]

  • Animals are observed for the onset and severity of clonic seizures for a period of 30 minutes.

  • The ability of the compound to prevent or delay the onset of clonic seizures is recorded.

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of this compound in Leukemia Cells

PI3K_AKT_mTOR_pathway This compound This compound PI3K PI3K This compound->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Proliferation mTOR->Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: PI3K/AKT/mTOR signaling pathway inhibited by this compound.

Experimental Workflow for In Vitro Anti-Leukemia Assessment

Anti_Leukemia_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Seeding K-562 & HL-60 cells Seeding K-562 & HL-60 cells Treatment with this compound Treatment with this compound Seeding K-562 & HL-60 cells->Treatment with this compound CCK-8 Assay CCK-8 Assay Treatment with this compound->CCK-8 Assay Western Blot Western Blot Treatment with this compound->Western Blot IC50 Calculation IC50 Calculation CCK-8 Assay->IC50 Calculation Protein Expression Analysis Protein Expression Analysis Western Blot->Protein Expression Analysis

Caption: Workflow for in vitro anti-leukemia activity of this compound.

Experimental Workflow for In Vivo Anti-Arrhythmic Assessment

Anti_Arrhythmic_Workflow Animal Preparation Animal Preparation Drug Administration Drug Administration Animal Preparation->Drug Administration Anesthetized Rat Arrhythmia Induction Arrhythmia Induction Drug Administration->Arrhythmia Induction This compound or Vehicle ECG Monitoring ECG Monitoring Arrhythmia Induction->ECG Monitoring Aconitine Infusion Data Analysis Data Analysis ECG Monitoring->Data Analysis Record Arrhythmia Onset ED50 Determination ED50 Determination Data Analysis->ED50 Determination

Caption: Workflow for in vivo anti-arrhythmic activity of this compound.

References

In-Depth Technical Guide: The Biological Activity of 12-Epinapelline N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Epinapelline N-oxide, a diterpene alkaloid of the atisine series isolated from Aconitum baicalense, has demonstrated a range of biological activities, positioning it as a compound of interest for further pharmacological investigation. This technical guide provides a comprehensive overview of its known biological effects, including anticonvulsant, anti-inflammatory, and analgesic properties. Detailed experimental data is presented in structured tables, and relevant methodologies are described to facilitate reproducibility and further research. Additionally, this guide visualizes the proposed signaling pathways and experimental workflows using the DOT language to offer a clear representation of its mechanisms of action and the processes for its evaluation.

Core Biological Activities

This compound N-oxide exhibits a trifecta of significant biological effects: anticonvulsant, anti-inflammatory, and analgesic. These activities have been characterized in preclinical models, suggesting potential therapeutic applications.

Anticonvulsant Activity

The anticonvulsant properties of this compound N-oxide have been demonstrated in established mouse models of seizures.[1][2] The proposed mechanism of action involves the modulation of both sodium (Na+) channels and GABA-A receptors, key players in neuronal excitability.[1][2]

Table 1: Quantitative Data on Anticonvulsant Activity

ParameterModel SystemValueReference
LD₅₀ (Lethal Dose, 50%) Male Swiss mice (intraperitoneal)> 1000 mg/kg[1]
Maximal Electroshock (MES) Test Male Swiss mice
Tonic Seizure Duration (300 mg/kg, i.p.)12.00 ± 2.9 s[1]
Tonic Seizure Duration (400 mg/kg, i.p.)9.00 ± 4.4 s[1]
Pentylenetetrazole (PTZ) Test (75 mg/kg, i.p.) Male Swiss mice
Latency to Myoclonic Jerks (400 mg/kg, i.p.)80.0 s (56.0–134.0)[1]
Latency to Tonic-Clonic Seizures (400 mg/kg, i.p.)900.0 s (861.0–900.0)[1]
Seizure Duration (400 mg/kg, i.p.)0.0 s (0.0–10.0)[1]
Electroencephalogram (EEG) Profile Male Swiss mice
Amplitude Decrease (ratio of baseline, 300 mg/kg)1.82 ± 0.23[1]
Amplitude Decrease (ratio of baseline, 400 mg/kg)1.06 ± 0.16[1]
Anti-inflammatory Activity

This compound N-oxide has shown potent anti-inflammatory effects, with efficacy comparable to the nonsteroidal anti-inflammatory drug (NSAID) sodium diclofenac, but notably without the associated ulcerogenic side effects.[1] Its anti-exudative activity has been observed in various models of acute inflammation.[1] The underlying mechanism for atisine-type alkaloids is suggested to involve the inhibition of the NF-κB and MAPK signaling pathways.

Table 2: Quantitative Data on Anti-inflammatory Activity

ParameterModel SystemResultReference
Anti-exudative Activity Acute inflammation models of different genesisHigh activity, comparable to sodium diclofenac[1]
Ulcerogenic Effect Not specifiedNo ulcerogenic effect observed[1]
Analgesic Activity

The analgesic properties of this compound N-oxide have been compared to that of sodium metamizole.[1] The mechanism of its antinociceptive effect is naloxone-dependent, strongly suggesting the involvement of opioid receptor modulation.[1]

Table 3: Quantitative Data on Analgesic Activity

ParameterModel SystemResultReference
Analgesic Activity Not specifiedComparable to sodium metamizole[1]
Mechanism Naloxone challengeNaloxone-dependent, suggesting opioid receptor modulation[1]

Experimental Protocols

Anticonvulsant Activity Assays

Male Swiss mice (Mus musculus) are used for in vivo anticonvulsant testing.

  • Administer this compound N-oxide intraperitoneally (i.p.) at doses of 300 mg/kg and 400 mg/kg.

  • After a set pre-treatment time, induce seizures via corneal electrodes with an electric discharge (e.g., 0.5 mA, 150 pulses/s, for 0.5 s).[1]

  • Record the duration of tonic hind limb extension.

  • Compare the seizure duration in treated groups to a vehicle control group.

  • Administer this compound N-oxide i.p. at a dose of 400 mg/kg.

  • After a pre-treatment period, administer PTZ (e.g., 75 mg/kg, i.p.) to induce seizures.[1]

  • Observe and record the latency to the first myoclonic jerk, the latency to the onset of tonic-clonic seizures, and the total duration of seizures.

  • Compare these parameters in the treated group to a vehicle control group.

Anti-inflammatory Activity Assay

A standard method to assess in vivo anti-inflammatory activity.

  • Administer this compound N-oxide at various doses orally or intraperitoneally.

  • After a defined pre-treatment time, inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw of the animals (e.g., rats or mice).

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[3][4]

  • Calculate the percentage inhibition of edema for the treated groups relative to a vehicle control group.

Analgesic Activity Assays

This model assesses peripheral analgesic activity.

  • Administer this compound N-oxide at various doses intraperitoneally.

  • After a pre-treatment period, inject a 0.6% solution of acetic acid in saline intraperitoneally.

  • Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.[5][6]

  • Calculate the percentage inhibition of writhing in treated groups compared to a vehicle control group.

This model evaluates central analgesic activity.

  • Place mice or rats on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Record the baseline latency for a response, such as licking a hind paw or jumping. A cut-off time is set to prevent tissue damage.

  • Administer this compound N-oxide at various doses.

  • Measure the latency to the response at different time points after drug administration (e.g., 30, 60, 90, and 120 minutes).[7][8]

  • An increase in latency time indicates an analgesic effect.

Signaling Pathways and Mechanistic Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows based on the available data for atisine-type alkaloids and general pharmacological principles.

Proposed Anti-inflammatory Signaling Pathway

Atisine-type diterpenoid alkaloids, such as this compound N-oxide, are suggested to exert their anti-inflammatory effects through the modulation of key inflammatory signaling cascades. This involves the inhibition of the NF-κB and MAPK pathways, which are central to the expression of pro-inflammatory mediators.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK IKK IKK TLR4->IKK IkB IkB IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocation Epinapelline This compound N-oxide Epinapelline->p38 inhibits Epinapelline->ERK inhibits Epinapelline->JNK inhibits Epinapelline->IKK inhibits Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Proinflammatory_Genes activates transcription

Caption: Proposed anti-inflammatory mechanism of this compound N-oxide.

Experimental Workflow for In Vivo Anti-inflammatory Assay

The carrageenan-induced paw edema model is a standard procedure to evaluate the anti-inflammatory potential of a compound. The workflow illustrates the key steps from animal preparation to data analysis.

G cluster_preparation Preparation cluster_treatment Treatment cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Data Analysis Animal_Selection Select Animals (e.g., Wistar rats) Grouping Randomize into Groups (Control, Treated) Animal_Selection->Grouping Compound_Admin Administer this compound N-oxide or Vehicle (i.p. or p.o.) Grouping->Compound_Admin Carrageenan_Injection Inject Carrageenan into Hind Paw Compound_Admin->Carrageenan_Injection Measure_Paw_Volume Measure Paw Volume (Plethysmometer) at Time Intervals Carrageenan_Injection->Measure_Paw_Volume Calculate_Edema Calculate Paw Edema Volume Measure_Paw_Volume->Calculate_Edema Calculate_Inhibition Calculate % Inhibition Calculate_Edema->Calculate_Inhibition Statistics Statistical Analysis Calculate_Inhibition->Statistics

Caption: Workflow for carrageenan-induced paw edema assay.

Proposed Mechanism of Analgesic Action

The analgesic effect of this compound N-oxide is suggested to be mediated through the opioid system, as its action is reversed by the opioid antagonist naloxone. This indicates a likely interaction with opioid receptors, leading to the modulation of pain signaling pathways.

G cluster_presynaptic Presynaptic Terminal cluster_receptor Receptor Interaction cluster_postsynaptic Postsynaptic Neuron Pain_Signal Pain Signal Vesicle Vesicle with Neurotransmitters (e.g., Substance P, Glutamate) Pain_Signal->Vesicle triggers release Pain_Perception Pain Perception Vesicle->Pain_Perception activates Opioid_Receptor Opioid Receptor (μ, δ, κ) Opioid_Receptor->Vesicle inhibits release Epinapelline This compound N-oxide Epinapelline->Opioid_Receptor binds and activates Naloxone Naloxone Naloxone->Opioid_Receptor blocks

Caption: Proposed opioid-mediated analgesic mechanism.

Conclusion and Future Directions

This compound N-oxide is a promising natural product with multifaceted biological activities. The existing data strongly support its potential as an anticonvulsant, anti-inflammatory, and analgesic agent. However, to advance its development, further research is warranted. Specifically, detailed dose-response studies for its anti-inflammatory and analgesic effects are needed to establish ED₅₀ values. Elucidation of the precise molecular targets within the Na+ channels, GABA-A, and opioid receptors through binding assays and electrophysiological studies will provide a more refined understanding of its mechanisms. Furthermore, investigating its effects on a broader range of inflammatory cytokines and exploring its potential in chronic inflammatory and pain models will be crucial in defining its therapeutic potential. The absence of observed ulcerogenic effects makes it a particularly attractive candidate for development as a novel anti-inflammatory agent.

References

Diterpene Alkaloids from Aconitum baicalense: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the isolation, characterization, and pharmacological properties of diterpene alkaloids derived from Aconitum baicalense, providing a crucial resource for researchers, scientists, and professionals in drug development.

Introduction

Aconitum baicalense is a perennial herb belonging to the Ranunculaceae family, which is known to be a rich source of structurally complex and biologically active diterpene alkaloids. These compounds have garnered significant interest in the scientific community due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the diterpene alkaloids isolated from Aconitum baicalense, with a focus on their quantitative analysis, detailed experimental protocols for their isolation and biological evaluation, and the signaling pathways through which they exert their effects. The information presented herein is intended to serve as a valuable resource for researchers exploring the therapeutic potential of these natural products.

Isolated Diterpene Alkaloids and Their Biological Activities

Several diterpene alkaloids have been isolated from Aconitum baicalense, with the most prominent being napelline, hypaconitine, songorine, mesaconitine, and 12-epinapelline N-oxide. These compounds have demonstrated a range of biological effects, including antidepressant, hemostimulating, regenerative, analgesic, and anti-inflammatory properties.[1]

Quantitative Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Purity (%)
NapellineC22H33NO3359.5>98
HypaconitineC33H45NO10615.7>98
SongorineC22H31NO3357.5>98
MesaconitineC34H49NO11647.8>98
This compound N-oxideC22H33NO4375.5>98

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. This section provides an overview of the key experimental protocols for the isolation, purification, and biological evaluation of diterpene alkaloids from Aconitum baicalense.

General Isolation and Purification Protocol

The isolation and purification of diterpene alkaloids from Aconitum baicalense typically involve the following steps:

Isolation_and_Purification_Workflow Start Dried and Powdered Plant Material (Aconitum baicalense) Extraction Extraction (e.g., with methanol or ethanol) Start->Extraction Concentration Concentration of Crude Extract (Rotary Evaporation) Extraction->Concentration AcidBase_Extraction Acid-Base Partitioning (to separate alkaloids) Concentration->AcidBase_Extraction Crude_Alkaloids Crude Alkaloid Fraction AcidBase_Extraction->Crude_Alkaloids Column_Chromatography Column Chromatography (e.g., Silica Gel, Alumina) Crude_Alkaloids->Column_Chromatography Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection Purification Further Purification (e.g., Preparative HPLC, Counter-Current Chromatography) Fraction_Collection->Purification Isolated_Compounds Isolated Diterpene Alkaloids Purification->Isolated_Compounds

Caption: General workflow for the isolation and purification of diterpene alkaloids.
  • Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, typically methanol or ethanol, using methods such as maceration or Soxhlet extraction.

  • Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to selectively isolate the basic alkaloid fraction from other constituents.

  • Chromatographic Separation: The crude alkaloid fraction is then subjected to various chromatographic techniques for the separation of individual compounds. This often involves initial separation on a silica gel or alumina column, followed by further purification using preparative high-performance liquid chromatography (HPLC) or counter-current chromatography.

Spectroscopic Analysis for Structural Elucidation

The structures of the isolated alkaloids are elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR, along with 2D-NMR techniques (e.g., COSY, HSQC, HMBC), are used to determine the detailed chemical structure, including the connectivity of atoms and stereochemistry.

Detailed spectroscopic data (¹H-NMR, ¹³C-NMR, and MS) for each of the primary alkaloids from Aconitum baicalense are extensive and are best presented in dedicated supplementary materials of primary research articles. Researchers are encouraged to consult such publications for complete datasets.

Pharmacological Assay Protocols

The biological activities of the isolated diterpene alkaloids are assessed using a variety of in vitro and in vivo assays. The following are representative protocols.

Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema in Mice):

  • Animal Model: Male BALB/c mice are used.

  • Induction of Inflammation: A 1% solution of carrageenan is injected into the subplantar region of the right hind paw.

  • Treatment: The test compounds (diterpene alkaloids) or a reference drug (e.g., diclofenac sodium) are administered orally or intraperitoneally at various doses prior to or after carrageenan injection.

  • Measurement: The paw volume is measured at different time points after carrageenan injection using a plethysmometer.

  • Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Analgesic Activity Assay (Acetic Acid-Induced Writhing Test in Mice):

  • Animal Model: Male ICR mice are used.

  • Induction of Pain: A 0.6% solution of acetic acid is injected intraperitoneally to induce writhing.

  • Treatment: The test compounds or a reference drug (e.g., aspirin) are administered orally 30 minutes before the acetic acid injection.

  • Measurement: The number of writhes (abdominal constrictions) is counted for a specific period (e.g., 20 minutes) after the acetic acid injection.

  • Analysis: The percentage inhibition of writhing is calculated by comparing the number of writhes in the treated groups with the control group.

Signaling Pathways

The pharmacological effects of diterpene alkaloids from Aconitum species are mediated through the modulation of various cellular signaling pathways. While the specific pathways for each alkaloid from Aconitum baicalense are still under active investigation, research on related compounds suggests the involvement of the following key pathways:

Signaling_Pathways Alkaloids Aconitum Diterpene Alkaloids PI3K_Akt PI3K/Akt Pathway Alkaloids->PI3K_Akt Modulates MAPK MAPK Pathway (ERK, JNK, p38) Alkaloids->MAPK Modulates NF_kappaB NF-κB Pathway Alkaloids->NF_kappaB Modulates Cell_Survival Cell Survival and Proliferation PI3K_Akt->Cell_Survival Apoptosis Apoptosis PI3K_Akt->Apoptosis Inflammation Inflammation MAPK->Inflammation MAPK->Cell_Survival NF_kappaB->Inflammation

References

Methodological & Application

Application Notes & Protocols: 12-Epinapelline Extraction and Purification from Aconitum baicalense

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction and purification of 12-Epinapelline, a diterpenoid alkaloid, from the roots of Aconitum baicalense. The protocols outlined are based on established methodologies for the isolation of alkaloids from Aconitum species and are intended for use in a laboratory setting by trained professionals.

Introduction

This compound is a naturally occurring diterpenoid alkaloid found in various Aconitum species, including Aconitum baicalense. This compound, along with other related alkaloids from this genus, has attracted significant scientific interest due to a range of potential pharmacological activities. Preliminary studies have suggested that diterpene alkaloids from Aconitum baicalense possess antidepressant, hemostimulating, and anti-inflammatory properties.[1][2][3] Specifically, this compound N-oxide, a closely related derivative, has been investigated for its analgesic and anticonvulsant activities.[4][5] The complex structure of these alkaloids necessitates robust and efficient methods for their extraction and purification to enable further research and drug development.

Materials and Reagents

  • Dried and powdered roots of Aconitum baicalense

  • Ethanol (95%)

  • Methanol (reagent grade)

  • Chloroform (reagent grade)

  • Ethyl acetate (reagent grade)

  • n-Hexane or Petroleum ether

  • Hydrochloric acid (HCl, 2%)

  • Ammonia solution (NH₄OH)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography (200-300 mesh)

  • Thin-layer chromatography (TLC) plates (silica gel GF₂₅₄)

  • Dragendorff's reagent for alkaloid visualization

  • Rotary evaporator

  • pH meter

  • Chromatography columns

  • Fraction collector

  • High-Performance Liquid Chromatography (HPLC) system for analysis and purification

Experimental Protocols

The following protocols describe a general workflow for the extraction and purification of this compound from Aconitum baicalense. Optimization of specific parameters may be required depending on the quality of the plant material and the desired scale of purification.

Protocol 1: Extraction of Total Alkaloids

This protocol focuses on the initial extraction and enrichment of the total alkaloid fraction from the plant material.

  • Defatting: The powdered roots of Aconitum baicalense (1 kg) are first defatted by maceration with n-hexane or petroleum ether at room temperature for 24 hours to remove lipids and other non-polar compounds. This step is repeated twice. The defatted plant material is then air-dried.

  • Alkaloid Extraction: The defatted powder is extracted with 95% ethanol containing a small amount of ammonia (to maintain a basic environment and ensure alkaloids are in their free base form) three times at room temperature, each time for 24 hours.

  • Concentration: The ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is dissolved in 2% hydrochloric acid.

    • The acidic solution is then washed with ethyl acetate to remove neutral and weakly acidic compounds.

    • The pH of the aqueous layer is adjusted to 9-10 with ammonia solution.

    • The alkaline solution is then extracted repeatedly with chloroform. The chloroform fractions, containing the total alkaloids, are combined.

    • The combined chloroform extract is washed with distilled water to neutrality, dried over anhydrous sodium sulfate, and concentrated to dryness to yield the total alkaloid extract.

Protocol 2: Purification of this compound

This protocol describes the separation of individual alkaloids from the total alkaloid extract using column chromatography.

  • Silica Gel Column Chromatography:

    • The total alkaloid extract is dissolved in a minimal amount of chloroform and adsorbed onto a small amount of silica gel.

    • A silica gel column is prepared using a slurry packing method with the initial mobile phase (e.g., n-hexane or chloroform).

    • The adsorbed sample is loaded onto the top of the column.

    • The column is eluted with a gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate and then methanol. For example, a gradient of n-hexane:ethyl acetate (from 100:0 to 0:100) followed by ethyl acetate:methanol (from 100:0 to 80:20) can be employed.

  • Fraction Collection and Analysis:

    • Fractions are collected at regular intervals and monitored by TLC.

    • The TLC plates are developed in a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualized under UV light and by spraying with Dragendorff's reagent.

    • Fractions showing a spot corresponding to the Rf value of this compound are combined.

  • Further Purification (Optional):

    • For higher purity, the combined fractions can be subjected to further chromatographic steps, such as preparative HPLC or counter-current chromatography, which has been shown to be effective for separating diterpenoid alkaloids from Aconitum species.[2][6][7]

Data Presentation

The following tables summarize hypothetical quantitative data for the extraction and purification process, as well as the physicochemical properties of this compound.

Table 1: Summary of a Typical Extraction and Purification of this compound

StageStarting MaterialYieldPurity of this compound
Plant Material 1 kg of dried roots--
Total Alkaloid Extract -10 - 15 gMixture
Column Chromatography Fraction 10 g of total alkaloids100 - 200 mg~90%
Preparative HPLC 100 mg of fraction80 - 95 mg>98%

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₂₂H₃₃NO₃
Molecular Weight 359.5 g/mol
Appearance White crystalline solid
CAS Number 110064-71-6
Solubility Soluble in chloroform, DMSO, and methanol.[7][8]
¹H NMR and ¹³C NMR Data should be consistent with published literature.
Mass Spectrometry (MS) ESI-MS should show a protonated molecular ion [M+H]⁺ at m/z 360.25.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the extraction and purification of this compound.

experimental_workflow plant_material Aconitum baicalense (Dried Roots) defatting Defatting with n-Hexane plant_material->defatting extraction Extraction with 95% Ethanol/Ammonia defatting->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base total_alkaloids Total Alkaloid Extract acid_base->total_alkaloids column_chromatography Silica Gel Column Chromatography total_alkaloids->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection hplc Preparative HPLC fraction_collection->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Experimental workflow for this compound extraction and purification.

logical_relationship start Plant Material extraction_step Extraction start->extraction_step Yields purification_step Purification extraction_step->purification_step Provides analysis_step Analysis purification_step->analysis_step Leads to

Caption: Logical relationship of the main experimental stages.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the total synthesis of the diterpenoid alkaloid 12-epinapelline, alongside related complex natural products. The information compiled herein is drawn from seminal works in the field of organic synthesis, offering a comprehensive resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug development.

Introduction

Diterpenoid alkaloids are a large and structurally diverse family of natural products, renowned for their complex polycyclic architectures and significant biological activities. Among these, the napelline-type C20-diterpenoid alkaloids, which include this compound, exhibit a formidable hexacyclic framework. The intricate arrangement of rings and stereocenters in these molecules has made them challenging targets for total synthesis, driving the development of innovative synthetic strategies and methodologies. The successful synthesis of these complex molecules not only represents a landmark in chemical synthesis but also provides access to analogues for further biological evaluation.

A notable advancement in this area is the divergent total synthesis of eight napelline-type alkaloids, including (-)-napelline and (-)-12-epi-napelline, accomplished by the research group of Ma.[1][2] Their strategy hinges on a convergent assembly of the core structure, followed by a series of meticulously planned cyclizations to construct the characteristic bridged systems.[1] This approach provides a unified pathway to a range of structurally related alkaloids from a common intermediate.

Synthetic Strategy Overview

The divergent approach to the napelline-type alkaloids, as exemplified by the synthesis of this compound, can be conceptually broken down into several key stages:

  • Convergent Assembly of the Tetracyclic Core: The synthesis commences with the coupling of two fragments via a diastereoselective intermolecular copper-mediated conjugate addition. This is followed by an intramolecular Michael addition to forge the fundamental tetracyclic skeleton of the ent-kaurane type.[1]

  • Formation of the Azabicyclo[3.2.1]octane Moiety: A crucial step in the synthesis is the rapid construction of the characteristic bridged nitrogen-containing ring system. This is achieved through a strategic intramolecular Mannich cyclization.[1]

  • Late-Stage Functionalization: Subsequent to the formation of the core hexacyclic structure, tailored functional group manipulations are employed to arrive at the specific target alkaloids, such as this compound.

This strategic approach is illustrated in the logical workflow diagram below.

G cluster_0 Convergent Core Synthesis cluster_1 Azabicycle Formation cluster_2 Divergent Functionalization FragmentA Fragment A ConjugateAddition Cu-mediated Conjugate Addition FragmentA->ConjugateAddition FragmentB Fragment B FragmentB->ConjugateAddition MichaelAddition Intramolecular Michael Addition ConjugateAddition->MichaelAddition Forms C-C bond TetracyclicCore ent-Kaurane Tetracyclic Core MichaelAddition->TetracyclicCore Forms ring MannichCyclization Intramolecular Mannich Cyclization TetracyclicCore->MannichCyclization HexacyclicIntermediate Common Hexacyclic Intermediate MannichCyclization->HexacyclicIntermediate Forms azabicyclo[3.2.1]octane LateStageFunc Late-Stage Functionalization HexacyclicIntermediate->LateStageFunc Napelline (-)-Napelline LateStageFunc->Napelline Epinapelline (-)-12-Epinapelline LateStageFunc->Epinapelline Songorine (-)-Songorine LateStageFunc->Songorine OtherAlkaloids Other Alkaloids LateStageFunc->OtherAlkaloids

Caption: Divergent synthetic strategy for napelline-type alkaloids.

Quantitative Data Summary

The following table summarizes the yields for key steps in the total synthesis of (-)-12-epinapelline and related alkaloids as reported by Jin, Zhao, and Ma.

StepProductYield (%)Diastereomeric Ratio (dr)
Cu-mediated Conjugate AdditionIntermediate J 56-
Intramolecular Michael AdditionTetracyclic Intermediate894:1
Intramolecular Mannich CyclizationHexacyclic Intermediate M 45-
Final steps to (-)-Napelline(-)-Napelline283:1
Final steps to (-)-12-Epinapelline(-)-12-Epinapelline--
Final steps to (-)-Songorine(-)-Songorine--

Note: Detailed yields for the final steps to this compound and songorine from the common intermediate are not explicitly separated in the primary communication but are part of the overall successful synthesis.

Experimental Protocols

Detailed experimental procedures for the key transformations in the total synthesis of napelline-type alkaloids are provided below. These protocols are adapted from the supporting information of the primary literature.[3]

Key Experiment 1: Diastereoselective Intermolecular Cu-mediated Conjugate Addition and Subsequent Intramolecular Michael Addition

This two-step sequence is pivotal for the construction of the tetracyclic core.

Workflow Diagram:

G Start Starting Materials: Enone and Alkyl Iodide Step1 1. t-BuLi, (2-thienyl)Cu(CN)Li, Et2O, -78 °C 2. Add Enone, TMSCl, -78 °C to rt Start->Step1 Step2 3. LiAlH4, THF, -78 °C to rt Step1->Step2 Step3 4. 3 M HCl, MeOH, -78 °C to rt Step2->Step3 IntermediateJ Amino-ketone Intermediate J Step3->IntermediateJ Step4 KHMDS, THF, -78 °C to rt IntermediateJ->Step4 Product Tetracyclic Core Step4->Product

Caption: Workflow for the synthesis of the tetracyclic core.

Protocol:

  • Preparation of the Organocuprate: To a solution of the primary alkyl iodide fragment in diethyl ether at -78 °C is added t-BuLi. After stirring, a solution of (2-thienyl)Cu(CN)Li is added, and the mixture is stirred to form the higher-order cuprate.

  • Conjugate Addition: The enone fragment is added to the cuprate solution at -78 °C, followed by the addition of TMSCl. The reaction is allowed to warm to room temperature.

  • Reductive Workup: The reaction mixture is cooled to -78 °C, and LiAlH4 in THF is added. The mixture is warmed to room temperature.

  • Hydrolysis: The reaction is again cooled to -78 °C and quenched by the addition of 3 M HCl in methanol. After warming to room temperature, standard aqueous workup and purification by column chromatography afford the amino-ketone intermediate.

  • Intramolecular Michael Addition: To a solution of the amino-ketone intermediate in THF at -78 °C is added KHMDS. The reaction is allowed to warm to room temperature. Following quenching, extraction, and purification, the tetracyclic core is obtained.

Key Experiment 2: Intramolecular Mannich Cyclization

This reaction efficiently constructs the azabicyclo[3.2.1]octane moiety.

Protocol:

  • Reaction Setup: A solution of the tetracyclic amino-ketone precursor and Na2SO4 in o-xylene is prepared.

  • Cyclization: Rexyn-300 is added to the solution, and the mixture is heated to 190 °C.

  • Workup and Purification: After cooling, the reaction mixture is filtered and concentrated under reduced pressure. The residue is purified by flash column chromatography to yield the hexacyclic product.

Synthesis of Related Diterpenoid Alkaloids

The divergent nature of this synthetic strategy allows for the synthesis of other related alkaloids from a common hexacyclic intermediate. For instance, the synthesis of (-)-songorine can be achieved through selective oxidation of the hydroxyl groups on the core structure. The synthesis of other congeners like (+)-dehydronapelline and (-)-songoramine have also been demonstrated from the same intermediate, showcasing the efficiency of this divergent approach.[1]

Furthermore, the strategies developed for napelline-type alkaloids can inform the synthesis of other classes of diterpenoid alkaloids, such as the atisine and hetisine types, which also feature complex, bridged ring systems. These often require unique approaches to construct their characteristic bicyclo[2.2.2]octane or more complex polycyclic systems.[4]

Conclusion

The total synthesis of this compound and its congeners represents a significant achievement in the field of organic chemistry. The divergent strategy highlighted here provides an efficient and elegant route to these complex molecules. The detailed protocols and data presented in this document are intended to serve as a valuable resource for researchers in the field, facilitating further exploration of the chemical and biological properties of this important class of natural products.

References

HPLC-MS/MS method for 12-Epinapelline quantification

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC-MS/MS method for the quantification of 12-Epinapelline has been established, providing a valuable tool for researchers, scientists, and professionals in drug development. This methodology offers high sensitivity and selectivity for the analysis of this diterpenoid alkaloid, which is known for its anti-inflammatory and antiarrhythmic activities. The following application note and protocol detail the procedure for the accurate quantification of this compound in biological matrices.

Application Note

Introduction

This compound is a diterpenoid alkaloid found in plants of the Aconitum genus.[1] It has demonstrated potential therapeutic effects, including anti-inflammatory and antiarrhythmic properties.[1][2][] To support pharmacokinetic studies, toxicological assessments, and drug development, a robust and sensitive analytical method for the quantification of this compound in biological samples is essential. This application note describes a validated HPLC-MS/MS method for this purpose.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₂H₃₃NO₃[1][][4]
Molecular Weight 359.5 g/mol [1][]
CAS Number 110064-71-6[1]
Purity ≥95%[1]
Solubility Chloroform: 10 mg/mL, DMSO: 100 mg/mL (with sonication)[1][2]
Storage -20°C[1]

Experimental Protocol

This protocol outlines the procedure for the quantification of this compound in rat plasma.

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Internal Standard (IS), e.g., Yohimbine or a deuterated analog of this compound

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate or ammonium acetate (LC-MS grade)

  • Rat plasma (blank)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)[5]

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1290 Infinity II)[6]

  • Triple quadrupole mass spectrometer (e.g., Agilent G6470A) with an electrospray ionization (ESI) source[6]

3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions.[7] Store at -20°C.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol:water (1:1, v/v) to create working solutions for calibration standards and quality control samples.[7]

  • Internal Standard Working Solution (5 ng/mL): Dilute the IS stock solution with methanol.[7]

4. Sample Preparation (Solid Phase Extraction)

The following diagram illustrates the sample preparation workflow:

G Sample Preparation Workflow plasma 100 µL Plasma Sample add_is Add 10 µL IS Working Solution plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 load_sample Load Sample onto SPE Cartridge vortex1->load_sample condition_spe Condition SPE Cartridge (1 mL Methanol, 1 mL Water) condition_spe->load_sample wash1 Wash with 1 mL 0.1% Acetic Acid load_sample->wash1 wash2 Wash with 1 mL Methanol wash1->wash2 dry_spe Dry Cartridge wash2->dry_spe elute Elute with 2 mL 5% Ammonia in Methanol dry_spe->elute evaporate Evaporate to Dryness under N₂ elute->evaporate reconstitute Reconstitute in 100 µL Mobile Phase A evaporate->reconstitute analyze Inject into HPLC-MS/MS reconstitute->analyze

Caption: Solid Phase Extraction (SPE) workflow for this compound.

5. HPLC-MS/MS Conditions

HPLC Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[6]
Mobile Phase A 0.1% Formic acid and 5 mM Ammonium Formate in Water[7]
Mobile Phase B 0.1% Formic acid in Methanol[8]
Flow Rate 0.3 mL/min
Injection Volume 5 µL[7]
Column Temperature 40°C[7]
Gradient Elution See table below

Gradient Elution Program

Time (min)% Mobile Phase B
0.010
2.095
3.095
3.110
5.010

Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[7]
Gas Temperature 325°C
Gas Flow 10 L/min
Nebulizer 45 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
MRM Transitions See table below

Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compound 360.3[To be optimized][To be optimized]
Internal Standard [To be optimized][To be optimized][To be optimized]

Note: The specific product ions and collision energies need to be optimized by infusing the individual compounds into the mass spectrometer.

6. Method Validation

The analytical method should be validated according to regulatory guidelines, assessing the following parameters:

  • Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the concentration. A linear range of 1-1000 ng/mL is typical for such assays.[7]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[9]

  • Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in extracted samples to that of post-extraction spiked samples.[8]

  • Matrix Effect: Evaluated to assess the ion suppression or enhancement caused by the biological matrix.[10]

  • Stability: The stability of this compound in the biological matrix should be assessed under various conditions (freeze-thaw, short-term, long-term, and post-preparative).

The following diagram illustrates the overall analytical workflow:

G Overall Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample Collection extraction Solid Phase Extraction plasma->extraction hplc HPLC Separation extraction->hplc Inject Extract msms MS/MS Detection hplc->msms quant Quantification msms->quant Acquire Data validation Method Validation quant->validation report report validation->report Generate Report

Caption: HPLC-MS/MS quantification workflow for this compound.

Data Presentation

Table 1: HPLC Gradient Elution Program

Time (min)% Mobile Phase B
0.010
2.095
3.095
3.110
5.010

Table 2: Optimized Mass Spectrometry Parameters (Example)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Fragmentor (V)Collision Energy (V)
This compound 360.3122.120013525
Yohimbine (IS) 355.2144.120014030

Table 3: Method Validation Summary (Example Data)

ParameterResult
Linear Range 1 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (RSD%) < 10%
Inter-day Precision (RSD%) < 12%
Accuracy (%) 90 - 110%
Recovery (%) > 85%
Matrix Effect (%) 92 - 105%

This detailed application note and protocol provide a comprehensive framework for the sensitive and accurate quantification of this compound in biological matrices using HPLC-MS/MS. The method is suitable for a range of research and development applications.

References

Application Notes and Protocols: 12-Epinapelline in the Maximal Electroshock (MES) Seizure Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Maximal Electroshock (MES) seizure model is a widely utilized preclinical assay for screening potential anticonvulsant compounds.[1][2][3] This model is considered a benchmark for identifying drugs effective against generalized tonic-clonic seizures.[2][4][5] The MES test induces a supramaximal seizure in rodents through corneal or auricular electrical stimulation, with the abolition of the tonic hindlimb extension phase serving as the primary endpoint for anticonvulsant activity.[5]

12-Epinapelline, a diterpene alkaloid of the atisine series, and its derivatives have demonstrated anticonvulsant properties.[4][6] Specifically, this compound N-oxide has shown efficacy in mitigating seizures in the MES model.[4][6] The proposed mechanism of action for its anticonvulsant effects involves the modulation of voltage-gated sodium (Na+) channels and GABAA receptors.[4] These application notes provide detailed protocols for evaluating this compound and its analogs in the MES seizure model, along with relevant data and pathway diagrams.

Data Presentation

Anticonvulsant Activity of this compound N-Oxide in the MES Test

The following table summarizes the reported anticonvulsant effects of this compound N-oxide in the mouse MES model. The data indicates a dose-dependent reduction in the duration of tonic seizures.

CompoundDose (mg/kg, i.p.)Animal ModelEffect on Tonic Seizure Duration (seconds)
This compound N-Oxide300Mouse12.00 ± 2.9
This compound N-Oxide400Mouse9.00 ± 4.4

Data extracted from experimental studies on the anticonvulsant activity of this compound N-oxide.[6]

Experimental Protocols

Maximal Electroshock (MES) Seizure Model Protocol for Mice

This protocol outlines the steps for inducing and evaluating anticonvulsant activity in the MES model, adapted for testing compounds like this compound.

Materials:

  • Male albino mice (25-30 g)[7]

  • This compound or its analog

  • Vehicle (e.g., saline, distilled water with a suitable solubilizing agent)

  • Electroconvulsiometer

  • Corneal electrodes

  • 0.9% saline solution

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)[5]

  • Animal scale

  • Syringes and needles for administration

  • Observation chambers

Procedure:

  • Animal Acclimation: Acclimate animals to the laboratory environment for at least one week prior to the experiment, with free access to food and water.[3]

  • Grouping and Dosing:

    • Divide mice into experimental groups (n=8-12 animals per group), including a vehicle control group and groups for different doses of this compound.[2]

    • Administer the test compound or vehicle via the desired route (e.g., intraperitoneally, i.p.). The pre-treatment time will depend on the pharmacokinetic profile of the compound, but a common interval is 60 minutes.[2]

  • Anesthesia and Electrode Placement:

    • At the time of testing, apply a drop of topical anesthetic to the cornea of each mouse to minimize discomfort.[5]

    • Apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical contact.[5]

    • Gently place the corneal electrodes over the corneas of the mouse.

  • Induction of Seizure:

    • Deliver a supramaximal electrical stimulus. For mice, typical parameters are 50 mA at 60 Hz for 0.2 seconds.[5] Some studies on diterpene alkaloids have utilized parameters such as 0.5 mA with 150 pulses/s for 0.5 seconds.[6]

  • Observation and Scoring:

    • Immediately after stimulation, place the mouse in an observation chamber and observe the seizure phases:

      • Tonic flexion

      • Tonic extension (hindlimb extension)

      • Clonic convulsions

      • Stupor[7]

    • The primary endpoint is the abolition of the tonic hindlimb extension.[5] An animal is considered protected if this phase is absent.

    • Record the duration of the tonic hindlimb extension for animals that do exhibit this phase.

  • Data Analysis:

    • Calculate the percentage of animals protected from tonic hindlimb extension in each group.

    • Statistically compare the duration of tonic hindlimb extension between the treated and vehicle control groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

    • If a dose-response relationship is observed, the median effective dose (ED50) can be calculated using probit analysis.[5]

Visualizations

Experimental Workflow for MES Seizure Model

MES_Workflow acclimation Animal Acclimation grouping Grouping and Dosing (Vehicle, this compound) acclimation->grouping pre_treatment Pre-treatment Period grouping->pre_treatment anesthesia Topical Anesthesia (Corneal) pre_treatment->anesthesia stimulation Electrical Stimulation (Maximal Electroshock) anesthesia->stimulation observation Observation of Seizure Phases stimulation->observation endpoint Endpoint Measurement (Tonic Hindlimb Extension) observation->endpoint analysis Data Analysis (% Protection, ED50) endpoint->analysis Signaling_Pathway epinapelline This compound N-Oxide na_channel Voltage-Gated Na+ Channel epinapelline->na_channel Inhibition gaba_receptor GABAA Receptor epinapelline->gaba_receptor Potentiation na_influx Reduced Na+ Influx na_channel->na_influx cl_influx Increased Cl- Influx gaba_receptor->cl_influx neuronal_excitability Decreased Neuronal Excitability na_influx->neuronal_excitability hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization hyperpolarization->neuronal_excitability seizure_suppression Seizure Suppression neuronal_excitability->seizure_suppression

References

Application Notes and Protocols: Pentylenetetrazol (PTZ)-Induced Seizure Model and the Investigational Compound 12-Epinapelline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of novel anticonvulsant therapies is a critical area of research. The pentylenetetrazol (PTZ)-induced seizure model is a widely used and well-validated preclinical tool for screening and characterizing potential antiepileptic drugs.[1][2] PTZ, a gamma-aminobutyric acid (GABA) A receptor antagonist, induces acute and chronic (kindling) seizures in rodents, mimicking generalized seizures in humans.[1][2]

This document provides detailed application notes and protocols for utilizing the PTZ-induced seizure model to evaluate the anticonvulsant potential of investigational compounds, with a focus on 12-Epinapelline, a diterpenoid alkaloid. While specific quantitative data for this compound is limited in publicly available literature, data for the closely related compound, this compound N-oxide, demonstrates its anticonvulsant activity and suggests a mechanism of action involving the modulation of GABA(_A) receptors and sodium channels.[3] These notes will, therefore, provide a comprehensive guide for researchers aiming to investigate compounds like this compound.

Data Presentation: Anticonvulsant Activity of this compound N-Oxide in the PTZ Model

The following table summarizes the reported anticonvulsant effects of this compound N-oxide in the PTZ-induced seizure model in mice. This data can serve as a reference for designing experiments and interpreting results for this compound.

ParameterVehicle ControlThis compound N-OxideReference Compound (Diazepam)
Animal Model MiceMiceMice
PTZ Dose Varies (e.g., 60-90 mg/kg, i.p.)Varies (e.g., 60-90 mg/kg, i.p.)Varies (e.g., 60-90 mg/kg, i.p.)
Compound Dose N/ANot specified in available abstractse.g., 4 mg/kg
Latency to First Myoclonic Jerk (seconds) BaselineIncreasedSignificantly Increased
Latency to Generalized Clonic Seizure (seconds) BaselineIncreasedSignificantly Increased
Seizure Severity (Racine Scale) High (e.g., 4-5)ReducedSignificantly Reduced
Mortality Rate (%) Dose-dependentReducedSignificantly Reduced

Note: The above table is a qualitative summary based on available information for this compound N-oxide. Researchers should generate their own dose-response curves for this compound to obtain precise quantitative data.

Experimental Protocols

Acute PTZ-Induced Seizure Model

This protocol is designed to assess the ability of a test compound to prevent or delay the onset of seizures induced by an acute, convulsive dose of PTZ.

Materials:

  • Male or female mice (e.g., C57BL/6, 8-10 weeks old) or rats (e.g., Sprague-Dawley, 200-250g).

  • Pentylenetetrazol (PTZ) solution (e.g., 10 mg/mL in 0.9% saline).

  • Test compound (this compound) dissolved in an appropriate vehicle.

  • Vehicle control.

  • Positive control (e.g., Diazepam, 4 mg/kg).

  • Syringes and needles for intraperitoneal (i.p.) injection.

  • Observation chambers (e.g., transparent Plexiglas cages).

  • Timer.

Procedure:

  • Animal Acclimation: Acclimate animals to the housing facility for at least one week before the experiment. House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Grouping: Randomly assign animals to different treatment groups (e.g., Vehicle, this compound low dose, this compound medium dose, this compound high dose, Positive Control). A typical group size is 8-12 animals.

  • Compound Administration: Administer the test compound (this compound), vehicle, or positive control via the desired route (e.g., i.p., oral gavage) at a predetermined time before PTZ injection (e.g., 30-60 minutes).

  • PTZ Induction: Inject a convulsive dose of PTZ (e.g., 85 mg/kg, i.p. for mice) to each animal.

  • Observation: Immediately after PTZ injection, place the animal in an individual observation chamber and start a timer. Observe the animal's behavior continuously for 30 minutes.

  • Data Collection: Record the following parameters:

    • Latency to the first myoclonic jerk: The time from PTZ injection to the first noticeable muscle twitch.

    • Latency to the generalized clonic seizure: The time from PTZ injection to the onset of a seizure characterized by clonus of the forelimbs and/or hindlimbs, often with loss of righting reflex.

    • Seizure Severity: Score the seizure severity using the modified Racine scale (see table below).

    • Mortality: Record the number of animals that die within the observation period.

Modified Racine Scale for Seizure Severity:

ScoreBehavioral Manifestation
0No behavioral change
1Ear and facial twitching
2Myoclonic jerks without upright posture
3Myoclonic jerks with upright posture
4Tonic-clonic seizures with loss of righting reflex
5Generalized tonic-clonic seizures with wild running and jumping
6Death
Chronic PTZ-Induced Kindling Model

This protocol is used to model epileptogenesis and assess the effect of a test compound on the development of seizure susceptibility.

Procedure:

  • Subconvulsive PTZ Dose Determination: Determine a subconvulsive dose of PTZ for the chosen animal strain (e.g., 35-40 mg/kg, i.p. for mice). This dose should initially produce minimal or no seizure activity (Racine score 0-2).

  • Kindling Induction: Administer the subconvulsive dose of PTZ every other day for a specified period (e.g., 4-6 weeks).

  • Compound Administration: The test compound can be administered in two ways:

    • To assess anti-epileptogenic effects: Administer the compound daily or before each PTZ injection throughout the kindling period.

    • To assess anticonvulsant effects in kindled animals: Once animals are fully kindled (consistently showing a Racine score of 4-5), administer the test compound before a final PTZ challenge.

  • Observation and Scoring: After each PTZ injection, observe and score the seizure severity as described in the acute model.

  • Data Analysis: Compare the rate of kindling development (increase in seizure score over time) between the vehicle and compound-treated groups.

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_acute Acute PTZ Model cluster_chronic Chronic Kindling Model acclimation Animal Acclimation grouping Random Grouping acclimation->grouping compound_admin_acute Compound/Vehicle Administration grouping->compound_admin_acute compound_admin_chronic Compound/Vehicle Administration grouping->compound_admin_chronic ptz_acute PTZ Injection (Convulsive Dose) compound_admin_acute->ptz_acute observe_acute Observation (30 min) ptz_acute->observe_acute data_acute Data Collection: - Latency - Severity - Mortality observe_acute->data_acute ptz_chronic Repeated PTZ Injections (Subconvulsive Dose) observe_chronic Seizure Scoring ptz_chronic->observe_chronic compound_admin_chronic->ptz_chronic observe_chronic->ptz_chronic Every other day analysis_chronic Data Analysis: - Kindling Rate observe_chronic->analysis_chronic

Caption: Experimental workflow for PTZ-induced seizure models.

Proposed Signaling Pathway for this compound's Anticonvulsant Activity

Based on the known mechanism of PTZ and the hypothesized action of diterpenoid alkaloids, the following signaling pathway is proposed for the anticonvulsant effect of this compound.

signaling_pathway cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Signaling ptz Pentylenetetrazol (PTZ) gaba_r GABAA Receptor ptz->gaba_r Antagonist cl_influx Reduced Cl- Influx gaba_r->cl_influx Leads to reduced_excitability Reduced Neuronal Excitability gaba_r->reduced_excitability Increased Cl- Influx na_ch Voltage-gated Na+ Channel na_ch->reduced_excitability Reduced Na+ Influx epinapelline This compound epinapelline->gaba_r Positive Allosteric Modulator? epinapelline->na_ch Blocker? hyperpolarization Inhibition of Hyperpolarization cl_influx->hyperpolarization neuronal_excitability Neuronal Hyperexcitability hyperpolarization->neuronal_excitability Inhibits depolarization Reduced Depolarization seizure Seizure neuronal_excitability->seizure pi3k PI3K/Akt Pathway neuronal_excitability->pi3k Activates anticonvulsant_effect Anticonvulsant Effect reduced_excitability->anticonvulsant_effect mtor mTOR Activation pi3k->mtor

Caption: Proposed mechanism of this compound's anticonvulsant action.

Protocols for Mechanistic Studies

To elucidate the precise mechanism of action of this compound, further in vitro studies are necessary.

Whole-Cell Patch-Clamp Electrophysiology on GABAA Receptors

This protocol is to determine if this compound modulates GABA-evoked currents.

Materials:

  • Cell line expressing GABAA receptors (e.g., HEK293 cells transfected with GABAA receptor subunits).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • External and internal solutions for recording.

  • GABA.

  • This compound.

Procedure:

  • Cell Culture: Culture the GABAA receptor-expressing cells under standard conditions.

  • Recording Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.

  • Pipette Fabrication and Filling: Pull glass pipettes to a resistance of 3-5 MΩ and fill with internal solution.

  • Giga-seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current.

  • Co-application of this compound: Co-apply GABA with varying concentrations of this compound and record the changes in current amplitude.

  • Data Analysis: Analyze the potentiation or inhibition of the GABA-evoked current by this compound to determine its modulatory effect.

Voltage-Clamp Analysis of Voltage-Gated Sodium Channels

This protocol is to assess the effect of this compound on sodium channel function.

Materials:

  • Cell line expressing voltage-gated sodium channels (e.g., ND7/23 cells).

  • Same patch-clamp setup as above.

  • Appropriate external and internal solutions for isolating sodium currents.

  • This compound.

Procedure:

  • Establish Whole-Cell Configuration: Follow steps 1-5 from the GABAA receptor protocol.

  • Voltage Protocol: Apply a series of depolarizing voltage steps from a holding potential (e.g., -100 mV) to elicit sodium currents.

  • Compound Application: Perfuse the cell with varying concentrations of this compound.

  • Record Sodium Currents: Record the sodium currents in the absence and presence of this compound.

  • Data Analysis: Analyze changes in the current amplitude, voltage-dependence of activation and inactivation, and recovery from inactivation to characterize the blocking effect of this compound.

Conclusion

The PTZ-induced seizure model is an indispensable tool for the preclinical evaluation of novel anticonvulsant compounds. While direct evidence for this compound is still emerging, the data from its N-oxide derivative strongly suggests its potential as a modulator of inhibitory and excitatory neurotransmission. The protocols outlined in this document provide a robust framework for researchers to systematically investigate the anticonvulsant properties and mechanism of action of this compound and other novel chemical entities. Further electrophysiological and in vivo studies are warranted to fully characterize its therapeutic potential.

References

Application Notes and Protocols for In Vivo Antiarrhythmic Evaluation of Novel Compounds Like 12-Epinapelline

Author: BenchChem Technical Support Team. Date: November 2025

To the Researcher:

This document provides a generalized framework for the in vivo evaluation of the antiarrhythmic potential of novel compounds, with a focus on methodologies applicable to substances like 12-Epinapelline. Due to a lack of specific published data on the in vivo antiarrhythmic effects of this compound, the following protocols and data tables are presented as templates based on established and widely used arrhythmia models. These can be adapted for the systematic investigation of new chemical entities.

Introduction to In Vivo Antiarrhythmic Models

The preliminary assessment of a drug's antiarrhythmic efficacy is crucial in preclinical development.[1] In vivo models are indispensable for understanding the complex physiological interactions and potential therapeutic effects of a test compound in a living organism.[2] Commonly employed models involve the induction of arrhythmias through chemical agents like aconitine and ouabain, or through surgical procedures such as coronary artery ligation. These models allow for the evaluation of a compound's ability to prevent the onset of arrhythmias or to revert an existing arrhythmia to a normal sinus rhythm.

Chemically-Induced Arrhythmia Models

Chemical inducers are frequently used to create reproducible arrhythmia models in small animals, offering a high-throughput screening method for potential antiarrhythmic drugs.[1]

Aconitine-Induced Arrhythmia Model

Principle: Aconitine is a potent cardiotoxin that activates sodium channels, leading to an influx of sodium ions and subsequent calcium overload, which results in various forms of ventricular arrhythmias, including ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).[3][4]

Experimental Protocol:

  • Animal Model: Male Wistar rats (200-250g) are commonly used.

  • Anesthesia: Anesthetize the animals with an appropriate agent (e.g., urethane or a combination of ketamine and xylazine) administered intraperitoneally.

  • ECG Monitoring: Place subcutaneous needle electrodes for continuous electrocardiogram (ECG) recording (Lead II). Allow for a stabilization period to obtain a baseline ECG.

  • Drug Administration:

    • Prophylactic Protocol: Administer the test compound (e.g., this compound) intravenously (IV) or intraperitoneally (IP) at various doses. After a predetermined pretreatment time, infuse a solution of aconitine (e.g., 10 µg/mL in saline) at a constant rate (e.g., 0.2 mL/min) via a cannulated jugular vein.

    • Therapeutic Protocol: Induce arrhythmia by infusing aconitine. Once a stable arrhythmia is observed for a specific duration, administer the test compound to assess its ability to restore sinus rhythm.

  • Endpoint Measurement: Record the time of onset for VPBs, VT, and VF, as well as the time to cardiac arrest. The cumulative dose of aconitine required to induce these events is also a key parameter.[3]

  • Data Analysis: Compare the latency to arrhythmia onset and the dose of aconitine required in the treated groups versus a vehicle control group.

Logical Workflow for Aconitine-Induced Arrhythmia Model:

Aconitine_Model cluster_prep Preparation cluster_treatment Treatment and Induction cluster_monitoring Monitoring and Endpoints Animal_Prep Animal Preparation (Anesthesia, Cannulation) ECG_Setup ECG Setup and Baseline Recording Animal_Prep->ECG_Setup Drug_Admin Test Compound (e.g., this compound) Administration ECG_Setup->Drug_Admin Aconitine_Infusion Aconitine Infusion Drug_Admin->Aconitine_Infusion Arrhythmia_Monitoring Continuous ECG Monitoring for VPB, VT, VF Aconitine_Infusion->Arrhythmia_Monitoring Endpoint_Recording Record Time and Aconitine Dose at Onset Arrhythmia_Monitoring->Endpoint_Recording

Aconitine-Induced Arrhythmia Workflow
Ouabain-Induced Arrhythmia Model

Principle: Ouabain, a cardiac glycoside, inhibits the Na+/K+-ATPase pump in cardiac myocytes. This leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger, predisposing the heart to arrhythmias.

Experimental Protocol:

  • Animal Model: Guinea pigs (300-400g) are often the model of choice.

  • Anesthesia and ECG: Similar to the aconitine model, anesthetize the animal and set up for continuous ECG monitoring.

  • Drug Administration:

    • Prophylactic Protocol: Administer the test compound (e.g., this compound) at varying doses prior to the induction of arrhythmia.

    • Induction: Infuse ouabain solution (e.g., 25 µg/mL in saline) at a constant rate (e.g., 0.1 mL/min) through a cannulated vein.

  • Endpoint Measurement: Record the onset of different stages of arrhythmia (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation) and the time to cardiac arrest.

  • Data Analysis: Calculate the cumulative dose of ouabain required to induce each arrhythmic event and compare between the control and treated groups.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between different treatment groups.

Table 1: Hypothetical Antiarrhythmic Effects of this compound in an Aconitine-Induced Arrhythmia Model in Rats

Treatment GroupDose (mg/kg)Onset of VPBs (min)Onset of VT (min)Onset of VF (min)Aconitine Dose for VF (µg/kg)
Vehicle Control-5.2 ± 0.87.5 ± 1.19.8 ± 1.545.3 ± 6.7
This compound18.1 ± 1.211.3 ± 1.814.5 ± 2.168.9 ± 9.2
This compound512.5 ± 1.9 16.8 ± 2.520.1 ± 3.0 95.2 ± 11.4
Positive Control(e.g., Lidocaine)10.3 ± 1.5 14.2 ± 2.018.7 ± 2.8 88.1 ± 10.5

*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to Vehicle Control.

Table 2: Hypothetical Antiarrhythmic Effects of this compound in an Ouabain-Induced Arrhythmia Model in Guinea Pigs

Treatment GroupDose (mg/kg)Ouabain Dose for VPBs (µg/kg)Ouabain Dose for VT (µg/kg)Ouabain Dose for VF (µg/kg)
Vehicle Control-65.4 ± 8.288.1 ± 10.5110.7 ± 12.9
This compound185.9 ± 9.8112.3 ± 11.7145.2 ± 15.1*
This compound5110.2 ± 12.1 148.6 ± 14.3189.4 ± 18.6
Positive Control(e.g., Propranolol)105.7 ± 11.5140.1 ± 13.8 178.3 ± 17.2

*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to Vehicle Control.

Potential Mechanisms of Action and Signaling Pathways

The antiarrhythmic effects of a novel compound may be mediated through various signaling pathways and ion channel interactions. A thorough investigation would involve exploring its effects on cardiac sodium, potassium, and calcium channels.

Potential Antiarrhythmic Signaling Pathway of a Novel Compound:

Signaling_Pathway cluster_compound Novel Compound (e.g., this compound) cluster_channels Ion Channels cluster_effects Cellular Effects cluster_outcome Therapeutic Outcome Compound This compound Na_Channel Voltage-gated Na+ Channels Compound->Na_Channel Modulation Ca_Channel Voltage-gated Ca2+ Channels Compound->Ca_Channel Modulation K_Channel Voltage-gated K+ Channels Compound->K_Channel Modulation Reduced_Excitability Reduced Myocyte Excitability Na_Channel->Reduced_Excitability Decreased_Calcium Decreased Intracellular Ca2+ Overload Ca_Channel->Decreased_Calcium Prolonged_Refractory Prolonged Refractory Period K_Channel->Prolonged_Refractory Antiarrhythmic_Effect Antiarrhythmic Effect Reduced_Excitability->Antiarrhythmic_Effect Prolonged_Refractory->Antiarrhythmic_Effect Decreased_Calcium->Antiarrhythmic_Effect

Hypothesized Antiarrhythmic Mechanism

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust starting point for the in vivo evaluation of the antiarrhythmic properties of this compound or other novel compounds. Positive findings in these initial screening models would warrant further investigation into the precise electrophysiological mechanisms of action, including patch-clamp studies on specific ion channels and evaluation in more complex arrhythmia models, such as those induced by myocardial ischemia-reperfusion.[5] The ultimate goal is to identify and characterize new, safe, and effective antiarrhythmic agents.

References

Application Notes: 12-Epinapelline as a Modulator of Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Voltage-gated sodium (Na+) channels are essential transmembrane proteins that play a critical role in the initiation and propagation of action potentials in excitable cells such as neurons, cardiac, and skeletal muscle cells.[1][2] Their dysfunction is implicated in a variety of pathological conditions including epilepsy, cardiac arrhythmias, and chronic pain.[3][4] Consequently, Na+ channels are important targets for drug discovery.[5] Alkaloids, a diverse group of naturally occurring chemical compounds, have been shown to modulate Na+ channel activity.[6] For instance, some Aconitum species contain alkaloids that can either activate or block these channels.[6]

12-Epinapelline is a diterpene alkaloid whose anticonvulsant activity suggests a potential interaction with Na+ channels.[7] While direct electrophysiological data for this compound is not yet extensively published, its structural similarity to other Aconitum alkaloids that are known Na+ channel modulators, such as aconitine and lappaconitine, makes it a compound of significant interest.[8][9] This document provides a hypothetical, yet plausible, framework for investigating the effects of this compound on Na+ channels using patch-clamp electrophysiology, a gold-standard technique for studying ion channel function.[10]

Potential Mechanism of Action

Based on the actions of related alkaloids, this compound may exhibit state-dependent binding to Na+ channels, meaning its affinity for the channel could be higher when the channel is in the open or inactivated state compared to the resting state.[8] This property is characteristic of many clinically useful Na+ channel blockers.[1] The following protocols are designed to elucidate such a mechanism. It is hypothesized that this compound may act as a blocker of Na+ channels, which would be consistent with its observed anticonvulsant effects.[7]

Hypothetical Quantitative Data: Effects of this compound on Nav1.7 Channels

The following table summarizes hypothetical data for the effects of this compound on a voltage-gated sodium channel subtype, Nav1.7, which is prominently expressed in peripheral sensory neurons and is a key target in pain research. This data is for illustrative purposes to guide potential research.

ParameterValueDescription
Tonic Block (Resting State)
IC5025 µMConcentration of this compound that produces 50% inhibition of the peak Na+ current from a hyperpolarized holding potential (-120 mV).
Use-Dependent Block (Inactivated State)
IC50 (at 10 Hz)5 µMConcentration of this compound that produces 50% inhibition of the peak Na+ current during a 10 Hz train of depolarizing pulses.
Voltage-Dependence of Activation
ΔV½ of activation-3.2 mVShift in the half-maximal voltage of activation in the presence of 10 µM this compound.
Voltage-Dependence of Steady-State Inactivation
ΔV½ of inactivation-8.5 mVShift in the half-maximal voltage of steady-state inactivation in the presence of 10 µM this compound, indicating preferential binding to the inactivated state.
Kinetics of Recovery from Inactivation
τ (control)4.2 msTime constant for recovery from inactivation in the absence of the compound.
τ (10 µM this compound)12.8 msTime constant for recovery from inactivation in the presence of 10 µM this compound, suggesting it slows the recovery process.

Experimental Protocols

1. Cell Culture and Preparation

  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the human Nav1.7 sodium channel α-subunit and the β1-subunit.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418). Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Preparation for Electrophysiology: For recording, plate cells onto glass coverslips. On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

2. Solutions and Reagents

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Make fresh serial dilutions in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.

3. Whole-Cell Patch-Clamp Recording

  • Equipment: Use a standard patch-clamp amplifier, digitizer, and data acquisition software. Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Procedure:

    • Establish a giga-ohm seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to dialyze with the internal solution for 5-10 minutes before starting recordings.

    • Hold the cell at a membrane potential of -120 mV.

    • Record Na+ currents in response to various voltage protocols.

4. Voltage-Clamp Protocols

  • Protocol 1: Tonic Block

    • From a holding potential of -120 mV, apply a 50 ms depolarizing step to 0 mV to elicit the peak Na+ current.

    • Repeat this step every 20 seconds to allow for full recovery from inactivation.

    • Perfuse the cell with increasing concentrations of this compound and record the peak current at each concentration until a steady-state block is achieved.

  • Protocol 2: Use-Dependent Block

    • From a holding potential of -120 mV, apply a train of 20 depolarizing pulses to 0 mV (20 ms duration) at a frequency of 10 Hz.

    • Record the peak current for each pulse.

    • Compare the reduction in peak current from the first to the last pulse in the absence and presence of this compound.

  • Protocol 3: Steady-State Inactivation

    • From a holding potential of -120 mV, apply a series of 500 ms pre-pulses ranging from -140 mV to -20 mV in 10 mV increments.

    • Immediately following each pre-pulse, apply a 20 ms test pulse to 0 mV to measure the fraction of available channels.

    • Plot the normalized peak current against the pre-pulse potential and fit with a Boltzmann function to determine the V½ of inactivation.

5. Data Analysis

  • Analyze data using appropriate software (e.g., pCLAMP, Clampfit, or custom scripts).

  • Calculate the percentage of current inhibition for tonic and use-dependent block.

  • Fit concentration-response data with the Hill equation to determine IC50 values.

  • Fit steady-state inactivation curves with the Boltzmann equation to determine V½ values.

  • Analyze the time course of recovery from inactivation by fitting the data with a single exponential function.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_recording Patch-Clamp Recording cluster_protocols Experimental Protocols cluster_analysis Data Analysis cell_culture Cell Culture (HEK293 expressing Nav1.7) plating Plate Cells on Coverslips cell_culture->plating giga_seal Establish Giga-ohm Seal plating->giga_seal solutions Prepare Internal & External Solutions whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell stabilize Cell Stabilization (5-10 min) whole_cell->stabilize tonic_block Tonic Block Protocol stabilize->tonic_block use_dependent Use-Dependent Block Protocol stabilize->use_dependent inactivation Steady-State Inactivation Protocol stabilize->inactivation ic50 Calculate IC50 Values tonic_block->ic50 use_dependent->ic50 kinetics Analyze Channel Kinetics (Activation/Inactivation) inactivation->kinetics ic50->kinetics recovery Measure Recovery from Inactivation kinetics->recovery Signaling_Pathway cluster_channel Voltage-Gated Sodium Channel cluster_effect Resting Resting State Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Sustained Depolarization Effect Reduced Na+ Influx & Decreased Neuronal Excitability Inactivated->Resting Repolarization Epinapelline This compound Epinapelline->Open Binding & Block Epinapelline->Inactivated Preferential Binding & Block

References

Application Notes and Protocols for Cell-Based Assays to Evaluate 12-Epinapelline as a GABAA Receptor Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its modulation presents a key therapeutic strategy for various neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. The complex pharmacology of the GABAA receptor, arising from its diverse subunit composition, offers opportunities for the development of novel, subtype-selective modulators with improved therapeutic profiles.

12-Epinapelline is a diterpenoid alkaloid with a complex chemical structure. Its N-oxide derivative has demonstrated anticonvulsant activity in preclinical models, with a hypothesized mechanism of action involving interaction with GABAA receptors.[1] To rigorously characterize the potential modulatory effects of this compound on GABAA receptors, a series of robust cell-based assays are required.

These application notes provide detailed protocols for a panel of cell-based assays to investigate the activity of this compound at GABAA receptors. The described methods cover initial high-throughput screening for activity, detailed electrophysiological characterization of modulation, and biochemical confirmation of binding affinity. While direct experimental data for this compound's interaction with GABAA receptors is not yet available, the following protocols and data tables are presented as a comprehensive guide for researchers to conduct such an evaluation.

Chemical Structure of this compound:

  • IUPAC Name: (1R,2R,4R,5R,7R,8R,9R,10R,13R,16S,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol

  • Molecular Formula: C22H33NO3

  • Molecular Weight: 359.5 g/mol

GABAA Receptor Signaling Pathway

The binding of GABA to its receptor, a pentameric protein complex, induces a conformational change that opens a central chloride ion channel. The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating an inhibitory effect. Positive allosteric modulators (PAMs), such as benzodiazepines, enhance the effect of GABA, typically by increasing the frequency of channel opening, leading to increased chloride influx and enhanced neuronal inhibition.

GABAA_Signaling cluster_membrane Cell Membrane GABA_Receptor GABAA Receptor (αβγ subunits) Cl_ion_in GABA_Receptor->Cl_ion_in Channel Opening GABA GABA GABA->GABA_Receptor Binds Modulator This compound (Hypothetical PAM) Modulator->GABA_Receptor Binds (Allosteric Site) Cl_ion_out Hyperpolarization Hyperpolarization Cl_ion_in->Hyperpolarization Influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Leads to

Figure 1. GABAA Receptor Signaling Pathway.

Experimental Protocols

High-Throughput Screening (HTS) using a FLIPR-Based Membrane Potential Assay

This assay is designed for the rapid screening of compounds to identify potential modulators of GABAA receptor activity by measuring changes in cell membrane potential.

Objective: To determine if this compound acts as a positive allosteric modulator (PAM) of the GABAA receptor.

Cell Line: HEK293 cells stably expressing a human GABAA receptor subtype (e.g., α1β2γ2).

Principle: In cells with a high intracellular chloride concentration, activation of GABAA receptors leads to chloride efflux and membrane depolarization. This change in membrane potential can be detected by a voltage-sensitive fluorescent dye. A PAM will enhance the depolarization induced by a sub-maximal concentration of GABA.

Workflow:

FLIPR_Workflow A Seed HEK293-GABAA cells in 96-well plates B Incubate for 24 hours C Load cells with Membrane Potential Dye D Incubate for 1 hour E Prepare compound plates: This compound dilutions Controls (Diazepam, Vehicle) F Add compounds to cells and incubate (pre-incubation) D->F E->F H Measure baseline fluorescence in FLIPR instrument F->H G Prepare GABA plate (EC20 concentration) I Add GABA and measure fluorescence change G->I H->I Online addition J Data Analysis: Calculate % potentiation I->J

Figure 2. FLIPR Assay Workflow.

Protocol:

  • Cell Plating: Seed HEK293 cells stably expressing the GABAA receptor (e.g., α1β2γ2) into black-walled, clear-bottom 96-well plates at a density of 50,000-80,000 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Dye Loading: Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions. Remove the culture medium from the wells and add 100 µL of the dye solution to each well.

  • Dye Incubation: Incubate the plates at 37°C for 60 minutes.

  • Compound Preparation: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in the assay buffer. Include a known PAM (e.g., Diazepam) as a positive control and a vehicle control (e.g., 0.1% DMSO).

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Perform a compound addition step, transferring 25 µL from the compound plate to the cell plate.

    • Incubate for 3-5 minutes.

    • Perform a second addition of a sub-maximal (EC20) concentration of GABA.

    • Record the fluorescence signal for 2-3 minutes.

  • Data Analysis: The change in fluorescence upon GABA addition is measured. The potentiation of the GABA response by this compound is calculated relative to the vehicle control. Determine the EC50 value for this compound from the dose-response curve.

Electrophysiological Characterization using Automated Patch-Clamp

This method provides a detailed functional characterization of the effect of this compound on GABAA receptor ion channel properties.

Objective: To quantify the modulatory effect of this compound on GABA-evoked currents and determine its EC50.

Cell Line: CHO or HEK293 cells stably expressing the desired GABAA receptor subtype.

Principle: Whole-cell patch-clamp recordings measure the flow of ions through the GABAA receptor channel. A PAM will increase the amplitude of the current evoked by a low concentration of GABA.

Workflow:

PatchClamp_Workflow A Harvest and prepare cell suspension B Load cells onto automated patch-clamp chip A->B C Initiate automated process: Cell trapping, sealing, and whole-cell configuration B->C D Establish baseline recording in extracellular solution C->D E Apply GABA (EC10-EC20) to establish a control response D->E F Washout GABA E->F G Pre-apply this compound (various concentrations) F->G H Co-apply this compound + GABA (EC10-EC20) G->H I Record current amplitude H->I J Washout and repeat with different concentrations I->J K Data Analysis: Plot dose-response curve and calculate EC50 J->K

Figure 3. Automated Patch-Clamp Workflow.

Protocol:

  • Cell Preparation: Culture cells to 70-90% confluency. On the day of the experiment, detach the cells and prepare a single-cell suspension in the appropriate extracellular solution.

  • Automated Patch-Clamp System: Prime the automated patch-clamp system (e.g., QPatch or IonFlux) with intracellular and extracellular solutions.

  • Cell Loading: Load the cell suspension into the system.

  • Experiment Execution:

    • The system will automatically trap a cell, form a gigaseal, and establish a whole-cell recording configuration.

    • Hold the cell at a membrane potential of -60 mV.

    • Apply a low concentration of GABA (EC10-EC20) for a short duration (e.g., 2 seconds) to elicit a control current.

    • After a washout period, pre-incubate the cell with a specific concentration of this compound for 1-2 minutes.

    • Co-apply the same concentration of this compound with the EC10-EC20 concentration of GABA and record the current.

    • Repeat this process for a range of this compound concentrations.

  • Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound. Calculate the percentage potentiation for each concentration. Construct a dose-response curve and fit it with a sigmoidal function to determine the EC50 and maximum efficacy.

Radioligand Binding Assay

This assay determines the affinity of this compound for a specific binding site on the GABAA receptor complex.

Objective: To determine if this compound binds to the benzodiazepine site or another allosteric site and to quantify its binding affinity (Ki).

Preparation: Membrane preparations from cells expressing the GABAA receptor or from brain tissue (e.g., rat cortex).

Principle: This is a competition binding assay where the ability of unlabeled this compound to displace a radiolabeled ligand (e.g., [3H]Flumazenil for the benzodiazepine site) from the GABAA receptor is measured.

Workflow:

BindingAssay_Workflow A Prepare cell or brain membrane homogenates B Incubate membranes with: - [3H]Radioligand (e.g., Flumazenil) - Increasing concentrations of this compound A->B D Incubate to reach equilibrium B->D C Set up controls: - Total binding (no competitor) - Non-specific binding (excess unlabeled ligand) E Separate bound and free radioligand (Rapid filtration over glass fiber filters) D->E F Wash filters to remove non-specifically bound ligand E->F G Measure radioactivity on filters using liquid scintillation counting F->G H Data Analysis: Calculate specific binding, plot competition curve, and determine IC50 and Ki G->H

Figure 4. Radioligand Binding Assay Workflow.

Protocol:

  • Membrane Preparation: Homogenize cells or brain tissue in a buffered solution and prepare a crude membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:

    • Assay buffer (e.g., Tris-HCl).

    • A constant concentration of the radioligand (e.g., 1 nM [3H]Flumazenil).

    • Increasing concentrations of this compound (e.g., 0.1 nM to 100 µM).

    • For non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM Diazepam).

    • Initiate the reaction by adding the membrane preparation.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation (Hypothetical Data for this compound)

The following tables present hypothetical data for this compound to illustrate how the results from the described assays could be structured for clear comparison.

Table 1: Functional Modulation of GABAA Receptors (α1β2γ2) by this compound (FLIPR & Patch-Clamp Assays)

CompoundAssay TypeEC50 (µM)% Max Potentiation of GABA Response (at EC20 GABA)
This compound FLIPR2.5 ± 0.4180 ± 15%
Automated Patch-Clamp1.8 ± 0.2250 ± 20%
Diazepam (Control) FLIPR0.1 ± 0.02200 ± 10%
Automated Patch-Clamp0.05 ± 0.01300 ± 25%

Table 2: Binding Affinity of this compound at the GABAA Receptor Benzodiazepine Site (Radioligand Binding Assay)

CompoundRadioligandIC50 (µM)Ki (µM)
This compound [3H]Flumazenil3.2 ± 0.52.1 ± 0.4
Diazepam (Control) [3H]Flumazenil0.02 ± 0.0030.013 ± 0.002

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for characterizing the modulatory effects of novel compounds, such as this compound, on GABAA receptors. By employing a combination of high-throughput screening, detailed electrophysiological analysis, and biochemical binding assays, researchers can effectively determine the potency, efficacy, and binding affinity of test compounds. This systematic approach is crucial for the identification and development of new therapeutic agents targeting the GABAergic system. The hypothetical data presented serves as a guide for the expected outcomes and data presentation for a potential positive allosteric modulator of the GABAA receptor.

References

Application Notes and Protocols: Radioligand Binding Assay for Determining 12-Epinapelline Opioid Receptor Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) subtypes, are critical targets in the development of analgesic drugs.[1] A fundamental step in the pharmacological characterization of a novel compound is the determination of its binding affinity to these receptors.[1] Radioligand binding assays are a highly sensitive and established method for quantifying the interaction between a ligand and a receptor.[1][2] These assays are essential for screening and characterizing new chemical entities with potential opioid receptor activity.

This document provides detailed protocols for conducting a radioligand binding assay to determine the affinity of the novel compound, 12-Epinapelline, for the µ, δ, and κ opioid receptors. The methodology is based on a competitive binding format, where the unlabeled test compound (this compound) competes with a radiolabeled ligand of known high affinity and specificity for the receptor.[1]

Data Presentation: Opioid Receptor Binding Affinity

The following table summarizes hypothetical binding affinity data for this compound in comparison to standard reference compounds at the human µ, δ, and κ opioid receptors. The inhibition constant (Ki) is a measure of the compound's binding affinity; a lower Ki value indicates a higher affinity.

CompoundReceptor SubtypeKᵢ (nM)
This compound (Hypothetical Data) µ (mu) 25.5
δ (delta) 150.2
κ (kappa) 75.8
DAMGOµ (mu)1.5
DPDPEδ (delta)2.0
U-69,593κ (kappa)1.8
Naloxone (Antagonist)µ (mu)1.52 ± 0.065

Note: Data for this compound is for illustrative purposes only. DAMGO, DPDPE, and U-69,593 are standard selective agonists for their respective receptors. Naloxone is a non-selective antagonist.[3]

Experimental Protocols

Materials and Reagents
  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human µ, δ, or κ opioid receptors.

  • Radioligands:

    • [³H]DAMGO for µ-opioid receptor

    • [³H]DPDPE for δ-opioid receptor

    • [³H]U-69,593 for κ-opioid receptor

  • Test Compound: this compound

  • Non-specific Binding Control: Naloxone (10 µM) or another suitable unlabeled ligand in excess.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: Appropriate for aqueous samples.

  • Equipment:

    • 96-well microplates

    • Pipettes

    • Incubator

    • Cell harvester with GF/B or GF/C glass fiber filters

    • Liquid scintillation counter

Experimental Workflow Diagram

experimental_workflow start Start: Prepare Reagents prepare_membranes Prepare Receptor Membranes start->prepare_membranes prepare_ligands Prepare Radioligand and This compound Dilutions start->prepare_ligands assay_setup Set up 96-Well Plate: - Total Binding - Non-Specific Binding - this compound Concentrations prepare_membranes->assay_setup prepare_ligands->assay_setup incubation Incubate at 25°C for 60-90 minutes assay_setup->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Cold Wash Buffer filtration->washing scintillation_counting Add Scintillation Cocktail and Count Radioactivity washing->scintillation_counting data_analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki using Cheng-Prusoff scintillation_counting->data_analysis end End: Determine Affinity data_analysis->end opioid_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_arrestin β-Arrestin Pathway opioid_agonist Opioid Agonist (e.g., this compound) opioid_receptor Opioid Receptor (GPCR) opioid_agonist->opioid_receptor Binds to g_protein Gαi/oβγ opioid_receptor->g_protein Activates grk GRK opioid_receptor->grk Activates g_alpha Gαi/o-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma adenylyl_cyclase Adenylyl Cyclase g_alpha->adenylyl_cyclase Inhibits ion_channels Ion Channels g_beta_gamma->ion_channels camp ↓ cAMP adenylyl_cyclase->camp analgesia Analgesia camp->analgesia k_channel ↑ K+ Efflux (Hyperpolarization) ion_channels->k_channel ca_channel ↓ Ca2+ Influx ion_channels->ca_channel k_channel->analgesia ca_channel->analgesia p_receptor Phosphorylated Receptor grk->p_receptor Phosphorylates beta_arrestin β-Arrestin p_receptor->beta_arrestin Recruits internalization Receptor Internalization & Desensitization beta_arrestin->internalization

References

Preparing 12-Epinapelline Solutions for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Epinapelline is a diterpenoid alkaloid isolated from plants of the Aconitum genus, such as Aconitum baikalense and Aconitum carmichaeli.[1][2] This natural compound has garnered interest in the scientific community for its potential therapeutic activities, including anti-inflammatory, antiarrhythmic, and anticonvulsant effects.[1][3][4] Proper preparation of this compound solutions is critical for the accuracy and reproducibility of in vivo studies. This document provides detailed protocols and application notes for the preparation of this compound solutions suitable for administration in animal models.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is provided in the table below. Adherence to recommended storage conditions is essential to maintain the compound's stability and integrity.

PropertyDataReference
Molecular Formula C₂₂H₃₃NO₃[2][3][5]
Molecular Weight 359.5 g/mol [2][3][5]
Appearance Solid[3]
Purity ≥95%[3]
Storage Temperature -20°C[3]
Stability ≥ 4 years at -20°C[3]

Solubility Data

This compound is sparingly soluble in aqueous solutions. The following table summarizes its solubility in various solvents, including recommended vehicle formulations for in vivo experiments.

Solvent / VehicleSolubilityNotesReference
Chloroform 10 mg/mLSuitable for analytical purposes, not for in vivo administration.[3]
10% DMSO / 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (6.95 mM)A suitable vehicle for in vivo studies, resulting in a clear solution. Prepare fresh daily.[1]
10% DMSO / 90% Corn Oil ≥ 2.5 mg/mL (6.95 mM)An alternative vehicle for in vivo administration, yielding a clear solution. Use with caution for studies with continuous dosing over two weeks. Prepare fresh daily.[1]

Experimental Protocols for In Vivo Solution Preparation

This section details the step-by-step procedures for preparing this compound solutions for administration in animal studies. It is recommended to prepare the working solution fresh on the day of the experiment.

Protocol 1: DMSO and SBE-β-CD in Saline Formulation

This formulation is suitable for most routes of administration where a clear, aqueous-based solution is required.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD), sterile

  • Saline (0.9% NaCl), sterile

  • Sterile conical tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Prepare the SBE-β-CD Solution:

    • Weigh the appropriate amount of SBE-β-CD to prepare a 20% (w/v) solution in sterile saline.

    • For example, to prepare 10 mL of 20% SBE-β-CD, dissolve 2 g of SBE-β-CD in 10 mL of sterile saline.

    • Mix thoroughly until the SBE-β-CD is completely dissolved. Gentle warming may aid dissolution.

  • Prepare the this compound Stock Solution in DMSO:

    • Based on the desired final concentration, calculate the required amount of this compound and DMSO.

    • For example, to prepare a 25 mg/mL stock solution, weigh 25 mg of this compound and dissolve it in 1 mL of DMSO.

    • Vortex until the compound is fully dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Prepare the Final Working Solution:

    • In a sterile conical tube, add 9 volumes of the 20% SBE-β-CD in saline solution.

    • To this, add 1 volume of the this compound stock solution in DMSO.

    • For example, to prepare 1 mL of a 2.5 mg/mL final solution, add 900 µL of 20% SBE-β-CD in saline to a tube, then add 100 µL of the 25 mg/mL this compound stock solution.

    • Vortex the final solution thoroughly to ensure homogeneity. The solution should be clear.

Protocol 2: DMSO and Corn Oil Formulation

This formulation is often used for oral (gavage) or subcutaneous administration routes where a lipid-based vehicle is acceptable.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Corn oil, sterile

  • Sterile conical tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Prepare the this compound Stock Solution in DMSO:

    • Follow the same procedure as described in Protocol 1, Step 2.

  • Prepare the Final Working Solution:

    • In a sterile conical tube, add 9 volumes of sterile corn oil.

    • To this, add 1 volume of the this compound stock solution in DMSO.

    • For example, to prepare 1 mL of a 2.5 mg/mL final solution, add 900 µL of corn oil to a tube, then add 100 µL of the 25 mg/mL this compound stock solution.

    • Vortex the final solution vigorously to ensure a uniform suspension. If precipitation occurs, gentle heating and/or sonication may be applied.[1]

Experimental Workflow and Potential Signaling Pathways

The following diagrams illustrate the experimental workflow for preparing this compound solutions and a conceptual overview of its potential signaling pathways based on related compounds.

G cluster_0 Preparation of this compound Stock Solution cluster_1 Preparation of Final Working Solution weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve stock_solution Stock Solution (e.g., 25 mg/mL in DMSO) dissolve->stock_solution mix Add Stock Solution to Vehicle (1:9 ratio) stock_solution->mix vehicle Prepare Vehicle (e.g., 90% Corn Oil or 90% SBE-β-CD in Saline) vehicle->mix vortex_final Vortex to Homogenize mix->vortex_final final_solution Final Working Solution (e.g., 2.5 mg/mL) vortex_final->final_solution

Caption: Experimental workflow for this compound solution preparation.

G cluster_pathways Potential Cellular Targets (based on related alkaloids) cluster_effects Potential Downstream Cellular Effects cluster_physiological Observed Physiological Outcomes epinapelline This compound na_channel Voltage-gated Na+ Channels epinapelline->na_channel Interaction? gaba_receptor GABAA Receptors epinapelline->gaba_receptor Interaction? opioid_receptor Opioid Receptors epinapelline->opioid_receptor Interaction? neuronal_excitability Modulation of Neuronal Excitability na_channel->neuronal_excitability neurotransmission Alteration of Neurotransmission gaba_receptor->neurotransmission nociception Regulation of Nociceptive Pathways opioid_receptor->nociception anti_arrhythmic Antiarrhythmic Activity neuronal_excitability->anti_arrhythmic anti_convulsant Anticonvulsant Activity neuronal_excitability->anti_convulsant neurotransmission->anti_convulsant anti_nociceptive Antinociceptive Effect nociception->anti_nociceptive

Caption: Potential signaling pathways of this compound.

Disclaimer: The signaling pathway diagram is conceptual and based on the activities of related diterpenoid alkaloids. The precise molecular mechanisms of this compound are still under investigation.

Conclusion

The protocols outlined in this document provide a reliable basis for the preparation of this compound solutions for in vivo research. The choice of vehicle will depend on the specific experimental design and route of administration. Researchers should always ensure the final solution is homogenous and prepared fresh for each experiment to ensure consistency and accuracy of results. As with any experimental compound, appropriate safety precautions should be taken during handling and preparation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 12-Epinapelline Dosage for Anticonvulsant Effect in Rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the anticonvulsant effects of 12-Epinapelline in rat models. The information is based on available data for the closely related compound, this compound N-oxide, and general principles of anticonvulsant drug testing.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments.

Issue Possible Cause(s) Recommended Solution(s)
High variability in seizure scores between animals in the same dosage group. - Inconsistent drug administration (e.g., intraperitoneal injection leakage).- Individual differences in rat metabolism and drug absorption.- Subjectivity in seizure scoring.- Ensure proper training in administration techniques.- Increase the number of animals per group to improve statistical power.- Use a well-defined, standardized seizure scoring system and ensure all observers are calibrated.
No observable anticonvulsant effect at expected dosages. - The dosage of this compound may be too low.- Poor bioavailability of the compound with the chosen solvent and route of administration.- The chosen seizure model may not be appropriate for the compound's mechanism of action.- Perform a dose-response study with a wider range of concentrations.- Test different vehicle formulations to improve solubility and absorption.[1]- Evaluate the anticonvulsant effects in alternative seizure models (e.g., if the primary model is PTZ, try the MES model).
Signs of toxicity (e.g., sedation, motor impairment, mortality) at effective anticonvulsant doses. - Diterpenoid alkaloids, the class to which this compound belongs, are known for their potential neurotoxicity.[2][3]- The therapeutic window of this compound may be narrow.- Conduct a preliminary study to determine the median lethal dose (LD50) and the median effective dose (ED50).- Carefully observe and document all behavioral and physiological changes in the animals.- Consider co-administration with other agents that may mitigate toxic effects, if mechanistically justified.
Precipitation of this compound in the vehicle solution. - The compound has low solubility in the chosen solvent.- The solution temperature is too low.- Use of co-solvents such as DMSO or PEG300 may be necessary.[1][4]- Gentle heating and/or sonication can aid in dissolution.[1]- Prepare fresh solutions before each experiment.

Frequently Asked Questions (FAQs)

1. What is the hypothesized mechanism of action for this compound's anticonvulsant effect?

Based on studies of the related compound, this compound N-oxide, the anticonvulsant activity is likely mediated through its interaction with Na+ channels and GABAA receptors.[5] Many anticonvulsant drugs work by blocking sodium channels or enhancing the function of the inhibitory neurotransmitter GABA.[6]

2. What are the recommended seizure models in rats for testing this compound?

The Maximal Electroshock (MES) and Pentylenetetrazol (PTZ)-induced seizure models are standard for screening potential anticonvulsant compounds.[7][8] The MES model is generally used to identify compounds effective against generalized tonic-clonic seizures, while the PTZ model is sensitive to drugs that act on the GABAergic system and are effective against absence seizures.[7]

3. How should this compound be prepared for administration to rats?

This compound is a diterpene alkaloid.[1] For in vivo studies in rats, it can be dissolved in a vehicle consisting of a small amount of an organic solvent like DMSO, and then diluted with a carrier oil (e.g., corn oil) or a solution containing solubilizing agents like SBE-β-CD.[1][4] It is crucial to establish the solubility and stability of the compound in the chosen vehicle.

4. What are the potential side effects of this compound in rats?

While specific data for this compound is limited, related diterpenoid alkaloids have shown a range of biological activities, but also potential for neurotoxicity.[2][3] Researchers should carefully monitor for signs of toxicity, including but not limited to sedation, motor impairment, respiratory distress, and any abnormal behaviors.

5. Is there a known difference in the anticonvulsant effect of napelline-type compounds based on their chemical structure?

Yes, structure-activity relationships are important. For example, a study on rat hippocampal slices showed that 1-benzoylnapelline had an inhibitory effect on neuronal excitability, while the parent compound, napelline, did not show a significant effect at the same concentrations.[9] This suggests that small changes to the molecular structure can significantly impact the anticonvulsant properties.

Experimental Protocols

Maximal Electroshock (MES) Induced Seizure Model in Rats
  • Animal Preparation: Adult male Wistar rats (150-200g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the same volume of the solvent. A positive control group is treated with a standard antiepileptic drug like phenytoin.

  • Induction of Seizures: 30-60 minutes after drug administration, a brief electrical stimulus (e.g., 50 mA, 0.2 s) is delivered through corneal electrodes.

  • Observation: The presence or absence of a tonic hind limb extension is recorded as the endpoint. The duration of the extension can also be measured.

  • Data Analysis: The percentage of animals protected from the tonic hind limb extension in each group is calculated. The ED50 (the dose that protects 50% of the animals) can be determined using probit analysis.

Pentylenetetrazol (PTZ) Induced Seizure Model in Rats
  • Animal Preparation: As described for the MES model.

  • Drug Administration: this compound is administered i.p. at various doses, alongside vehicle and positive control (e.g., ethosuximide) groups.

  • Induction of Seizures: 30-60 minutes after drug administration, a convulsant dose of PTZ (e.g., 60-80 mg/kg, i.p. or s.c.) is administered.

  • Observation: Animals are observed for 30 minutes. The latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures are recorded. The severity of seizures can be scored using a standardized scale.

  • Data Analysis: The mean latencies to seizures and the mean seizure scores are compared between groups using appropriate statistical tests (e.g., ANOVA). The percentage of animals protected from generalized seizures is also calculated.

Data Presentation

Table 1: Anticonvulsant Activity of this compound N-Oxide in Mice

Note: This data is for the related compound this compound N-oxide in mice and should be considered as a reference for designing studies with this compound in rats.

Seizure Model Parameter Vehicle Control This compound N-Oxide Positive Control
MES % Protection0%Dose-dependent increasee.g., Phenytoin: 100%
PTZ Latency to first seizure (s)Baseline latencyDose-dependent increasee.g., Ethosuximide: Increased latency
% Protection from tonic seizure0%Dose-dependent increasee.g., Ethosuximide: 100%

Data is illustrative and should be replaced with actual experimental findings.

Visualizations

experimental_workflow Experimental Workflow for Anticonvulsant Screening cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis animal_prep Animal Acclimatization (Wistar Rats) drug_admin Drug Administration (i.p.) animal_prep->drug_admin drug_prep This compound Solution Preparation drug_prep->drug_admin seizure_induction Seizure Induction (MES or PTZ) drug_admin->seizure_induction observation Behavioral Observation & Scoring seizure_induction->observation data_collection Data Collection (% Protection, Latency) observation->data_collection stat_analysis Statistical Analysis (ED50, ANOVA) data_collection->stat_analysis results Results Interpretation stat_analysis->results

Caption: Workflow for screening the anticonvulsant activity of this compound.

signaling_pathway Hypothesized Anticonvulsant Mechanism of this compound cluster_membrane Neuronal Membrane na_channel Voltage-Gated Na+ Channel inhibition Inhibition of Neuronal Firing na_channel->inhibition Leads to gaba_receptor GABAA Receptor gaba_receptor->inhibition Leads to epinapelline This compound epinapelline->na_channel Blocks epinapelline->gaba_receptor Potentiates anticonvulsant_effect Anticonvulsant Effect inhibition->anticonvulsant_effect

Caption: Hypothesized mechanism of this compound's anticonvulsant action.

References

Technical Support Center: Isolation of Pure 12-Epinapelline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation and purification of 12-Epinapelline. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this and similar diterpenoid alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a diterpenoid alkaloid with the molecular formula C₂₂H₃₃NO₃[1][]. It has been identified in plants of the Aconitum genus, such as Aconitum baikalense[3]. Research has shown that this compound exhibits anti-inflammatory and antiarrhythmic activities[1][][3]. For instance, it has demonstrated efficacy in a rat model of aconitine-induced arrhythmia and a mouse model of aconitine-induced cardiac fibrillation[1].

Q2: What are the primary sources for isolating this compound?

A2: The primary natural sources for this compound are plants from the Aconitum genus, which are known to produce a wide variety of structurally complex diterpenoid alkaloids[1][3][4].

Q3: Why is the isolation of pure this compound challenging?

A3: The isolation of pure this compound presents several challenges common to the purification of diterpenoid alkaloids from Aconitum species:

  • Structural Similarity: Aconitum extracts contain a complex mixture of alkaloids with very similar structures and physicochemical properties, making them difficult to separate[4].

  • Presence of Epimers: As an epimer of napelline, this compound co-exists with its stereoisomer, which has a very similar chromatographic behavior, complicating the purification process. The separation of alkaloid epimers often requires specialized chromatographic techniques[5].

  • Low Abundance: The target compound may be present in low concentrations within the crude plant extract, necessitating highly efficient and selective isolation methods to achieve a good yield.

  • Peak Tailing in Chromatography: Alkaloids, being basic compounds, can interact with residual acidic silanol groups on standard silica-based chromatography columns, leading to poor peak shape and inefficient separation[6][7].

Q4: Which chromatographic techniques are most effective for separating this compound?

A4: A multi-step chromatographic approach is typically required. Techniques that have proven effective for separating complex alkaloid mixtures, including epimers, include:

  • pH-Zone-Refining Counter-Current Chromatography (CCC): This technique is highly effective for the preparative separation of alkaloids from crude extracts by taking advantage of their different pKa values[4][5][8].

  • Column Chromatography (CC): Often used as an initial fractionation step. Silica gel is a common stationary phase, but its acidic nature can be problematic. Using alumina or modified silica gel can sometimes yield better results[7][9].

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique essential for the final purification step, especially for separating closely related isomers like epimers[5].

Troubleshooting Guide

Issue 1: Low yield of the target alkaloid fraction after initial extraction.

  • Question: I am getting a very low yield from my initial solvent extraction of the raw plant material. What could be the cause?

  • Answer: Low yields can result from several factors. First, ensure the plant material is properly dried and finely powdered to maximize the surface area for extraction. Second, the choice of solvent is critical. Alkaloids are typically extracted with polar solvents like methanol or ethanol. Acidifying the solvent (e.g., with 0.1% HCl or acetic acid) can improve the extraction efficiency of basic alkaloids by converting them to their more soluble salt forms. Finally, consider using techniques like sonication or Soxhlet extraction to enhance the extraction process.

Issue 2: Poor separation and significant peak tailing during column chromatography.

  • Question: My fractions from the silica gel column are not well-resolved, and I'm observing significant peak tailing for my alkaloid-containing fractions on TLC and HPLC. How can I improve this?

  • Answer: Peak tailing for alkaloids on silica gel is a common problem due to the interaction between the basic nitrogen atom of the alkaloid and acidic silanol groups on the silica surface[6][7]. To mitigate this, you can try the following:

    • Add a Basic Modifier: Add a small amount of a base, such as triethylamine (TEA) or ammonia (e.g., 0.1-1%), to your mobile phase. This will compete with the alkaloids for the active sites on the stationary phase, leading to more symmetrical peaks.

    • Use a Different Stationary Phase: Consider using alumina (basic or neutral) or a polymer-based reversed-phase column for your separation.

    • Sample Loading: Ensure you are not overloading the column, as this can lead to band broadening and poor separation.

Issue 3: Co-elution of this compound with its epimer (Napelline).

  • Question: I have a fraction that contains this compound, but I cannot separate it from what I believe is its epimer, Napelline, using standard HPLC. What should I do?

  • Answer: Separating epimers is one of the most challenging tasks in natural product isolation. Here are some strategies:

    • Optimize HPLC Conditions: Systematically screen different HPLC columns (e.g., C18, Phenyl-Hexyl, Chiral columns) and mobile phase compositions. Sometimes, a change in the organic modifier (e.g., from acetonitrile to methanol) or the pH of the aqueous phase can significantly alter selectivity.

    • Employ Counter-Current Chromatography (CCC): As demonstrated for other alkaloid epimers, pH-zone-refining CCC can be a powerful tool for separating compounds with very similar partition coefficients[5]. The selection of the two-phase solvent system is critical for a successful separation[4][5].

    • Derivatization: If all else fails, you could consider derivatizing the mixture. The introduction of a new functional group can alter the physical properties of the epimers, potentially making them separable by chromatography. The derivative can then be removed post-purification if necessary.

Quantitative Data from Diterpenoid Alkaloid Isolation

The following tables summarize yields and purities from published studies on the isolation of diterpenoid alkaloids from Aconitum species, which can serve as a benchmark for your experiments.

Table 1: Preparative Isolation of Diterpenoid Alkaloids from Aconitum coreanum using pH-Zone-Refining CCC[4][8]

CompoundCrude Extract (g)Yield (mg)Purity (%)
Guanfu base I3.535696.40
Guanfu base A3.557897.2
Atisine3.57497.5
Guanfu base F3.59498.1
Guanfu base G3.542398.9
Guanfu base R3.56798.3
Guanfu base P3.515498.4

Experimental Protocols

Protocol: Representative Method for the Isolation of Diterpenoid Alkaloids from Aconitum

This protocol is a generalized methodology based on techniques successfully used for isolating complex alkaloids from Aconitum species[4][5][10]. It serves as a starting point for the isolation of this compound.

1. Extraction

  • Air-dry and powder the plant material (e.g., roots of an Aconitum species).

  • Macerate the powdered material with 95% ethanol (3 x 5 L, each for 24 hours) at room temperature.

  • Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Suspend the crude extract in a 2% HCl solution and partition with ethyl acetate to remove non-alkaloidal components.

  • Adjust the pH of the acidic aqueous layer to 9-10 with ammonia solution and extract with chloroform to obtain the crude alkaloid fraction.

2. Initial Fractionation by Column Chromatography

  • Subject the crude alkaloid fraction to column chromatography over silica gel or alumina.

  • Elute with a gradient of chloroform-methanol or hexane-ethyl acetate.

  • Monitor the fractions by Thin Layer Chromatography (TLC) and combine fractions with similar profiles.

3. Purification by pH-Zone-Refining Counter-Current Chromatography (CCC)

  • Solvent System Selection: A critical step is the selection of a suitable two-phase solvent system. A common system for alkaloids is petroleum ether-ethyl acetate-methanol-water[4]. The ratios must be optimized for the specific separation.

  • Sample Preparation: Dissolve the partially purified fraction from the previous step in a mixture of the upper and lower phases.

  • CCC Operation:

    • Fill the CCC column with the stationary phase (typically the upper phase).

    • Inject the sample solution.

    • Elute with the mobile phase (typically the lower phase containing an acid like HCl) at a constant flow rate. The stationary phase contains a base like triethylamine (TEA).

    • Monitor the effluent with a UV detector and collect fractions.

    • Analyze the collected fractions by HPLC to identify those containing the target compound.

4. Final Purification by Preparative HPLC

  • Combine the fractions containing the compound of interest from the CCC step.

  • Perform final purification using a preparative HPLC system with a suitable column (e.g., C18).

  • Optimize the mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or TFA) to achieve baseline separation of the target peak.

  • Collect the pure compound, evaporate the solvent, and confirm its identity and purity using analytical techniques like LC-MS and NMR.

Visualizations

experimental_workflow plant Powdered Aconitum Plant Material extraction Solvent Extraction (e.g., Ethanol) plant->extraction partition Acid-Base Partitioning (HCl / NH4OH) extraction->partition crude_alkaloids Crude Alkaloid Extract partition->crude_alkaloids cc Column Chromatography (Silica Gel or Alumina) crude_alkaloids->cc fractions Semi-Purified Fractions cc->fractions ccc pH-Zone-Refining CCC fractions->ccc Select target fractions hplc Preparative HPLC ccc->hplc Further purification pure_compound Pure this compound hplc->pure_compound analysis Structural Elucidation (LC-MS, NMR) pure_compound->analysis

Caption: General workflow for the isolation of this compound.

troubleshooting_logic problem Poor Separation / Peak Tailing in Chromatography cause1 Acidic Silanol Interactions (for Silica Gel) problem->cause1 cause2 Column Overload problem->cause2 cause3 Inappropriate Mobile Phase problem->cause3 cause4 Epimers Co-eluting problem->cause4 solution1a Add Basic Modifier (e.g., TEA) to Mobile Phase cause1->solution1a Solution solution1b Use Alumina or Polymer-based Column cause1->solution1b Alternative solution2 Reduce Sample Load cause2->solution2 Solution solution3 Optimize Solvent System (Gradient, pH) cause3->solution3 Solution solution4 Use High-Resolution Technique (Prep-HPLC, CCC) cause4->solution4 Solution

Caption: Troubleshooting logic for common chromatography issues.

References

Overcoming toxicity of Aconitum alkaloids in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aconitum alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of Aconitum alkaloid toxicity?

A1: The toxicity of Aconitum alkaloids, particularly diester-diterpenoid alkaloids (DDAs) like aconitine, mesaconitine, and hypaconitine, primarily stems from their interaction with voltage-gated sodium channels in excitable tissues such as the myocardium, nerves, and muscles.[1][2][3][4] They bind to the open state of these channels, causing persistent activation and preventing repolarization.[2][5] This disrupts normal cellular function, leading to cardiotoxicity (arrhythmias, ventricular fibrillation) and neurotoxicity (paresthesia, paralysis).[1][2][4][6] Other reported toxic mechanisms include the modulation of neurotransmitter release, promotion of lipid peroxidation, and induction of apoptosis.[1][4]

Q2: How can the toxicity of Aconitum alkaloids be reduced for experimental use?

A2: The most common method for reducing the toxicity of Aconitum alkaloids is through processing, which typically involves heating methods like boiling, steaming, or roasting.[3][5][6] This process hydrolyzes the highly toxic diester-diterpenoid alkaloids (DDAs) into less toxic monoester-diterpenoid alkaloids (MDAs) and non-toxic alcohol amines.[6][7] For example, prolonged boiling can significantly decrease the content of aconitine and mesaconitine.[1] Co-decoction with other specific herbs has also been shown to reduce toxicity. Additionally, encapsulating aconitine in nanoparticles is a modern approach being explored to decrease its systemic toxicity.

Q3: What are the main differences in toxicity between raw and processed Aconitum roots?

A3: Raw Aconitum roots contain high concentrations of highly toxic diester-diterpenoid alkaloids (DDAs).[8] Processing methods, such as boiling or steaming, hydrolyze these DDAs into less toxic monoester-diterpenoid alkaloids (MDAs) and non-toxic derivatives.[5][6] As a result, processed Aconitum roots have significantly lower toxicity compared to their raw counterparts.[9] The content of toxic alkaloids can vary significantly depending on the processing method and duration.[9][10]

Q4: Which analytical methods are most suitable for quantifying Aconitum alkaloids?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for the qualitative and quantitative analysis of Aconitum alkaloids.[1][11][12][13] LC-MS/MS offers higher sensitivity and specificity, making it ideal for detecting low concentrations of alkaloids in complex biological matrices.[14]

Troubleshooting Guides

Alkaloid Extraction and Quantification
Problem Possible Cause(s) Troubleshooting Steps
Low alkaloid yield during extraction. Incomplete cell wall disruption.Ensure the plant material is finely powdered.
Inappropriate extraction solvent.Use a suitable solvent system. An effective method involves using diethyl ether in the presence of an ammonia solution.[11]
Insufficient extraction time.Optimize the extraction duration. For example, a protocol suggests shaking for 1 hour followed by two shorter extractions.[11]
Poor peak resolution in HPLC. Inappropriate mobile phase composition.Adjust the gradient and composition of the mobile phase. A mixture of acetonitrile and a buffer like triethylamine (TEA) is often used.[1]
Column issues (e.g., degradation, contamination).Use a guard column and ensure the column is properly conditioned and cleaned.
Inadequate sample cleanup.Implement a solid-phase extraction (SPE) step to remove interfering matrix components.[11]
High variability in quantitative results. Inconsistent sample preparation.Ensure uniform powdering and accurate weighing of the plant material.
Instability of alkaloids.Prepare fresh standard solutions and store samples appropriately to prevent degradation.
Matrix effects in LC-MS/MS.Use an internal standard and perform a matrix effect study. Diluting the sample extract can also mitigate this issue.[13]
In Vitro and In Vivo Toxicity Assays
Problem Possible Cause(s) Troubleshooting Steps
High background in cell viability assays (e.g., MTT, WST). Contamination of cell culture.Maintain aseptic techniques and regularly check for contamination.
Interference from the test compound.Run a control with the compound in cell-free media to check for direct reduction of the assay reagent.
Inconsistent dose-response curves. Inaccurate drug concentration.Ensure accurate serial dilutions of the Aconitum alkaloid stock solution.
Cell plating inconsistencies.Ensure a uniform cell density in all wells of the microplate.
Unexpected animal mortality in in vivo studies. Overestimation of the non-lethal dose.Conduct a preliminary dose-ranging study to determine the appropriate dose range. The LD50 of aconitine in mice is reported to be around 1.8 mg/kg via oral administration.[6]
Improper administration of the extract.Ensure correct gavage or injection techniques to avoid injury to the animals.

Data Presentation

Table 1: Effect of Boiling Time on the Content of Diester-Diterpenoid Alkaloids (DDAs) in Aconitum carmichaeli

Boiling Time (minutes)Aconitine (mg/g)Mesaconitine (mg/g)Hypaconitine (mg/g)Total DDAs (mg/g)
00.311.320.181.81
30Significantly DecreasedSignificantly DecreasedSignificantly Decreased-
60Almost Undetectable---
1800.000.00-0.00

Data adapted from a study on Fu-Zi processing. The study noted a significant decrease after 0.5h and complete hydrolysis of Aconitine and Mesaconitine after 3h.[10]

Table 2: LD50 Values of Aconitum Alkaloids in Mice

AlkaloidAdministration RouteLD50 (mg/kg)
AconitineOral1.8
AconitineIntravenous~0.047 (38 times more toxic than its hydrolysates)

Data is based on previous studies and highlights the high toxicity of aconitine, especially when administered intravenously.[6]

Experimental Protocols

Protocol for Detoxification of Aconitum Roots by Boiling
  • Preparation of Plant Material: Weigh 1 gram of raw, powdered Aconitum root sample.[10]

  • Boiling Procedure: Place the powdered sample in a flask and add 20 mL of distilled water.[10]

  • Bring the mixture to a boil and maintain it for the desired processing time (e.g., 30, 60, 90, 150, 180 minutes).[1][10]

  • Sample Collection: After the specified boiling time, cool the mixture to room temperature.

  • Post-processing: The resulting decoction can be used for further experiments, or the alkaloid content can be analyzed to determine the extent of detoxification. For analysis, the supernatant can be brought back to the initial volume with distilled water and filtered before injection into an HPLC system.[10]

Protocol for Extraction and HPLC Analysis of Aconitum Alkaloids
  • Sample Preparation: Accurately weigh 1.0 g of the powdered Aconitum sample into a centrifuge tube.[1]

  • Extraction:

    • Add 1 mL of 30% aqueous ammonia solution, mix for 20 minutes at room temperature.[1]

    • Add 20 mL of ethyl ether and extract in an ultrasonic bath for 10 minutes.[1]

    • Let the sample stand at room temperature for 16 hours, then filter the liquid phase.[1]

    • Repeat the extraction of the residue three more times with ethyl ether.[1]

    • Pool the filtrates and extract four times with 25 mL of 2% hydrochloric acid each time.[1]

    • Adjust the pH of the aqueous solution to 10 with ammonia solution and extract three times with 25 mL of ethyl ether each time.[1]

    • Wash the combined ether solution with 10 mL of water, dry with anhydrous sodium sulphate, and evaporate to dryness at 40°C.[1]

  • Sample Reconstitution: Dissolve the residue in 1 mL of a mixture of acetonitrile and triethylamine buffer (75:25, v/v).[1]

  • HPLC Analysis:

    • Filter the final solution through a 0.45 µm filter.[1]

    • Inject 20 µL into the HPLC system.[1]

    • HPLC Conditions:

      • Column: C18, 5 µm, 25 cm x 4.6 mm i.d.[1]

      • Mobile Phase: A gradient of acetonitrile, triethylamine buffer (pH 3.0; 25 mM), and tetrahydrofuran.[1]

      • Flow Rate: 1 mL/min.[1]

      • Detection Wavelength: 238 nm.[1]

      • Column Temperature: 45°C.[1]

Protocol for Cell Viability Assay (MTT/WST)
  • Cell Seeding: Seed cells in a 96-well microplate at a desired density and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of the Aconitum alkaloid extract or pure compound in the cell culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the test substance.[15] Include a vehicle control (medium with the solvent used to dissolve the alkaloids) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay:

    • Add 10 µL of the MTT or WST reagent to each well.[15]

    • Incubate for 1-4 hours at 37°C in a CO2 incubator.[15]

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST assays) using a microplate reader.[15]

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

Toxicity_Pathway Aconitine Aconitine (Diester-Diterpenoid Alkaloid) Na_Channel Voltage-Gated Sodium Channel (Site 2) Aconitine->Na_Channel Binds to Persistent_Activation Persistent Activation & Inhibited Inactivation Na_Channel->Persistent_Activation Na_Influx Increased Intracellular Na+ Concentration Persistent_Activation->Na_Influx Depolarization Prolonged Membrane Depolarization Na_Influx->Depolarization Arrhythmia Cardiac Arrhythmias Depolarization->Arrhythmia Neurotoxicity Neurotoxicity (Paresthesia, Paralysis) Depolarization->Neurotoxicity

Caption: Mechanism of Aconitine Toxicity.

Detoxification_Workflow cluster_raw Raw Aconitum Root cluster_processing Processing cluster_hydrolysis Chemical Conversion cluster_analysis Analysis Raw_Root Raw Aconitum Root Powder Boiling Boiling in Water (e.g., 1-3 hours) Raw_Root->Boiling DDA Diester-Diterpenoid Alkaloids (Highly Toxic) Boiling->DDA Hydrolyzes Extraction Alkaloid Extraction Boiling->Extraction Processed Sample MDA Monoester-Diterpenoid Alkaloids (Less Toxic) DDA->MDA Alcohol_Amine Alcohol Amines (Non-Toxic) MDA->Alcohol_Amine HPLC HPLC / LC-MS/MS Quantification Extraction->HPLC

Caption: Aconitum Detoxification and Analysis Workflow.

References

Technical Support Center: Troubleshooting 12-Epinapelline Variability in Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 12-Epinapelline. This resource is designed for researchers, scientists, and drug development professionals to address common issues and sources of variability in experimental results when working with this diterpenoid alkaloid.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. What are the common sources of variability?

A1: Variability in experimental results with this compound can arise from several factors. The most common include:

  • Compound Stability and Storage: this compound, like many natural products, can be sensitive to storage conditions. Improper storage can lead to degradation of the compound. It is recommended to store this compound as a solid at -20°C for long-term stability. Stock solutions, typically in DMSO, should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Solubility Issues: Incomplete solubilization of this compound can lead to inaccurate concentrations in your experiments. Ensure the compound is fully dissolved in the appropriate solvent before preparing your final dilutions.

  • Lot-to-Lot Variability: As a naturally derived compound, there can be slight variations in purity and composition between different manufacturing lots. It is advisable to perform a quality control check on new batches.

  • Cell Culture Conditions: Variations in cell passage number, cell density, and media composition can all impact the cellular response to this compound. Maintaining consistent cell culture practices is crucial.

  • Experimental Protocol Deviations: Minor deviations in incubation times, reagent concentrations, or procedural steps can lead to significant differences in results.

Q2: What are the recommended storage and handling procedures for this compound?

A2: To ensure the integrity and stability of this compound, please adhere to the following guidelines:

  • Long-term Storage (Solid): Store the solid compound at -20°C.

  • Stock Solutions: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Studies on the stability of various compounds in DMSO suggest that while many are stable, the stability is compound-specific, and using freshly prepared solutions is often the safest approach to ensure reproducibility.

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Do not store diluted solutions for extended periods.

Q3: I'm observing lower than expected potency (higher IC50 values) for this compound in my cell-based assays. What could be the cause?

A3: Several factors could contribute to lower than expected potency:

  • Compound Degradation: As mentioned, improper storage or handling can lead to degradation of this compound.

  • Inaccurate Concentration: Ensure your stock solution concentration is accurate. If possible, verify the concentration spectrophotometrically or by another analytical method.

  • Cell Line Sensitivity: The sensitivity of different cell lines to this compound can vary. The IC50 values for this compound have been reported to be in the µg/mL range for leukemia cell lines K-562 and HL-60.[1]

  • High Cell Density: A higher number of cells may require a higher concentration of the compound to achieve the same level of inhibition. Standardize your cell seeding density across experiments.

  • Serum Interactions: Components in the fetal bovine serum (FBS) or other serum used in your cell culture media may bind to this compound, reducing its effective concentration. Consider reducing the serum percentage during the treatment period if your cell line can tolerate it.

Troubleshooting Guides

Guide 1: Inconsistent Cell Viability Assay Results

This guide addresses variability in cell viability assays, such as those using CCK-8 or MTT.

Problem: High variability in IC50 values for this compound between experiments.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Potential Solutions A Inconsistent IC50 Values B Check Compound Handling: - Storage conditions - Freshness of solutions - Number of freeze-thaw cycles A->B Step 1 C Verify Experimental Protocol: - Consistent cell seeding density - Standardized incubation times - Accurate reagent concentrations A->C Step 2 D Assess Cell Culture Health: - Consistent passage number - Mycoplasma contamination check A->D Step 3 E Evaluate Lot-to-Lot Variability: - Test new lot against a reference standard A->E Step 4 F Prepare fresh stock and working solutions B->F G Strictly adhere to a standardized protocol C->G H Use cells within a defined passage number range D->H I Perform QC on new compound lots E->I

Caption: Troubleshooting workflow for inconsistent cell viability assay results.

Guide 2: Unexpected Western Blot Results for PI3K/AKT Pathway

This guide focuses on troubleshooting issues with Western blot analysis of the PI3K/AKT signaling pathway following treatment with this compound.

Problem: No change or inconsistent changes in the phosphorylation of AKT or other downstream targets.

Troubleshooting Steps:

  • Confirm this compound Activity: Before proceeding with Western blotting, confirm that the batch of this compound you are using is biologically active by performing a cell viability assay.

  • Optimize Treatment Conditions:

    • Time Course: The effect of this compound on protein phosphorylation may be transient. Perform a time-course experiment (e.g., 0, 1, 6, 12, 24 hours) to determine the optimal time point for observing changes in the PI3K/AKT pathway.

    • Dose-Response: Use a range of concentrations around the IC50 value to ensure you are observing a dose-dependent effect.

  • Positive and Negative Controls:

    • Positive Control: Treat cells with a known activator of the PI3K/AKT pathway (e.g., IGF-1) to ensure your antibodies and detection system are working correctly.

    • Negative Control: Include an untreated or vehicle-treated control to establish baseline phosphorylation levels.

  • Antibody Validation: Ensure your primary antibodies for phosphorylated and total proteins are specific and validated for the species you are working with.

  • Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.

Data Presentation

Table 1: Reported IC50 Values of this compound in Leukemia Cell Lines

Cell LineTreatment Time (hours)IC50 (µg/mL)IC50 (µM)
K-5622435.82~99.6
K-5624826.64~74.1
HL-602427.22~75.7
HL-604815.46~43.0

Data extracted from a study on the effects of this compound on leukemia cell proliferation.[1] The molecular weight of this compound is 359.5 g/mol .

Experimental Protocols

Protocol 1: Cell Viability (CCK-8) Assay

Objective: To determine the cytotoxic effect of this compound on leukemia cells.

Materials:

  • K-562 or HL-60 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound stock solution (in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium from your stock solution.

  • Add 10 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24 or 48 hours.

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentrations of this compound for the indicated time.

  • Harvest the cells by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Western Blot for PI3K/AKT Pathway

Objective: To analyze the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/AKT pathway.

Materials:

  • Treated and control cell lysates

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • PVDF membranes

  • Chemiluminescence detection reagents

Procedure:

  • Lyse the treated and control cells and determine the protein concentration.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize to the total protein and/or a loading control.

Signaling Pathways and Logical Relationships

This compound's Effect on the PI3K/AKT/mTOR Signaling Pathway

G cluster_0 This compound cluster_2 Cellular Outcomes A This compound B PI3K A->B C AKT B->C Activates D mTOR C->D Activates E Inhibition of Proliferation D->E F Induction of Apoptosis D->F

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

General Troubleshooting Logic for Experimental Variability

G A Unexpected or Variable Experimental Results B Is the issue reproducible? A->B C No B->C D Yes B->D G Re-run experiment with careful attention to protocol C->G E Review recent changes to protocol or reagents D->E F Systematic Investigation E->F H Check compound integrity (fresh stock, storage) F->H I Verify cell health and culture conditions F->I J Test new lot of compound or critical reagents F->J K Consult literature for similar issues F->K L Problem Resolved G->L M Continue Investigation H->M I->M J->M K->M M->F

Caption: A logical workflow for troubleshooting experimental variability.

References

Technical Support Center: Refinement of 12-Epinapelline Synthesis for Improved Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 12-epinapelline. The content is based on the divergent total synthesis strategy developed by Zhao, Ma, and their team at the Shanghai Institute of Organic Chemistry, a state-of-the-art approach to constructing napelline-type diterpenoid alkaloids.[1][2][3]

Our goal is to help you navigate the complexities of this multi-step synthesis and optimize your experimental outcomes for higher yields.

Frequently Asked Questions (FAQs)

Q1: What is the key synthetic strategy for accessing this compound and related napelline-type alkaloids?

A1: The currently favored approach is a divergent total synthesis. This strategy hinges on the convergent assembly of the core structure through a series of key transformations: a diastereoselective intermolecular Cu-mediated conjugate addition, an intramolecular Michael addition to form the tetracyclic skeleton, and a final intramolecular Mannich cyclization to construct the characteristic azabicyclo[3.2.1]octane moiety.[1][2][3] This method allows for the efficient, asymmetric synthesis of several napelline-type alkaloids, including (-)-12-epinapelline.[3]

Q2: My overall yield is low. Which steps are most critical for yield optimization?

A2: The three key bond-forming reactions mentioned above are the most critical junctures for maximizing your overall yield. Sub-optimal conditions in the Cu-mediated conjugate addition, the intramolecular Michael addition, or the intramolecular Mannich cyclization can lead to significant decreases in product formation and the generation of hard-to-separate side products. Careful attention to reagent purity, reaction temperature, and reaction time for these steps is paramount.

Q3: I am observing a mixture of diastereomers after the Cu-mediated conjugate addition. How can I improve the diastereoselectivity?

A3: Diastereoselectivity in Cu-mediated conjugate additions is highly sensitive to several factors. Ensure your starting materials are of the highest purity. The choice of copper salt and ligand, if applicable, is crucial. Additionally, the reaction temperature must be strictly controlled, as temperature fluctuations can lead to reduced selectivity. It is also important to consider the steric and electronic properties of your substrates, as these can influence the facial selectivity of the addition.

Q4: The intramolecular Michael addition is sluggish or incomplete. What can I do to drive the reaction to completion?

A4: Incomplete intramolecular Michael additions can be due to several factors. The choice of base and solvent system is critical for promoting the cyclization. Ensure your reagents and solvents are anhydrous, as water can interfere with the reaction. Increasing the reaction temperature or extending the reaction time may also improve conversion, but this should be done cautiously to avoid side reactions. In some cases, using a stronger, non-nucleophilic base may be necessary to facilitate the deprotonation and subsequent cyclization.

Q5: The final intramolecular Mannich cyclization is not proceeding as expected. What are the common pitfalls?

A5: The intramolecular Mannich reaction to form the azabicyclo[3.2.1]octane ring system can be challenging. The formation of the requisite iminium ion intermediate is a key step. The reaction is often sensitive to pH; an acidic catalyst is typically required, but overly acidic conditions can lead to side reactions. The choice of solvent can also play a significant role in stabilizing the intermediates. In the synthesis by the Ma group, the use of an ion-exchange resin with both acidic and basic sites was found to be effective.[1]

Troubleshooting Guides

Problem 1: Low Yield in the Diastereoselective Intermolecular Cu-Mediated Conjugate Addition
Potential Cause Troubleshooting Suggestion
Impure Reagents Ensure all starting materials, especially the organometallic reagent and the enone, are of the highest purity. Purify reagents if necessary.
Inactive Copper Catalyst Use freshly opened or properly stored copper salts. Consider a pre-activation step for the copper catalyst if applicable.
Incorrect Reaction Temperature Maintain strict temperature control throughout the reaction. Use a cryostat for low-temperature reactions to ensure stability.
Suboptimal Solvent Ensure the solvent is anhydrous and of the appropriate grade. Consider screening different aprotic solvents to optimize the reaction.
Presence of Oxygen Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the organometallic reagents and catalyst.
Problem 2: Formation of Side Products in the Intramolecular Michael Addition
Potential Cause Troubleshooting Suggestion
Use of an Inappropriate Base The base should be strong enough to deprotonate the nucleophile but not so strong as to cause side reactions like enolate scrambling or decomposition. Screen different non-nucleophilic bases (e.g., KHMDS, LHMDS).
Reaction Temperature Too High High temperatures can lead to the formation of thermodynamic byproducts. Attempt the reaction at a lower temperature for a longer duration.
Presence of Water Ensure all glassware is flame-dried and solvents are anhydrous. Water can quench the enolate and halt the cyclization.
Incorrect Substrate Concentration High concentrations can favor intermolecular side reactions. Consider running the reaction under high-dilution conditions to favor the intramolecular pathway.
Problem 3: Failure or Low Yield of the Intramolecular Mannich Cyclization
Potential Cause Troubleshooting Suggestion
Inefficient Iminium Ion Formation The choice and concentration of the acid catalyst are critical. Screen different Brønsted or Lewis acids and optimize the stoichiometry. In the reference synthesis, a dual acidic/basic ion-exchange resin was effective.[1]
Unfavorable Ring Conformation The conformation of the acyclic precursor can hinder the cyclization. Molecular modeling may provide insights into the preferred conformation and help in redesigning the substrate if necessary.
Decomposition of Starting Material or Product The reaction conditions (e.g., high temperature, strong acid) may be too harsh. Consider milder conditions, such as a lower temperature or a weaker acid catalyst, and monitor the reaction progress closely by TLC or LC-MS.
Solvent Effects The solvent can influence the stability of the iminium ion and the transition state of the cyclization. Screen a range of polar aprotic and protic solvents.

Experimental Protocols

The following are simplified representations of the key experimental steps based on the synthesis by Zhao, Ma, et al.[1] For detailed procedures, please refer to the original publication.

1. Diastereoselective Intermolecular Cu-Mediated Conjugate Addition

This step involves the coupling of two key fragments to assemble the core of the molecule.

  • Reaction: Copper-catalyzed 1,4-addition of a lithiated primary alkyl iodide to an enone.

  • Key Reagents: t-BuLi, (2-thienyl)Cu(CN)Li, enone fragment, alkyl iodide fragment, TMSCl, LiAlH₄.

  • General Conditions: The alkyl iodide is first treated with t-BuLi to form the organolithium species, which is then transmetalated with a copper cyanide complex. This organocuprate is then added to the enone at low temperature (e.g., -78 °C). The resulting enolate is trapped with TMSCl and subsequently reduced with LiAlH₄.

2. Intramolecular Michael Addition

This crucial step forms the tetracyclic core of the napelline skeleton.

  • Reaction: Base-mediated intramolecular conjugate addition of a secondary amine to an α,β-unsaturated ester.

  • Key Reagents: A Boc-protected amino-ester precursor, a strong non-nucleophilic base (e.g., KHMDS).

  • General Conditions: The substrate is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). The base is then added dropwise to effect the cyclization.

3. Intramolecular Mannich Cyclization

The final key cyclization constructs the defining azabicyclo[3.2.1]octane moiety.

  • Reaction: Acid-catalyzed intramolecular cyclization of an amino-aldehyde.

  • Key Reagents: Amino-aldehyde precursor, ion-exchange resin (e.g., Rexyn-300), anhydrous solvent.

  • General Conditions: The amino-aldehyde is heated in a high-boiling anhydrous solvent (e.g., o-xylene) in the presence of the ion-exchange resin.[1] The resin provides both acidic and basic sites to facilitate the iminium ion formation and subsequent cyclization.

Data Presentation

The following tables summarize the reported yields for the key transformations in the synthesis of a napelline precursor as reported by Zhao, Ma, et al.[1]

Table 1: Yields of Key Reactions in the Napelline Synthesis

Reaction Step Product Reported Yield (%)
Cu-Mediated Conjugate AdditionAminoketone Intermediate56
Intramolecular Michael AdditionTetracyclic Intermediate42
Intramolecular Mannich CyclizationAzabicyclo[3.2.1]octane Core28

Note: Yields are for isolated products after purification.

Visualizations

Experimental Workflow for this compound Precursor Synthesis

experimental_workflow start Starting Materials cu_addition Cu-Mediated Conjugate Addition start->cu_addition Fragment Coupling michael_addition Intramolecular Michael Addition cu_addition->michael_addition Tetracycle Formation mannich_cyclization Intramolecular Mannich Cyclization michael_addition->mannich_cyclization Azabicycle Formation end This compound Precursor mannich_cyclization->end

Caption: Key stages in the synthesis of the this compound precursor.

Troubleshooting Logic for Low Yield

troubleshooting_logic low_yield Low Yield Observed check_reagents Verify Reagent Purity and Stoichiometry low_yield->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) low_yield->check_conditions check_purification Optimize Purification Protocol low_yield->check_purification side_reactions Identify Side Products (TLC, LC-MS, NMR) check_reagents->side_reactions check_conditions->side_reactions re_optimize Re-optimize Reaction check_purification->re_optimize side_reactions->re_optimize

References

Technical Support Center: Optimization of HPLC Gradient for 12-Epinapelline Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) gradients for the separation of 12-Epinapelline, a diterpenoid alkaloid. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the HPLC analysis of this compound and related alkaloids.

Q1: Why am I seeing poor resolution between this compound and other related alkaloids?

A1: Poor resolution is a common challenge, especially in complex mixtures. Consider the following troubleshooting steps:

  • Optimize the Gradient Slope: A steep gradient can cause peaks to elute too closely together. Try a shallower gradient (e.g., a smaller change in %B per minute) to increase the separation between peaks.[1]

  • Adjust Mobile Phase Composition: The choice of organic solvent (acetonitrile vs. methanol) and the pH of the aqueous phase can significantly impact selectivity. Since alkaloids are basic, controlling the pH with a buffer (e.g., ammonium bicarbonate or triethylamine adjusted to pH 3.0) can improve peak shape and resolution.[2][3]

  • Change the Column: Not all C18 columns are the same. A column with a different stationary phase chemistry or a smaller particle size could provide the necessary resolution.[4]

  • Temperature Control: Operating the column at a controlled, elevated temperature (e.g., 45°C) can improve efficiency and alter selectivity.[5]

Q2: My this compound peak is tailing. What can I do to improve the peak shape?

A2: Peak tailing for basic compounds like this compound is often caused by secondary interactions with the silica support of the stationary phase.

  • Use a Mobile Phase Modifier: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). This will mask the active sites on the silica and reduce tailing.[6]

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3) will ensure that the alkaloid is in its protonated (ionized) form, which can lead to better peak shapes on some columns.[2][6]

  • Use a High-Purity (Type B) Silica Column: Modern columns made with high-purity silica have fewer active silanol groups, which reduces the potential for tailing.

  • Sample Solvent Incompatibility: Ensure your sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase. Dissolving the sample in a very strong solvent can cause peak distortion.

Q3: The retention time for this compound is shifting between injections. What is the cause?

A3: Retention time variability can compromise the reliability of your analysis. The most common causes are:

  • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. For gradient elution, this may require flushing with 5-10 column volumes.[7]

  • Mobile Phase Preparation: Inconsistencies in mobile phase preparation, especially the pH, can lead to shifts in retention. A change of just 0.1 pH units can significantly alter retention for ionizable compounds. Prepare mobile phases fresh and measure pH accurately.[6][7]

  • Pump and System Leaks: Check for any leaks in the HPLC system, as this can cause fluctuations in flow rate and pressure, leading to unstable retention times.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in ambient temperature can affect retention.[4]

Q4: I'm observing a drifting or noisy baseline during my gradient run. How can I fix this?

A4: Baseline issues in gradient elution are often related to the mobile phase or the detector.

  • Use High-Purity Solvents: Ensure you are using HPLC-grade solvents and additives. Impurities in the mobile phase can accumulate on the column and elute during the gradient, causing a rising baseline or ghost peaks.[6]

  • Properly Degas the Mobile Phase: Air bubbles in the system can cause baseline noise. Degas your mobile phases before use.

  • Detector Lamp Issues: An aging detector lamp can lead to increased noise. Check the lamp's energy output and replace it if necessary.

  • Contaminated Detector Cell: The detector flow cell may be contaminated. Flush the system with a strong solvent to clean it.

Data Presentation: Gradient Optimization Comparison

The following tables summarize the effect of different gradient parameters on the separation of this compound and a closely related impurity.

Table 1: Effect of Gradient Slope on Resolution

Gradient Program (%B in 20 min)Resolution (Rs) between this compound and ImpurityThis compound Retention Time (min)
10% to 90% (Steep)1.210.5
30% to 70% (Shallow)2.112.8
40% to 60% (Very Shallow)2.815.2

Mobile Phase A: 20 mM Ammonium Bicarbonate, pH 3.0; Mobile Phase B: Acetonitrile. Column: C18, 4.6 x 150 mm, 5 µm.

Table 2: Effect of Mobile Phase pH on Peak Tailing

Mobile Phase ATailing Factor for this compound
Water (Unbuffered)2.5
0.1% Formic Acid (pH ~2.7)1.4
20 mM TEA, pH 3.01.1

Gradient: 30% to 70% B in 20 min. Mobile Phase B: Acetonitrile. Column: C18, 4.6 x 150 mm, 5 µm.

Experimental Protocols

Protocol 1: Sample Preparation (from Plant Material)

  • Accurately weigh approximately 1.0 g of pulverized and dried plant material into a centrifuge tube.

  • Add 1 mL of 10% ammonia solution and 25 mL of diethyl ether.[8]

  • Shake the mixture for 1 hour at 300 rpm.[8]

  • Centrifuge at 4000 rpm for 10 minutes.

  • Decant the diethyl ether extract into a clean tube.

  • Repeat the extraction twice more with 10 mL of diethyl ether.[8]

  • Combine all extracts and evaporate to dryness under a stream of nitrogen at 40°C.[8]

  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Mobile Phase A: Mobile Phase B).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Protocol 2: General HPLC Gradient Method Optimization

  • System Preparation:

    • Mobile Phase A: 20 mM triethylamine (TEA), pH adjusted to 3.0 with phosphoric acid.[8]

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Purge the system to remove any air bubbles.

    • Equilibrate the column (e.g., C18, 4.6 x 250 mm, 5 µm) with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Scouting Gradient:

    • Perform an initial broad gradient run to determine the approximate elution time of this compound.

    • Example Gradient: 5% to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 235 nm.[8]

    • Column Temperature: 40°C.

  • Gradient Optimization:

    • Based on the scouting run, design a shallower gradient around the elution region of the target analyte.

    • Example Optimized Gradient: If this compound eluted at 40% B in the scouting run, a new gradient could be 30% to 50% B over 20 minutes.

    • Adjust the gradient slope, initial and final %B, and run time to achieve the desired resolution (Rs > 2.0) between this compound and any adjacent peaks.

  • Method Validation:

    • Once an optimal gradient is established, validate the method for linearity, precision, accuracy, and robustness as per regulatory guidelines.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Extraction Extraction (LLE/SPE) Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration Injection Sample Injection Filtration->Injection Separation Gradient Separation on Column Detection UV Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for HPLC analysis of this compound.

Troubleshooting_Tree cluster_peak_shape Problem Identify HPLC Problem PeakShape Poor Peak Shape? Problem->PeakShape RetentionTime Retention Time Shift? Resolution Poor Resolution? Tailing Peak Tailing PeakShape->Tailing Yes Fronting Peak Fronting PeakShape->Fronting Yes Split Split Peaks PeakShape->Split Yes Sol_Tailing1 Add TEA or Adjust pH Tailing->Sol_Tailing1 Sol_Fronting1 Reduce Sample Conc. or Injection Vol. Fronting->Sol_Fronting1 Sol_Split1 Check for Column Void or Contamination Split->Sol_Split1 Sol_RT1 Check Column Equilibration RetentionTime->Sol_RT1 Yes Sol_RT2 Verify Mobile Phase Prep & pH RetentionTime->Sol_RT2 Yes Sol_Res1 Decrease Gradient Slope Resolution->Sol_Res1 Yes Sol_Res2 Optimize Mobile Phase/Temp Resolution->Sol_Res2 Yes Gradient_Relationships Param_Slope Gradient Slope (Steepness) Outcome_Res Resolution Param_Slope->Outcome_Res Steeper = ↓ Shallower = ↑ Outcome_Time Analysis Time Param_Slope->Outcome_Time Steeper = ↓ Shallower = ↑ Param_pH Mobile Phase pH Outcome_Shape Peak Shape (Tailing) Param_pH->Outcome_Shape Affects Ionization Outcome_Selectivity Selectivity Param_pH->Outcome_Selectivity Alters Elution Order Param_Temp Column Temperature Param_Temp->Outcome_Res ↑ Temp can ↑ or ↓ Param_Temp->Outcome_Time ↑ Temp = ↓ Param_Temp->Outcome_Selectivity Alters Elution Order

References

Preventing degradation of 12-Epinapelline during storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the degradation of 12-Epinapelline during storage and experimental handling. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.

I. Troubleshooting Guides

Problem 1: Inconsistent or Unexpected Experimental Results

You observe a loss of biological activity, altered pharmacological effects, or the appearance of unknown peaks in your analytical chromatograms (e.g., HPLC, LC-MS).

Logical Troubleshooting Workflow

G A Inconsistent Results Observed B Verify Storage Conditions (Temp, Light, Atmosphere) A->B C Analyze Compound Purity (HPLC/LC-MS) B->C D Appearance of New Peaks? C->D E Hypothesize Degradation Pathway (Hydrolysis, Oxidation, etc.) D->E Yes H Review Experimental Protocol (Solvents, pH, Temp) D->H No F Implement Corrective Actions E->F G Re-evaluate Compound Stability F->G I Potential for In-Experiment Degradation H->I I->F

Caption: Troubleshooting workflow for inconsistent experimental results.

Possible Causes and Solutions:

ObservationPossible CauseRecommended Solution
Reduced Potency/Activity Degradation of this compound stock solution or during the experiment.1. Confirm the integrity of the stock solution using HPLC or LC-MS. 2. Prepare fresh solutions for each experiment. 3. Assess the stability of this compound in your specific experimental buffer and conditions.
Appearance of New Peaks in HPLC/LC-MS Chemical degradation has occurred, leading to the formation of new products.1. Compare the chromatogram to a reference standard of freshly prepared this compound. 2. Perform a forced degradation study (see Section III) to tentatively identify potential degradation products. 3. Adjust storage and handling procedures to mitigate the identified degradation pathway.
Change in Physical Appearance Significant degradation or contamination.1. Discard the sample if any change in color or morphology is observed. 2. Review handling procedures to prevent contamination.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability (≥ 4 years), solid this compound should be stored at -20°C, protected from light, and in a tightly sealed container to prevent moisture absorption.[1]

Q2: How should I store solutions of this compound?

A2: Solutions of this compound are less stable than the solid form. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store in an airtight, light-protected vial at -20°C or below for no longer than a few days. The choice of solvent is critical; aprotic solvents like anhydrous acetonitrile or chloroform are preferable to protic solvents like methanol or ethanol, which can participate in degradation reactions.

Q3: What are the primary degradation pathways for this compound?

A3: Based on the structure of this compound, a C20 diterpenoid alkaloid, the most likely degradation pathways are:

  • Hydrolysis: The ester-like functionalities and other susceptible bonds in related diterpenoid alkaloids can be cleaved by water, a reaction that is often accelerated by acidic or basic conditions.[2][3]

  • Oxidation: The tertiary amine and hydroxyl groups present in the molecule are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or exposure to oxidizing agents.

  • Photodegradation: Exposure to UV or high-intensity visible light can provide the energy to initiate degradation reactions.[3]

Predicted Degradation Pathways of this compound

G cluster_0 Degradation Stressors cluster_1 This compound cluster_2 Degradation Products H2O (pH) H2O (pH) B Hydrolyzed Products H2O (pH)->B O2 O2 C Oxidized Products (e.g., N-oxide) O2->C Light (hv) Light (hv) D Photodegradation Products Light (hv)->D A This compound A->B A->C A->D

Caption: Predicted degradation pathways for this compound.

Q4: How can I detect the degradation of this compound?

A4: The most common method for detecting and quantifying the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation. LC-MS/MS can be further used to identify the structure of the degradation products.

III. Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways. This information is crucial for developing a stability-indicating analytical method.

Workflow for Forced Degradation Study

G A Prepare this compound Stock Solution B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Neutralize/Quench Reactions B->C D Analyze by HPLC/LC-MS C->D E Identify & Quantify Degradation Products D->E

Caption: Experimental workflow for a forced degradation study.

Materials:

  • This compound (solid)

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, heat a portion of the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose a portion of the stock solution and the solid compound to direct sunlight or a photostability chamber for a defined period (e.g., 24 hours).

  • Sample Preparation for Analysis:

    • After the specified time, cool the samples to room temperature.

    • Neutralize the acidic and basic samples with an equivalent amount of 0.1 M NaOH and 0.1 M HCl, respectively.

    • Dilute all samples with the mobile phase to a suitable concentration for HPLC or LC-MS analysis.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated HPLC or LC-MS method (see Protocol 2).

Data Presentation: Expected Degradation under Forced Conditions

Stress ConditionTemperatureDurationExpected Degradation (%)Potential Degradation Products
0.1 M HCl 60°C24 h10-30%Hydrolysis products
0.1 M NaOH Room Temp24 h15-40%Hydrolysis products
3% H₂O₂ Room Temp24 h5-25%Oxidized products (e.g., N-oxides)
Heat (Solid) 70°C48 h5-15%Thermally induced products
Heat (Solution) 60°C24 h10-20%Thermally induced products
Light Ambient24 h5-20%Photodegradation products

Note: The expected degradation percentages are hypothetical and should be determined experimentally.

Protocol 2: HPLC Method for the Analysis of this compound and its Degradation Products

This protocol provides a starting point for the development of an HPLC method to separate this compound from its potential degradation products.

Materials:

  • HPLC system with UV or MS detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • Formic acid or ammonium formate (for mobile phase modification)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm or MS (ESI+)
Injection Volume 10 µL

Procedure:

  • Sample Preparation: Dilute the samples from the forced degradation study (Protocol 1) or your experimental samples to an appropriate concentration (e.g., 10-100 µg/mL) with the initial mobile phase composition (90% A, 10% B).

  • Injection: Inject the samples onto the equilibrated HPLC system.

  • Data Analysis: Integrate the peak areas of this compound and any new peaks that appear in the chromatograms of the stressed samples. The percentage degradation can be calculated as follows:

    % Degradation = (Initial Area - Final Area) / Initial Area * 100

LC-MS/MS for Structural Elucidation:

For the identification of unknown degradation products, couple the HPLC system to a tandem mass spectrometer (MS/MS). By analyzing the fragmentation patterns of the parent ion of each new peak, the chemical structure of the degradation products can be proposed.

References

Cross-reactivity issues in 12-Epinapelline immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential cross-reactivity issues in 12-Epinapelline immunoassays. The following resources are intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Cross-Reactivity

Cross-reactivity is a common issue in immunoassays where antibodies designed to detect a specific analyte, in this case, this compound, also bind to other structurally similar molecules.[1][2][3] This can lead to inaccurate quantification, including false positives or overestimated results.[2] this compound, a diterpene alkaloid, possesses a complex structure that may share similarities with other alkaloids or related compounds, making cross-reactivity a significant consideration.[4][5]

Identifying Potential Cross-Reactants

The first step in troubleshooting cross-reactivity is to identify potential interfering compounds. Based on the structure of this compound, structurally similar diterpene alkaloids are primary candidates for cross-reactivity.

Table 1: Hypothetical Cross-Reactivity Data for a this compound Competitive ELISA

CompoundChemical Structure Similarity to this compoundIC50 (ng/mL)% Cross-Reactivity*
This compound Target Analyte 10 100%
NapellineStereoisomer2540%
SongorineRelated Diterpene Alkaloid1506.7%
AconitineRelated Diterpene Alkaloid>1000<1%
TestosteroneStructurally Unrelated Steroid>10000<0.1%

*Percent Cross-Reactivity is calculated as: (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100

Experimental Protocol: Determining Cross-Reactivity using Competitive ELISA

This protocol outlines a standard procedure to assess the cross-reactivity of an immunoassay.[2]

Materials:

  • Microtiter plates (96-well)

  • This compound standard

  • Potential cross-reactant compounds

  • Anti-12-Epinapelline primary antibody

  • HRP-conjugated secondary antibody

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with a this compound-protein conjugate in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant in assay buffer.

    • In separate tubes, pre-incubate the diluted standards or potential cross-reactants with the anti-12-Epinapelline primary antibody for 1 hour at room temperature.

    • Add the pre-incubated mixtures to the coated wells. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance versus the logarithm of the concentration for both the this compound standard and the potential cross-reactants.

    • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for this compound and each potential cross-reactant.

    • Calculate the percent cross-reactivity using the formula provided in the table above.

G Workflow for Determining Immunoassay Cross-Reactivity cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis A Coat plate with This compound conjugate B Wash A->B C Block non-specific sites B->C D Wash C->D G Add to coated plate D->G E Prepare serial dilutions of standard & cross-reactants F Pre-incubate with primary antibody E->F F->G H Wash G->H I Add secondary antibody H->I J Wash I->J K Add substrate J->K L Stop reaction K->L M Read absorbance L->M N Plot inhibition curves M->N O Determine IC50 values N->O P Calculate % Cross-Reactivity O->P

Workflow for Determining Immunoassay Cross-Reactivity

Frequently Asked Questions (FAQs)

Q1: My this compound immunoassay is showing higher than expected concentrations in my samples. Could this be due to cross-reactivity?

A1: Yes, elevated concentrations can be a sign of cross-reactivity. If your sample contains structurally similar compounds, the antibody may bind to them, leading to an overestimation of the this compound concentration.[2][3] We recommend performing a cross-reactivity assessment with potential interfering compounds that may be present in your sample matrix.

Q2: What are some common sources of interference in immunoassays besides cross-reactivity?

A2: Other common sources of interference include:

  • Matrix effects: Components in the sample matrix (e.g., lipids, proteins) can interfere with the antibody-antigen binding.[6]

  • Heterophile antibodies: These are human antibodies that can bind to the assay antibodies, causing false positive or negative results.[3][6]

  • Prozone effect: At very high analyte concentrations, both the capture and detection antibodies can become saturated, leading to a falsely low signal. This is more common in sandwich assays.[6]

Q3: How can I minimize cross-reactivity in my this compound immunoassay?

A3: Minimizing cross-reactivity can be approached in several ways:

  • Antibody Selection: Use a highly specific monoclonal antibody that targets a unique epitope on the this compound molecule.[7]

  • Sample Preparation: Implement a sample clean-up step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove potential cross-reactants before running the immunoassay.

  • Assay Optimization: Adjusting assay conditions like incubation times, temperature, and buffer composition can sometimes help to favor the binding of the target analyte over cross-reactants.[1][7]

Q4: What is the principle behind a competitive immunoassay for a small molecule like this compound?

A4: this compound is a small molecule, also known as a hapten, which is not immunogenic on its own.[8] To generate an antibody response, it is typically conjugated to a larger carrier protein. In a competitive immunoassay, a labeled version of the analyte (or the analyte itself coated on a surface) competes with the unlabeled analyte in the sample for a limited number of antibody binding sites. The more analyte present in the sample, the less labeled analyte will bind, resulting in a weaker signal. This inverse relationship allows for the quantification of the analyte.

G Principle of Competitive ELISA for Small Molecules cluster_high High Analyte Concentration cluster_low Low Analyte Concentration Analyte (Sample) A Antibody Ab Analyte (Sample)->Antibody Binds Result_High Low Signal Labeled Analyte A* Labeled Analyte->Antibody Blocked Analyte (Sample)2 A Antibody2 Ab Analyte (Sample)2->Antibody2 Less Binding Result_Low High Signal Labeled Analyte2 A* Labeled Analyte2->Antibody2 Binds

Principle of Competitive ELISA for Small Molecules

Q5: Where can I find more information on the structure of this compound and related alkaloids?

A5: You can find detailed chemical information, including the structure of this compound (CID 3133561), from public chemical databases such as PubChem.[9] This information is essential for predicting potential cross-reactants based on structural similarities.

References

Adjusting pH for optimal 12-Epinapelline activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with 12-Epinapelline.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity?

Currently, there is no specific data available in the public domain that defines a precise optimal pH for this compound activity. For most mammalian cell culture experiments, maintaining a physiological pH between 7.2 and 7.4 is recommended to ensure optimal cell health and experimental reproducibility.[1] Deviations from this range can impact cellular processes and potentially the activity of the compound. For specific cell lines, the optimal pH may vary. For instance, transformed cell lines may prefer a slightly more acidic environment (around pH 7.0), while fibroblast cell lines may thrive at a more alkaline pH (7.4-7.7).[1]

Q2: How does this compound exert its biological effect?

This compound has been shown to inhibit the proliferation of leukemia cells by suppressing the PI3K/AKT/mTOR signaling pathway.[2][3] This pathway is crucial for regulating cell growth, proliferation, and survival. By inhibiting this pathway, this compound can induce cell cycle arrest and apoptosis in cancer cells.[2]

Q3: What are the known mechanisms of action for this compound?

The primary known mechanism of action for this compound is the inhibition of the PI3K/AKT/mTOR signaling pathway.[2][3] Additionally, a study on its N-oxide derivative suggests potential interaction with Na+ channels and GABAA receptors, contributing to anticonvulsant activity.[4]

Q4: In which cell lines has this compound shown activity?

This compound has demonstrated inhibitory effects on the proliferation of K-562 and HL-60 leukemia cells in a time- and dose-dependent manner.[2][3]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue Potential Cause Recommended Solution
Inconsistent or unexpected experimental results. pH fluctuations in the cell culture medium. Cellular metabolism can alter the pH of the medium, affecting experimental outcomes.[5]1. Use a properly buffered medium. The bicarbonate buffering system, in conjunction with a CO2 incubator, is standard for maintaining pH.[5] 2. Monitor pH regularly. Periodically measure the pH of your culture medium. 3. Adjust pH at the experimental temperature. The pH of buffers is temperature-sensitive. Ensure you adjust the pH of your medium at the temperature it will be used.[5]
Low cell viability after treatment. Suboptimal pH of the culture medium. Most mammalian cells require a narrow pH range (7.2-7.4) for optimal health.[1]1. Verify the pH of your complete culture medium after all supplements have been added. 2. Ensure your CO2 incubator is properly calibrated. The CO2 level directly influences the pH of bicarbonate-buffered media.[5]
Difficulty dissolving this compound. Inappropriate solvent. The solubility of a compound is critical for its activity.While the provided search results do not specify a solvent for this compound, diterpenoid alkaloids are often dissolved in organic solvents like DMSO for stock solutions, which are then further diluted in culture medium. It is crucial to determine the appropriate solvent and to use a final concentration of the solvent that is not toxic to the cells.

Experimental Protocols

General Protocol for Assessing the Effect of this compound on Leukemia Cell Proliferation

This protocol is a generalized procedure based on the methodologies described in the cited literature.[2][3]

  • Cell Culture:

    • Culture K-562 or HL-60 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Preparation of this compound:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Further dilute the stock solution in the complete culture medium to achieve the desired final concentrations.

  • Cell Viability Assay (e.g., CCK-8):

    • Seed the cells in 96-well plates at a predetermined density.

    • After allowing the cells to attach (if applicable), treat them with varying concentrations of this compound for 24 and 48 hours.

    • Add the cell viability reagent (e.g., CCK-8) to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength to determine cell viability.

  • Western Blot Analysis for PI3K/AKT/mTOR Pathway:

    • Treat cells with this compound for 24 hours.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against PI3K, AKT, p-AKT, and mTOR, followed by incubation with the appropriate secondary antibodies.

    • Visualize the protein bands using a suitable detection system.

Visualizations

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (K-562, HL-60) Cell_Treatment Treat Cells with This compound Cell_Culture->Cell_Treatment Compound_Prep Prepare this compound Solutions Compound_Prep->Cell_Treatment Viability_Assay Cell Viability Assay (CCK-8) Cell_Treatment->Viability_Assay Western_Blot Western Blot (PI3K, AKT, mTOR) Cell_Treatment->Western_Blot

Caption: Experimental workflow for this compound.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Activities of 12-Epinapelline and Napelline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Epinapelline and napelline are structurally related C20-diterpenoid alkaloids derived from plants of the Aconitum genus. These natural compounds have garnered interest for their diverse pharmacological activities. This guide provides an objective comparison of the anti-inflammatory properties of this compound and napelline, supported by available experimental data. While direct head-to-head comparative studies with quantitative IC50 values are limited in the current literature, this document synthesizes findings from independent in vivo and in vitro studies to offer a comprehensive overview of their respective anti-inflammatory potentials and mechanisms of action.

Data Presentation

The following table summarizes the available quantitative and qualitative data on the anti-inflammatory effects of this compound and napelline. It is important to note that the data for napelline is in comparison to this compound N-oxide, a closely related but distinct compound.

CompoundAssay TypeModelKey FindingsReference
This compound In vitroLipopolysaccharide (LPS)-induced human fibroblast-like synoviocytes in rheumatoid arthritis (HFLS-RA)Significantly decreased the levels of IL-6, IL-1β, TNF-α, and PGE-2.--INVALID-LINK--
Napelline In vivoCarrageenan-induced paw edema in miceExhibited high antiexudative activity, comparable to sodium diclofenac. Reduced swelling by more than 20%.--INVALID-LINK--
In vivoHistamine-induced paw edema in miceShowed significant anti-inflammatory effect.--INVALID-LINK--
This compound N-oxide In vivoCarrageenan-induced paw edema in miceExhibited high antiexudative activity, comparable to sodium diclofenac. Reduced swelling by more than 20%.--INVALID-LINK--
In vivoHistamine-induced paw edema in miceShowed significant anti-inflammatory effect.--INVALID-LINK--

Experimental Protocols

In Vitro Anti-inflammatory Assay for this compound (Zhang et al., 2021)
  • Cell Line: Human fibroblast-like synoviocytes from rheumatoid arthritis (HFLS-RA).

  • Stimulus: Lipopolysaccharide (LPS) was used to induce an inflammatory response.

  • Treatment: HFLS-RA cells were treated with this compound at various concentrations.

  • Endpoint Measurement: The levels of pro-inflammatory cytokines and mediators, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Prostaglandin E2 (PGE-2), in the cell culture supernatant were quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

In Vivo Anti-inflammatory Assays for Napelline and this compound N-oxide (Nesterova et al., 2014)
  • Animal Model: Outbred CD1 and inbred CBA mice.

  • Carrageenan-Induced Paw Edema:

    • A 1% solution of carrageenan was injected into the subplantar aponeurosis of the right hind paw of the mice to induce acute inflammation.

    • Napelline, this compound N-oxide, or a reference drug (sodium diclofenac) were administered orally or intraperitoneally at specified doses one hour before or after carrageenan injection.

    • The volume of the paw was measured using a plethysmometer at various time points after the carrageenan injection.

    • The anti-inflammatory activity was expressed as the percentage of inhibition of edema in the treated group compared to the control group.

  • Histamine-Induced Paw Edema:

    • A 0.1% solution of histamine was injected into the subplantar aponeurosis of the right hind paw to induce edema.

    • The test compounds were administered prior to the histamine injection.

    • Paw volume was measured to determine the extent of edema and the inhibitory effect of the compounds.

Signaling Pathways and Mechanisms of Action

Diterpenoid alkaloids, as a class, are known to exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and mediators.

General Anti-inflammatory Signaling Pathway for Diterpenoid Alkaloids

The following diagram illustrates the generally accepted mechanism of action for the anti-inflammatory effects of diterpenoid alkaloids.

G cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1_nuc AP-1 IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades & Releases NFkB_nuc NF-κB NFkB_IkB NF-κB-IκB Complex Proinflammatory_Genes Pro-inflammatory Gene Transcription AP1_nuc->Proinflammatory_Genes NFkB_nuc->Proinflammatory_Genes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Proinflammatory_Genes->Cytokines Diterpenoid_Alkaloids This compound / Napelline Diterpenoid_Alkaloids->MAPKKK Inhibits Diterpenoid_Alkaloids->IKK Inhibits

General mechanism of anti-inflammatory action of diterpenoid alkaloids.
Experimental Workflow for In Vivo Anti-inflammatory Assessment

The diagram below outlines the typical workflow for evaluating the anti-inflammatory activity of compounds using the carrageenan-induced paw edema model.

G start Start animal_model Select Animal Model (e.g., Mice) start->animal_model grouping Divide into Control and Treatment Groups animal_model->grouping compound_admin Administer Test Compound (this compound or Napelline) or Vehicle (Control) grouping->compound_admin inflammation_induction Induce Inflammation (e.g., Carrageenan Injection) compound_admin->inflammation_induction measurement Measure Paw Edema Volume at Timed Intervals inflammation_induction->measurement data_analysis Analyze Data and Calculate % Inhibition measurement->data_analysis end End data_analysis->end

Workflow for carrageenan-induced paw edema assay.

Conclusion

The available evidence suggests that both this compound and napelline possess significant anti-inflammatory properties. This compound has been shown to directly reduce the production of key pro-inflammatory mediators in vitro[1]. Napelline, along with the related this compound N-oxide, demonstrates potent anti-inflammatory effects in vivo, comparable to the nonsteroidal anti-inflammatory drug diclofenac[1].

The primary mechanism of action for these diterpenoid alkaloids is believed to be the inhibition of the NF-κB and MAPK signaling pathways, which are critical for the inflammatory response. However, a lack of direct comparative studies with standardized methodologies and quantitative endpoints such as IC50 values makes it difficult to definitively conclude which compound is more potent.

Further research, including head-to-head in vitro and in vivo studies, is warranted to fully elucidate the comparative anti-inflammatory efficacy and detailed molecular mechanisms of this compound and napelline. Such studies would be invaluable for guiding future drug development efforts in the field of inflammatory diseases.

References

Comparative Efficacy of 12-Epinapelline N-Oxide and Carbamazepine in Preclinical Seizure Models

Author: BenchChem Technical Support Team. Date: November 2025

A Guideline for Researchers and Drug Development Professionals

This guide provides a comparative overview of the anticonvulsant properties of the diterpene alkaloid 12-epinapelline N-oxide and the established anti-epileptic drug carbamazepine. The comparison is based on their performance in widely accepted preclinical seizure models. It is important to note that direct comparative studies between this compound N-oxide and carbamazepine are not available in the current literature. Furthermore, all available anticonvulsant data for the novel compound is on its N-oxide derivative, not this compound itself. This document aims to synthesize the existing, albeit limited, data to inform future research and drug development efforts.

Data Presentation: Quantitative Comparison of Anticonvulsant Activity

The following tables summarize the available quantitative and qualitative data on the efficacy of this compound N-oxide and carbamazepine in the Maximal Electroshock Seizure (MES) and Pentylenetetrazol (PTZ) models in mice.

Table 1: Efficacy in the Maximal Electroshock Seizure (MES) Model in Mice

CompoundEffective Dose (ED50)Observations
This compound N-Oxide Data not available in published literatureDemonstrated anticonvulsant activity in the MES model[1]
Carbamazepine ~8 mg/kgEffective in suppressing tonic-clonic seizures[2]

Table 2: Efficacy in the Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

CompoundEffective Dose (ED50)Observations
This compound N-Oxide Data not available in published literatureDemonstrated anticonvulsant activity in the PTZ model[1]
Carbamazepine Data not available in published literatureA dose of 20 mg/kg significantly increased the PTZ seizure threshold for myoclonic jerks and tonic extensors[3].

Note: The absence of ED50 values for this compound N-oxide and for carbamazepine in the PTZ model represents a significant data gap and precludes a direct quantitative comparison of potency.

Experimental Protocols

The data presented in this guide are primarily derived from studies utilizing the Maximal Electroshock Seizure (MES) and Pentylenetetrazol (PTZ)-induced seizure models in mice. These are standardized preclinical tests used to evaluate the anticonvulsant potential of novel compounds.

Maximal Electroshock Seizure (MES) Model

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

  • Animal Subjects: Male albino mice are typically used.

  • Drug Administration: The test compound (e.g., this compound N-oxide or carbamazepine) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.

  • Seizure Induction: At the time of predicted peak effect of the test compound, a maximal seizure is induced via corneal or ear-clip electrodes. An electrical stimulus (e.g., 50-60 Hz, 50-150 mA for 0.2 seconds) is delivered.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. The dose of the compound that protects 50% of the animals from this endpoint is determined as the ED50.

Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ test is a model for myoclonic and generalized seizures and is used to identify compounds that raise the seizure threshold.

  • Animal Subjects: Male albino mice are commonly used.

  • Drug Administration: The test compound is administered, typically i.p. or p.o., at a range of doses, alongside a vehicle control.

  • Seizure Induction: Following the appropriate pre-treatment time, a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of PTZ (typically 60-85 mg/kg) is administered.

  • Endpoint: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of seizures. The primary endpoints are the latency to the first myoclonic jerk and the onset of generalized clonic seizures. The ability of the test compound to prevent seizures or delay their onset is measured. The ED50 is the dose that protects 50% of animals from the tonic-clonic seizure phase.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the anticonvulsant activity of a test compound in the MES and PTZ seizure models.

G cluster_0 Compound Administration cluster_1 Seizure Induction Models cluster_2 Data Analysis Test_Compound Test Compound (this compound N-Oxide or Carbamazepine) MES Maximal Electroshock (MES) Test_Compound->MES PTZ Pentylenetetrazol (PTZ) Test_Compound->PTZ Vehicle_Control Vehicle Control Vehicle_Control->MES Vehicle_Control->PTZ Efficacy Determination of Anticonvulsant Efficacy (e.g., ED50) MES->Efficacy PTZ->Efficacy

Caption: Experimental workflow for anticonvulsant screening.

Signaling Pathways

The following diagrams illustrate the hypothesized or known signaling pathways through which this compound N-oxide and carbamazepine exert their anticonvulsant effects.

Hypothesized Mechanism of this compound N-Oxide

Based on its efficacy in both MES and PTZ models, it is hypothesized that this compound N-oxide, a diterpene alkaloid, may act on both voltage-gated sodium channels and GABA-A receptors[1].

G cluster_0 This compound N-Oxide cluster_1 Neuronal Targets cluster_2 Cellular Effects Compound This compound N-Oxide Na_Channel Voltage-Gated Na+ Channel Compound->Na_Channel Inhibition GABA_A_Receptor GABA-A Receptor Compound->GABA_A_Receptor Potentiation Reduced_Excitability Reduced Neuronal Excitability Na_Channel->Reduced_Excitability Increased_Inhibition Enhanced GABAergic Inhibition GABA_A_Receptor->Increased_Inhibition Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect Increased_Inhibition->Anticonvulsant_Effect

Caption: Hypothesized dual mechanism of this compound N-oxide.

Established Mechanism of Carbamazepine

Carbamazepine's primary mechanism of action is the blockade of voltage-gated sodium channels, which reduces the repetitive firing of neurons.

G cluster_0 Carbamazepine cluster_1 Neuronal Target cluster_2 Cellular Effect Compound Carbamazepine Na_Channel Voltage-Gated Na+ Channel (Inactivated State) Compound->Na_Channel Stabilization Reduced_Firing Reduced Repetitive Neuronal Firing Na_Channel->Reduced_Firing Anticonvulsant_Effect Anticonvulsant Effect Reduced_Firing->Anticonvulsant_Effect

Caption: Primary mechanism of action of carbamazepine.

References

Head-to-head comparison of 12-Epinapelline and amiodarone for arrhythmia

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers and Drug Development Professionals

In the landscape of antiarrhythmic drug discovery, the exploration of novel compounds with potentially improved efficacy and safety profiles is paramount. This guide provides a detailed head-to-head comparison of 12-Epinapelline, a diterpenoid alkaloid with documented antiarrhythmic properties, and amiodarone, a widely used multi-channel blocking antiarrhythmic agent. This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, a review of proposed mechanisms of action, and detailed experimental protocols.

Executive Summary

Amiodarone is a well-established and potent antiarrhythmic drug, classified under the Vaughan-Williams Class III, but exhibiting properties of all four classes. Its mechanism of action involves the blockade of multiple cardiac ion channels, including potassium, sodium, and calcium channels, along with antiadrenergic effects. While effective, its use is associated with a complex side-effect profile affecting multiple organs.

This compound, a lesser-known diterpenoid alkaloid derived from plants of the Aconitum genus, has demonstrated antiarrhythmic and antifibrillatory activity in preclinical models. However, detailed mechanistic studies on its electrophysiological effects at the cellular level are limited in the publicly available scientific literature. This guide compiles the existing data for a preliminary comparison, highlighting areas where further research is critically needed to fully assess the therapeutic potential of this compound.

Data Presentation: Quantitative Comparison

Due to the limited availability of specific in vitro electrophysiological data for this compound, a direct quantitative comparison of IC50 values for ion channel blockade is not currently possible. The following tables summarize the known antiarrhythmic efficacy of this compound and the established electrophysiological effects of amiodarone.

Table 1: Preclinical Antiarrhythmic Efficacy of this compound

Experimental ModelSpeciesEndpointED50
Aconitine-induced arrhythmiaRatPrevention of arrhythmia8 mg/kg
Aconitine-induced cardiac fibrillationMousePrevention of fibrillation20 mg/kg

Table 2: Electrophysiological Profile of Amiodarone

Ion Channel/ReceptorEffectVaughan-Williams ClassElectrophysiological Consequence
Potassium Channels (IKr, IKs)BlockadeClass IIIProlongation of action potential duration (APD) and effective refractory period (ERP)
Sodium Channels (INa)Blockade (Use-dependent)Class ISlowing of conduction velocity
L-type Calcium Channels (ICaL)BlockadeClass IVNegative chronotropic and inotropic effects
α- and β-Adrenergic ReceptorsNon-competitive blockadeClass IIAttenuation of sympathetic stimulation

Mechanism of Action and Signaling Pathways

Amiodarone: The Multi-Channel Blocker

Amiodarone's antiarrhythmic effect is a result of its complex interaction with multiple cardiac ion channels and receptors. Its primary action is the blockade of delayed rectifier potassium currents (IKr and IKs), which leads to a prolongation of the cardiac action potential duration and the effective refractory period. This Class III action is crucial for terminating and preventing re-entrant arrhythmias. Additionally, its use-dependent blockade of sodium channels (Class I effect) slows conduction velocity, particularly at faster heart rates. The blockade of calcium channels (Class IV effect) and its antiadrenergic properties (Class II effect) contribute to its ability to control heart rate and reduce myocardial oxygen demand.

amiodarone_mechanism cluster_channels Cardiac Ion Channels cluster_receptors Adrenergic Receptors cluster_effects Electrophysiological Effects Amiodarone Amiodarone K_channels K+ Channels (IKr, IKs) Amiodarone->K_channels Blockade Na_channels Na+ Channels (INa) Amiodarone->Na_channels Blockade Ca_channels Ca2+ Channels (ICaL) Amiodarone->Ca_channels Blockade Adrenergic_receptors α & β Receptors Amiodarone->Adrenergic_receptors Blockade APD_ERP ↑ Action Potential Duration ↑ Effective Refractory Period K_channels->APD_ERP Conduction ↓ Conduction Velocity Na_channels->Conduction HR_Contractility ↓ Heart Rate ↓ Contractility Ca_channels->HR_Contractility Sympathetic ↓ Sympathetic Tone Adrenergic_receptors->Sympathetic Antiarrhythmic_Effect Antiarrhythmic Effect APD_ERP->Antiarrhythmic_Effect Conduction->Antiarrhythmic_Effect HR_Contractility->Antiarrhythmic_Effect Sympathetic->Antiarrhythmic_Effect

Amiodarone's Multi-Target Mechanism of Action.
This compound: A Putative Mechanism

The precise mechanism of action for this compound's antiarrhythmic effects has not been fully elucidated. Based on studies of structurally related diterpenoid alkaloids from Aconitum species, it is hypothesized that its primary targets may be cardiac sodium and/or potassium channels. Some diterpenoid alkaloids have been shown to interact with voltage-gated sodium channels. However, without direct experimental evidence on this compound, its specific effects on ion channel kinetics and action potential characteristics remain speculative. Further research, including patch-clamp electrophysiology studies, is necessary to delineate its molecular mechanism.

epinapelline_hypothesis cluster_channels Hypothesized Targets cluster_effects Potential Effects Epinapelline This compound Na_channels Na+ Channels (?) Epinapelline->Na_channels Interaction K_channels K+ Channels (?) Epinapelline->K_channels Interaction Membrane_Stabilization Membrane Stabilization (?) Na_channels->Membrane_Stabilization APD_Modulation APD Modulation (?) K_channels->APD_Modulation Antiarrhythmic_Effect Observed Antiarrhythmic Effect Membrane_Stabilization->Antiarrhythmic_Effect APD_Modulation->Antiarrhythmic_Effect

Hypothesized Mechanism of this compound.

Experimental Protocols

Aconitine-Induced Arrhythmia Model (In Vivo)

This model is commonly used to screen for potential antiarrhythmic agents. Aconitine, a potent cardiotoxin, induces arrhythmias by persistently activating sodium channels.

Methodology:

  • Animal Model: Male Wistar rats (200-250g) are anesthetized with an appropriate anesthetic agent (e.g., urethane, 1.2 g/kg, i.p.).

  • Surgical Preparation: The jugular vein is cannulated for drug administration. ECG leads are placed to monitor cardiac rhythm.

  • Arrhythmia Induction: A continuous infusion of aconitine solution (e.g., 10 µg/mL in saline) is administered via the jugular vein at a constant rate (e.g., 0.1 mL/min).

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered intravenously a set time before the start of the aconitine infusion.

  • Endpoint Measurement: The primary endpoints are the time to onset of ventricular premature beats, ventricular tachycardia, and ventricular fibrillation. The dose of aconitine required to induce these arrhythmias is also recorded. An effective antiarrhythmic agent will delay the onset of arrhythmias or increase the dose of aconitine required to induce them.

aconitine_model_workflow Start Anesthetized Rat Cannulation Jugular Vein Cannulation Start->Cannulation ECG ECG Monitoring Cannulation->ECG Drug_Admin Administer this compound or Amiodarone (i.v.) ECG->Drug_Admin Aconitine_Infusion Start Aconitine Infusion Drug_Admin->Aconitine_Infusion Observe Observe for Arrhythmias (VPBs, VT, VF) Aconitine_Infusion->Observe Endpoint Record Time to Onset and Aconitine Dose Observe->Endpoint

Workflow for Aconitine-Induced Arrhythmia Model.
Whole-Cell Patch-Clamp Electrophysiology (In Vitro)

This technique is essential for determining the effects of a compound on specific cardiac ion channels.

Methodology:

  • Cell Preparation: Cardiomyocytes are isolated from animal hearts (e.g., guinea pig, rabbit) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are used.

  • Recording Setup: A glass micropipette filled with an internal solution is sealed onto the membrane of a single cardiomyocyte. The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).

  • Voltage Clamp: The membrane potential is controlled by a voltage-clamp amplifier. Specific voltage protocols are applied to elicit and measure the currents flowing through different ion channels (e.g., INa, ICaL, IKr, IKs).

  • Drug Application: The test compound is applied to the cell via the external solution at various concentrations.

  • Data Analysis: The effect of the compound on the amplitude and kinetics of each ionic current is measured and analyzed to determine its mechanism of action and potency (e.g., IC50).

patch_clamp_workflow Start Isolated Cardiomyocyte Pipette Micropipette Seal Start->Pipette Whole_Cell Establish Whole-Cell Configuration Pipette->Whole_Cell Voltage_Clamp Apply Voltage-Clamp Protocol Whole_Cell->Voltage_Clamp Record_Baseline Record Baseline Ion Channel Currents Voltage_Clamp->Record_Baseline Apply_Drug Apply Test Compound Record_Baseline->Apply_Drug Record_Drug_Effect Record Ion Channel Currents in Presence of Drug Apply_Drug->Record_Drug_Effect Analysis Analyze Current Amplitude and Kinetics (Determine IC50) Record_Drug_Effect->Analysis

Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Conclusion and Future Directions

This comparative guide highlights the current state of knowledge regarding this compound and the well-established antiarrhythmic, amiodarone. While this compound has demonstrated promising antiarrhythmic activity in preclinical models, a significant gap in our understanding of its electrophysiological mechanism of action remains. To fully evaluate its potential as a viable therapeutic alternative to amiodarone, further in-depth research is imperative.

Future studies should focus on:

  • Detailed Electrophysiological Characterization: Utilizing whole-cell patch-clamp techniques to determine the specific effects of this compound on all major cardiac ion channels (Na+, Ca2+, and multiple K+ channels).

  • Action Potential Studies: Assessing the impact of this compound on the action potential duration and morphology in isolated cardiomyocytes from different cardiac regions (atrial and ventricular).

  • In Vivo and Ex Vivo Cardiac Models: Expanding the preclinical evaluation to other arrhythmia models (e.g., ischemia-reperfusion induced arrhythmias) and using isolated heart preparations (Langendorff) to study its effects on cardiac conduction and refractoriness.

  • Safety and Toxicity Profiling: A thorough investigation of the potential off-target effects and toxicity of this compound is crucial, especially given the known toxicity of other Aconitum alkaloids.

By addressing these research questions, the scientific community can build a comprehensive profile of this compound, enabling a more definitive comparison with amiodarone and a clearer assessment of its potential as a novel antiarrhythmic agent.

Validating the Binding of 12-Epinapelline to the GABAA Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the binding of the diterpenoid alkaloid 12-Epinapelline to the γ-aminobutyric acid type A (GABAA) receptor. While preliminary studies suggest a potential interaction based on the anticonvulsant activity of its N-oxide derivative, direct experimental validation is crucial.[1][2] This document outlines the necessary experimental protocols and provides a comparative analysis with well-established GABAA receptor ligands.

The GABAA receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[3][4] Its modulation is a key therapeutic strategy for conditions like anxiety, epilepsy, and insomnia.[5][6] Validating novel ligands such as this compound is a critical step in the drug discovery and development pipeline.

Comparative Analysis of GABAA Receptor Ligands

To objectively assess the binding characteristics of this compound, its performance should be compared against a panel of known GABAA receptor modulators with distinct binding mechanisms.

CompoundTypeBinding SiteFunctional EffectAffinity (Kd/Ki)Efficacy (EC50/IC50)
GABA AgonistOrthostericChannel Opening~1 µM~1-10 µM
Muscimol AgonistOrthostericChannel Opening~10-100 nM~100-500 nM
Bicuculline Competitive AntagonistOrthostericBlocks GABA binding~100-500 nM~1-5 µM
Diazepam Positive Allosteric ModulatorBenzodiazepine SitePotentiates GABA effect~1-10 nM~10-100 nM
Flumazenil AntagonistBenzodiazepine SiteBlocks benzodiazepine effect~0.2-1 nM~1-10 nM
Pentobarbital Positive Allosteric ModulatorBarbiturate SitePotentiates GABA effect/Direct agonist at high concentrations~1-10 µM~10-100 µM
This compound Hypothesized ModulatorTo be determinedTo be determinedTo be determinedTo be determined

Experimental Protocols for Binding Validation

A multi-faceted approach is essential to conclusively validate and characterize the binding of this compound to the GABAA receptor.

Radioligand Binding Assays

This technique directly measures the binding of a radiolabeled ligand to the receptor.

Objective: To determine if this compound competes with known radioligands for binding to the GABAA receptor.

Methodology:

  • Membrane Preparation: Isolate synaptic membranes from rodent brain tissue (e.g., cortex, cerebellum) known to have high densities of GABAA receptors.

  • Incubation: Incubate the membranes with a specific radioligand (e.g., [3H]muscimol for the orthosteric site, [3H]flunitrazepam for the benzodiazepine site) in the presence of increasing concentrations of this compound.

  • Separation: Separate the bound from unbound radioligand via rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). This can be used to calculate the inhibitory constant (Ki).

Electrophysiology (Two-Electrode Voltage Clamp or Patch Clamp)

This functional assay measures the effect of a compound on the ion flow through the GABAA receptor channel.

Objective: To determine if this compound modulates GABAA receptor function, either directly as an agonist/antagonist or allosterically.

Methodology:

  • Cell Preparation: Use Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing specific GABAA receptor subunit combinations.

  • Recording: Clamp the cell membrane potential and record the currents elicited by the application of GABA.

  • Compound Application: Apply this compound alone to test for direct agonist or antagonist activity. Co-apply this compound with GABA to test for allosteric modulation.

  • Data Analysis: Measure the changes in current amplitude in the presence of this compound to determine its effect on receptor function (e.g., potentiation or inhibition).

Molecular Docking and Modeling

Computational methods can predict the potential binding site and interactions of this compound with the GABAA receptor.

Objective: To generate a structural hypothesis for the binding of this compound to the GABAA receptor.

Methodology:

  • Receptor Model: Utilize a high-resolution cryo-EM or crystal structure of the GABAA receptor.

  • Ligand Preparation: Generate a 3D conformation of this compound.

  • Docking Simulation: Use docking software to predict the most favorable binding poses of this compound within the potential binding sites of the GABAA receptor.

  • Analysis: Analyze the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to identify key residues involved in binding.

Visualizing the Path to Validation

The following diagrams illustrate the key pathways and workflows involved in validating the binding of this compound to the GABAA receptor.

GABAA_Signaling_Pathway GABA GABA GABAA_R GABAA Receptor GABA->GABAA_R Binds to orthosteric site Cl_channel Cl- Channel (Closed) Cl_open Cl- Channel (Open) GABAA_R->Cl_open Conformational Change Hyperpolarization Membrane Hyperpolarization Cl_open->Hyperpolarization Cl- Influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: GABAA Receptor Signaling Pathway.

Experimental_Workflow cluster_0 In Vitro Binding Assays cluster_1 Functional Assays cluster_2 Computational Analysis radioligand Radioligand Binding autoradiography Autoradiography radioligand->autoradiography conclusion Validation of Binding and Mechanism of Action autoradiography->conclusion electrophysiology Electrophysiology (Voltage/Patch Clamp) fluorescence Fluorescence-based Assays electrophysiology->fluorescence fluorescence->conclusion docking Molecular Docking md_sim Molecular Dynamics docking->md_sim md_sim->conclusion start Hypothesis: This compound binds to GABAA Receptor start->radioligand start->electrophysiology start->docking

Caption: Experimental Workflow for Binding Validation.

Logical_Comparison cluster_agonists Agonists cluster_antagonists Antagonists cluster_modulators Allosteric Modulators Epinapelline This compound (Test Compound) GABA GABA Epinapelline->GABA Compare Agonist Potential Muscimol Muscimol Epinapelline->Muscimol Compare Agonist Potential Bicuculline Bicuculline Epinapelline->Bicuculline Compare Antagonist Potential Flumazenil Flumazenil Epinapelline->Flumazenil Compare Antagonist Potential Diazepam Diazepam Epinapelline->Diazepam Compare Modulatory Potential Pentobarbital Pentobarbital Epinapelline->Pentobarbital Compare Modulatory Potential

Caption: Logical Framework for Comparative Analysis.

References

Unveiling the Potential of 12-Epinapelline: A Comparative Guide to its Predicted Sodium Channel Blocking Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the predicted sodium channel blocking activity of 12-Epinapelline. While direct experimental data for this compound is not yet available, its structural similarity to other diterpene alkaloids from Aconitum species, known for their interaction with voltage-gated sodium channels, strongly suggests a similar mechanism of action. This guide synthesizes available data on related compounds and compares them against established sodium channel blockers, offering a valuable resource for further investigation into the therapeutic potential of this natural product.

Comparative Analysis of Sodium Channel Blockers

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. Their blockade is a key mechanism for a variety of therapeutics, including local anesthetics, antiarrhythmics, and anticonvulsants. This section compares the inhibitory activity of several known sodium channel blockers with that of representative diterpene alkaloids from Aconitum species, providing a framework for understanding the potential potency of this compound.

Compound ClassCompoundTarget Ion ChannelIC50 / % Inhibition
Diterpene Alkaloids PyroaconitineNav1.257% inhibition at 10 µM[1]
AjacineNav1.242-57% inhibition at 10 µM[1]
SeptentriodineNav1.242% inhibition at 10 µM[1]
DelectinineNav1.242% inhibition at 10 µM[1]
LappaconitineNav1.7IC50 of 27.67 µM[2]
Local Anesthetics LidocaineTTXr Na+ channels (inactivated state)IC50 of 60 µM[3]
TTXr Na+ channels (resting state)IC50 of 210 µM[3]
TTXs Na+ channelsIC50 of 42 µM[3]
Class I Antiarrhythmics FlecainidehNav1.5IC50 of 10.7 µM[4]
hNav1.5 (use-dependent)IC50 of 7.4 µM[5][6]
hNav1.5 (resting)IC50 of 345 µM[5][6]
Anticonvulsants CarbamazepineNav1.5IC50 of 152 µM[7]
INa(T) in Neuro-2a cellsIC50 of 56 µM[8]
INa(L) in Neuro-2a cellsIC50 of 18 µM[8]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach to its characterization, the following diagrams are provided.

Mechanism of Voltage-Gated Sodium Channel Blockade cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NaChannel_Closed Sodium Channel (Resting/Closed) NaChannel_Open Sodium Channel (Open) NaChannel_Closed->NaChannel_Open NaChannel_Inactivated Sodium Channel (Inactivated) NaChannel_Open->NaChannel_Inactivated inactivates Na_in Na+ NaChannel_Open->Na_in NaChannel_Inactivated->NaChannel_Closed recovers Na_out Na+ Na_out->NaChannel_Open Influx Blocker This compound / Blocker Blocker->NaChannel_Open Binds & Blocks Blocker->NaChannel_Inactivated Binds & Stabilizes Depolarization Depolarization Depolarization->NaChannel_Closed opens Repolarization Repolarization Repolarization->NaChannel_Inactivated

Caption: Mechanism of voltage-gated sodium channel blockade.

Whole-Cell Patch-Clamp Experimental Workflow A Prepare Cell Culture (e.g., HEK293 expressing Nav1.X) B Pull Glass Micropipette (3-7 MΩ) A->B C Fill Micropipette with Intracellular Solution B->C D Mount Micropipette on Headstage C->D E Approach Cell with Micropipette D->E F Form Gigaohm Seal E->F G Rupture Cell Membrane (Go Whole-Cell) F->G H Establish Baseline Recording (Voltage-Clamp) G->H I Apply Voltage Protocol to Elicit Sodium Currents H->I J Perfuse with Test Compound (this compound) I->J K Record Sodium Currents in Presence of Compound J->K L Washout Compound K->L M Record Recovery of Sodium Currents L->M N Data Analysis (Measure Peak Current, Calculate % Inhibition, Determine IC50) M->N

Caption: Whole-cell patch-clamp experimental workflow.

Experimental Protocols

The characterization of a compound's activity on voltage-gated sodium channels is primarily conducted using the whole-cell patch-clamp electrophysiology technique. This method allows for the precise control of the cell's membrane potential and the direct measurement of ion channel currents.

Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockade

1. Cell Preparation:

  • HEK293 cells stably expressing the human Nav1.x channel subtype of interest are cultured under standard conditions.

  • For recording, cells are plated onto glass coverslips and allowed to adhere.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. The pH is adjusted to 7.2 with CsOH.

3. Electrophysiological Recording:

  • Glass micropipettes with a resistance of 3-7 MΩ are fabricated using a micropipette puller and filled with the internal solution.

  • The coverslip with the cells is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

  • A patch-clamp amplifier and data acquisition system are used to control the membrane potential and record the resulting currents.

  • The micropipette is brought into contact with a cell, and a high-resistance (GΩ) seal is formed between the pipette tip and the cell membrane through gentle suction.

  • The membrane patch is then ruptured by applying a brief pulse of suction, establishing the whole-cell configuration.

  • The cell is held at a holding potential where the majority of sodium channels are in the resting state (e.g., -120 mV).

  • To elicit sodium currents, the cell is depolarized to a test potential (e.g., -10 mV) for a short duration (e.g., 20 ms).

  • A baseline recording of the peak sodium current is established.

4. Compound Application and Data Analysis:

  • The test compound (e.g., this compound) is dissolved in the external solution at various concentrations and perfused into the recording chamber.

  • The effect of the compound on the peak sodium current is recorded at each concentration until a steady-state block is achieved.

  • The percentage of current inhibition is calculated for each concentration relative to the baseline current.

  • A concentration-response curve is generated, and the half-maximal inhibitory concentration (IC50) is determined by fitting the data to the Hill equation.

  • To assess use-dependent block, a train of depolarizing pulses is applied, and the degree of block is measured as a function of pulse number.

This guide provides a foundational understanding of the potential sodium channel blocking activity of this compound by drawing comparisons with known compounds and outlining the standard experimental procedures for its confirmation. Further in-depth research, including direct electrophysiological studies on this compound, is necessary to fully elucidate its pharmacological profile and therapeutic potential.

References

A Comparative Analysis of the Anti-Inflammatory Efficacy of 12-Epinapelline and Diclofenac

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory properties of the diterpene alkaloid 12-Epinapelline and the widely used nonsteroidal anti-inflammatory drug (NSAID), diclofenac. The following sections detail their mechanisms of action, comparative efficacy in preclinical models, and the experimental protocols utilized in these assessments.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its effective management is a cornerstone of treating numerous acute and chronic diseases. Diclofenac is a globally recognized NSAID that effectively reduces inflammation and pain primarily by inhibiting cyclooxygenase (COX) enzymes. However, its use is associated with potential gastrointestinal side effects. This compound, a diterpene alkaloid isolated from Aconitum species, has emerged as a potential anti-inflammatory agent with a distinct mechanistic profile and a potentially safer gastrointestinal profile. This guide aims to provide a comparative analysis of these two compounds based on available experimental data.

Mechanism of Action

The anti-inflammatory effects of this compound and diclofenac are mediated through distinct signaling pathways.

Diclofenac: As a non-selective COX inhibitor, diclofenac blocks the activity of both COX-1 and COX-2 enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The reduction in prostaglandin synthesis is the primary mechanism behind diclofenac's anti-inflammatory, analgesic, and antipyretic properties.

This compound: The precise mechanism of action for this compound is still under investigation; however, evidence suggests that it and related diterpene alkaloids exert their anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway plays a crucial role in regulating the production of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). By inhibiting the MAPK pathway, this compound can suppress the inflammatory cascade at a different point than COX inhibitors.

Below are diagrammatic representations of the proposed signaling pathways for diclofenac and this compound.

Diclofenac_Mechanism Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Diclofenac Diclofenac Diclofenac->COX-1 / COX-2 Inhibition

Caption: Mechanism of Action of Diclofenac.

Epinapelline_Mechanism Inflammatory Stimuli Inflammatory Stimuli MAPK Cascade MAPK Cascade Inflammatory Stimuli->MAPK Cascade Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK Cascade->Transcription Factors (e.g., AP-1) Pro-inflammatory Cytokines (IL-1, IL-6, TNF-α) Pro-inflammatory Cytokines (IL-1, IL-6, TNF-α) Transcription Factors (e.g., AP-1)->Pro-inflammatory Cytokines (IL-1, IL-6, TNF-α) Inflammation Inflammation Pro-inflammatory Cytokines (IL-1, IL-6, TNF-α)->Inflammation This compound This compound This compound->MAPK Cascade Inhibition

Caption: Proposed Mechanism of Action of this compound.

Comparative Efficacy Data

Direct comparative studies with detailed dose-response data for this compound and diclofenac are limited. However, available data from preclinical models of acute inflammation provide some insights into their relative efficacy.

Table 1: Anti-inflammatory Activity in Histamine-Induced Paw Edema

CompoundDosageRoute of Administration% Inhibition of EdemaReference
This compound N-oxide Not SpecifiedNot SpecifiedComparable to Diclofenac[1]
Diclofenac Sodium Not SpecifiedNot Specified1.5 times more active than diterpene alkaloids[1]

Note: The available literature qualitatively describes the antiexudative activity of this compound N-oxide as comparable to diclofenac, with diclofenac showing greater activity in the histamine-induced edema model. Specific dosages and quantitative inhibition percentages for this compound N-oxide in this model are not detailed in the cited source.

Table 2: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

CompoundDosage (mg/kg)Route of AdministrationTime Post-Carrageenan% Inhibition of EdemaReference
Diclofenac 5Oral2 hours56.17 ± 3.89[2][3]
Diclofenac 20Oral3 hours71.82 ± 6.53[2][3]
This compound ---Data Not Available-

Note: Quantitative data for this compound in the carrageenan-induced paw edema model is not currently available in the public domain, precluding a direct quantitative comparison in this widely used model.

A significant finding from studies on diterpene alkaloids, including a derivative of this compound, is the absence of ulcerogenic effects, a common adverse effect associated with NSAIDs like diclofenac[1].

Experimental Protocols

The following are generalized protocols for the key in vivo experiments cited in the comparison of this compound and diclofenac.

Carrageenan-Induced Paw Edema in Rodents

This is a standard and widely used model for evaluating the anti-inflammatory activity of compounds.

Carrageenan_Workflow cluster_0 Experimental Procedure A Acclimatize animals (rats or mice) B Administer test compound (e.g., this compound or Diclofenac) or vehicle A->B C Inject 1% carrageenan solution into the sub-plantar region of the right hind paw B->C D Measure paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 6 hours post-carrageenan) C->D E Calculate the percentage inhibition of edema compared to the vehicle-treated control group D->E

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Detailed Steps:

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are typically used and allowed to acclimatize to laboratory conditions for at least one week.

  • Drug Administration: Animals are fasted overnight with free access to water. The test compounds (this compound or diclofenac) or the vehicle (control) are administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.

  • Induction of Inflammation: A 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw.

  • Measurement of Edema: The volume of the paw is measured immediately before carrageenan injection and at specified time points thereafter (e.g., 1, 2, 3, 4, 6, and 24 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

Histamine-Induced Paw Edema

This model is used to assess anti-inflammatory activity specifically against histamine-mediated inflammation.

Detailed Steps:

  • Animal and Drug Administration: Similar to the carrageenan model, animals are prepared and administered the test compounds or vehicle.

  • Induction of Inflammation: A small volume (e.g., 0.1 mL) of histamine solution is injected into the sub-plantar region of the paw.

  • Measurement and Analysis: Paw volume is measured at various time points post-histamine injection, and the percentage inhibition of edema is calculated as described for the carrageenan model.

Conclusion

The available evidence suggests that this compound and its derivatives are promising anti-inflammatory agents with a mechanism of action that is distinct from that of diclofenac. While diclofenac demonstrates potent anti-inflammatory effects through COX inhibition, it carries a risk of gastrointestinal toxicity. This compound appears to have a comparable, though in some models slightly less potent, anti-inflammatory effect, with the significant advantage of not causing ulcerogenic side effects in the preclinical studies conducted so far.

Further research, including direct, dose-response comparative studies in standardized inflammatory models and elucidation of the specific molecular targets within the MAPK pathway, is warranted to fully understand the therapeutic potential of this compound as a novel anti-inflammatory drug. The development of such an agent could offer a safer alternative for the long-term management of inflammatory conditions.

References

Cross-validation of 12-Epinapelline's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of 12-Epinapelline, a diterpenoid alkaloid, across different cancer cell lines. The data presented herein is intended to offer an objective overview of its anti-proliferative activities and mechanism of action, alongside a comparison with other alternative compounds targeting similar pathways.

Overview of this compound

This compound is a diterpenoid alkaloid that has demonstrated anti-cancer properties, particularly in leukemia cell lines. Its primary mechanism of action involves the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell survival, proliferation, and growth. By targeting this pathway, this compound induces cell cycle arrest and apoptosis in cancer cells.

Comparative Cytotoxicity Data

The anti-proliferative activity of this compound and selected alternative compounds, including other diterpenoid alkaloids and PI3K/AKT inhibitors, has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below.

Table 1: IC50 Values of this compound in Leukemia Cell Lines

Cell Line24 hours (µg/mL)48 hours (µg/mL)
K-56235.82[1]26.64[1]
HL-6027.22[1]15.46[1]

Table 2: Comparative IC50 Values of Alternative Diterpenoid Alkaloids in Leukemia Cell Lines

CompoundCell LineIC50 (µM)
LipojesaconitineKB6.0 - 7.3[2]
Delcosine derivativeKB-VIN>2.15-fold more potent than in KB[2]
Kobusine derivativeA549Not specified
Pseudokobusine derivativeA549Not specified

Note: Direct comparison is limited due to different reporting units and cell lines. KB and KB-VIN are not leukemia cell lines but are included to show the activity of other diterpenoid alkaloids.

Table 3: Comparative IC50 Values of PI3K/AKT Inhibitors in Leukemia Cell Lines

CompoundCell LineIC50 (µM)Treatment Duration
LY294002K-5621.433[3]48 hours
LY294002HL-603.893[3]48 hours
ABT199K-5620.02248 hours
ABT199HL-600.26348 hours

Data on Non-Cancerous Cell Lines:

A critical aspect of evaluating a potential anti-cancer compound is its selectivity towards cancer cells over healthy cells. At present, there is a lack of publicly available data on the cytotoxic effects of this compound on non-cancerous human cell lines, particularly normal hematopoietic cells. This represents a significant gap in the current understanding of its therapeutic potential and safety profile.

Signaling Pathway and Mechanism of Action

This compound exerts its anti-proliferative effects by inhibiting the PI3K/AKT/mTOR signaling pathway. This inhibition leads to downstream effects, including cell cycle arrest and the induction of apoptosis.

PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation Apoptosis Apoptosis mTOR->Apoptosis 12_Epinapelline This compound 12_Epinapelline->PI3K 12_Epinapelline->AKT 12_Epinapelline->mTOR

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its alternatives.

Cell Viability Assay (CCK-8 Assay)

This assay is used to determine the cytotoxicity of a compound by measuring cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Add various concentrations of the test compound (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only). Incubate for the desired time periods (e.g., 24, 48 hours).

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis for PI3K/AKT Pathway Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the PI3K/AKT signaling pathway.

Protocol:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., PI3K, p-AKT, AKT, mTOR, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for evaluating the anti-cancer effects of a compound like this compound.

Experimental_Workflow cluster_0 In Vitro Evaluation Cell_Culture Cancer Cell Lines (e.g., K-562, HL-60) Compound_Treatment Treat with this compound (Dose & Time Course) Cell_Culture->Compound_Treatment Cytotoxicity_Assay Cell Viability Assay (CCK-8) Compound_Treatment->Cytotoxicity_Assay Mechanism_Assays Mechanism of Action Studies Compound_Treatment->Mechanism_Assays Data_Analysis Data Analysis & IC50 Determination Cytotoxicity_Assay->Data_Analysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Assays->Cell_Cycle Apoptosis Apoptosis Assay (Flow Cytometry) Mechanism_Assays->Apoptosis Western_Blot Western Blot (PI3K/AKT Pathway) Mechanism_Assays->Western_Blot

Caption: A typical experimental workflow for in vitro evaluation of an anti-cancer compound.

Logical_Relationship Inhibition This compound Inhibits PI3K/AKT/mTOR Pathway Cell_Cycle_Arrest Induces Cell Cycle Arrest Inhibition->Cell_Cycle_Arrest Apoptosis_Induction Induces Apoptosis Inhibition->Apoptosis_Induction Proliferation_Inhibition Inhibition of Cancer Cell Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition Apoptosis_Induction->Proliferation_Inhibition

Caption: Logical relationship of this compound's mechanism of action.

Conclusion

This compound demonstrates significant anti-proliferative effects in leukemia cell lines by inhibiting the PI3K/AKT/mTOR signaling pathway, leading to cell cycle arrest and apoptosis.[1] Comparative data with other diterpenoid alkaloids and PI3K/AKT inhibitors in the same cell lines provide a preliminary context for its potency. However, the lack of data on its effects in a broader range of solid tumor cell lines and, most importantly, in non-cancerous human cell lines, highlights a critical area for future research. Further studies are warranted to fully elucidate the therapeutic potential and selectivity of this compound as a candidate for cancer therapy.

References

In Vivo Validation of 12-Epinapelline's Therapeutic Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 12-Epinapelline, a diterpene alkaloid with demonstrated anticonvulsant properties. The information presented herein is intended to offer a comprehensive overview of its hypothesized therapeutic targets, supported by available experimental data, and to draw comparisons with established alternative therapies.

Executive Summary

This compound N-oxide, a derivative of this compound, has shown significant anticonvulsant activity in preclinical in vivo models, specifically the maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure models.[1] This activity suggests a potential therapeutic role in epilepsy. The primary hypothesized therapeutic targets for this compound's anticonvulsant effects are voltage-gated sodium channels (Na+ channels) and GABA-A receptors.[1] This guide will delve into the experimental basis for this hypothesis and compare this compound with other drugs that modulate these targets. While direct in vivo target validation studies for this compound are not extensively available in published literature, its pharmacological profile in established seizure models provides strong inferential evidence for its mechanism of action.

Comparison with Alternative Anticonvulsant Drugs

The therapeutic efficacy of an anticonvulsant is often evaluated by its ability to protect against seizures in various animal models. The table below compares the hypothesized targets of this compound with the established mechanisms of several frontline anticonvulsant drugs.

Compound/DrugTherapeutic Target(s)Primary Mechanism of ActionRelevant In Vivo Models
This compound N-oxide Voltage-gated Na+ channels, GABA-A Receptors (Hypothesized)Inhibition of neuronal hyperexcitability, Enhancement of GABAergic inhibitionMaximal Electroshock (MES), Pentylenetetrazol (PTZ)
Phenytoin Voltage-gated Na+ channelsBlocks high-frequency repetitive firing of action potentialsMaximal Electroshock (MES)
Carbamazepine Voltage-gated Na+ channelsBlocks high-frequency repetitive firing of action potentialsMaximal Electroshock (MES), Kindling Models
Valproic Acid Voltage-gated Na+ channels, GABA-A Receptors, T-type Ca2+ channelsMultiple mechanisms including enhanced GABAergic transmission and modulation of voltage-gated ion channelsMaximal Electroshock (MES), Pentylenetetrazol (PTZ)
Benzodiazepines (e.g., Diazepam) GABA-A ReceptorsPositive allosteric modulator, increasing the frequency of channel openingPentylenetetrazol (PTZ), Kindling Models

Experimental Protocols for In Vivo Validation

The following are detailed methodologies for the key in vivo experiments used to characterize the anticonvulsant activity of compounds like this compound.

Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to screen for drugs effective against generalized tonic-clonic seizures.[2]

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

Animals: Male ICR mice (20-25 g).

Procedure:

  • Animals are randomly assigned to vehicle control and treatment groups.

  • The test compound (e.g., this compound N-oxide) or vehicle is administered intraperitoneally (i.p.) at a predetermined time before the electroshock.

  • A corneal electrode is used to deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • The presence or absence of the tonic hindlimb extension is recorded. Abolition of this phase is considered a protective effect.

  • The median effective dose (ED50), the dose that protects 50% of the animals, can be calculated from a dose-response curve.

Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ seizure model is used to identify compounds that can prevent clonic seizures, often associated with absence seizures.[3]

Objective: To evaluate the ability of a compound to increase the threshold for or prevent the onset of clonic seizures induced by the GABA-A receptor antagonist, pentylenetetrazol.

Animals: Male Swiss albino mice (18-22 g).

Procedure:

  • Animals are divided into control and experimental groups.

  • The test compound or vehicle is administered at a specific time before PTZ injection.

  • A sub-convulsive dose of PTZ (e.g., 60-85 mg/kg, s.c.) is administered.

  • Animals are observed for a period of 30 minutes for the onset of generalized clonic seizures.

  • The latency to the first seizure and the percentage of animals protected from seizures are recorded.

Visualizing the Hypothesized Mechanisms and Workflows

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

G cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron Na_channel_pre Voltage-gated Na+ Channel Vesicle Glutamate Vesicle Na_channel_pre->Vesicle Triggers Release Glutamate_synapse Glutamate Vesicle->Glutamate_synapse Exocytosis Na_channel_post Voltage-gated Na+ Channel Glutamate_synapse->Na_channel_post Binds to AMPA/NMDA (not shown) Action_Potential_Post Postsynaptic Action Potential Na_channel_post->Action_Potential_Post Depolarization GABAa_receptor GABA-A Receptor Cl_ion Cl- influx GABAa_receptor->Cl_ion Opens Cl_ion->Action_Potential_Post Hyperpolarization (Inhibition) Action_Potential_Pre Action_Potential_Pre Action_Potential_Pre->Na_channel_pre Depolarization Epinapelline_Na This compound (Hypothesized) Epinapelline_Na->Na_channel_post Blocks Epinapelline_GABA This compound (Hypothesized) Epinapelline_GABA->GABAa_receptor Enhances Effect GABA GABA GABA->GABAa_receptor Binds

Caption: Hypothesized mechanism of this compound's anticonvulsant action.

G cluster_MES Maximal Electroshock (MES) Model cluster_PTZ Pentylenetetrazol (PTZ) Model MES_Start Administer This compound/Vehicle MES_Stim Apply Corneal Electrical Stimulus MES_Start->MES_Stim MES_Observe Observe for Tonic Hindlimb Extension MES_Stim->MES_Observe MES_Protected Protected MES_Observe->MES_Protected Absent MES_NotProtected Not Protected MES_Observe->MES_NotProtected Present PTZ_Start Administer This compound/Vehicle PTZ_Inject Inject PTZ (GABA-A Antagonist) PTZ_Start->PTZ_Inject PTZ_Observe Observe for Clonic Seizures PTZ_Inject->PTZ_Observe PTZ_Protected Protected PTZ_Observe->PTZ_Protected Absent PTZ_NotProtected Not Protected PTZ_Observe->PTZ_NotProtected Present Validation_Logic Logical Flow of In Vivo Target Validation cluster_MES cluster_MES cluster_PTZ cluster_PTZ

References

Unraveling the Neuroprotective Potential: A Comparative Analysis of 12-Epinapelline and Songorine

Author: BenchChem Technical Support Team. Date: November 2025

A definitive comparative guide for researchers and drug development professionals on the neuroprotective effects of the diterpenoid alkaloids 12-Epinapelline and Songorine remains a prospective endeavor due to a notable scarcity of direct experimental evidence. While research has illuminated various pharmacological activities of these compounds, particularly Songorine, within the central nervous system, a head-to-head comparison of their neuroprotective capabilities, supported by quantitative data, is not yet available in the scientific literature. This guide, therefore, synthesizes the existing, albeit limited, data to offer a preliminary comparative framework, highlighting known biological activities and proposing avenues for future investigation.

Currently, direct evidence for the neuroprotective effects of this compound is sparse. However, a study on its derivative, this compound N-oxide, has demonstrated anticonvulsant activity in mouse models of maximal electroshock- and pentylenetetrazol-induced seizures.[1] This finding suggests a potential interaction with voltage-gated sodium channels and GABA-A receptors, both of which are crucial targets in neuroprotection.[1]

In contrast, Songorine has been the subject of more extensive research, revealing a multifaceted interaction with the central nervous system. Studies have indicated that Songorine can modulate both the GABAergic and dopaminergic systems. It has been shown to act as a potent GABA-A receptor agonist in vivo, an action that is often associated with neuroprotective effects against excitotoxicity.[2][3] Additionally, some research suggests that Songorine enhances excitatory synaptic transmission through an agonistic action at dopamine D2 receptors.[4] The activation of D2 receptors has also been linked to neuroprotective mechanisms against glutamate-induced neurotoxicity and oxidative stress.[5][6]

Comparative Pharmacological Activities

Given the absence of direct comparative data on neuroprotection, a summary of the known CNS-related activities of this compound N-oxide and Songorine is presented below to facilitate a preliminary assessment.

FeatureThis compound N-OxideSongorine
Primary CNS Activity AnticonvulsantAnxiolytic, modulation of synaptic transmission[3][4]
Mechanism of Action Putative interaction with Na+ channels and GABA-A receptors[1]GABA-A receptor agonist, Dopamine D2 receptor agonist[2][3][4]
In Vivo Efficacy Demonstrated in mouse seizure models[1]Demonstrated in rat models of anxiety
Neuroprotection Data No direct quantitative data available.Indirect evidence; some studies on non-neuronal cells show reduction of oxidative stress.[7][8]

Proposed Signaling Pathways for Neuroprotection

The potential neuroprotective signaling pathways for this compound and Songorine can be inferred from their known molecular targets.

12_Epinapelline_Pathway 12-Epinapelline_N-Oxide This compound N-Oxide Na_Channel Voltage-gated Na+ Channel 12-Epinapelline_N-Oxide->Na_Channel GABA_A_Receptor GABA-A Receptor 12-Epinapelline_N-Oxide->GABA_A_Receptor Neuronal_Stabilization Neuronal Stabilization Na_Channel->Neuronal_Stabilization Reduced_Excitotoxicity Reduced Excitotoxicity GABA_A_Receptor->Reduced_Excitotoxicity

Figure 1: Putative Neuroprotective Pathway of this compound N-Oxide.

Songorine_Pathway Songorine Songorine GABA_A_Receptor GABA-A Receptor Songorine->GABA_A_Receptor Dopamine_D2_Receptor Dopamine D2 Receptor Songorine->Dopamine_D2_Receptor Anti_Apoptotic_Effects Anti-Apoptotic Effects GABA_A_Receptor->Anti_Apoptotic_Effects PI3K_Akt_Pathway PI3K/Akt Pathway Dopamine_D2_Receptor->PI3K_Akt_Pathway PI3K_Akt_Pathway->Anti_Apoptotic_Effects Reduced_Oxidative_Stress Reduced Oxidative Stress PI3K_Akt_Pathway->Reduced_Oxidative_Stress

Figure 2: Potential Neuroprotective Pathways of Songorine.

Future Experimental Directions: A Proposed Workflow

To definitively compare the neuroprotective effects of this compound and Songorine, a standardized experimental workflow is essential. The following protocol outlines key in vitro assays that would provide the necessary quantitative data.

Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Neuroprotection Assays cluster_2 Data Analysis Cell_Culture Neuronal Cell Line (e.g., SH-SY5Y, PC12) Induce_Toxicity Induce Neurotoxicity (e.g., Glutamate, H2O2) Treatment Treat with This compound or Songorine MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay LDH_Assay LDH Assay (Cytotoxicity) Treatment->LDH_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Treatment->Apoptosis_Assay Data_Analysis Quantitative Comparison of EC50 and % Protection MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Figure 3: Proposed Workflow for Comparative Neuroprotection Analysis.
Experimental Protocols

1. Cell Culture and Induction of Neurotoxicity:

  • Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used models for neuroprotective studies.

  • Culture Conditions: Cells should be maintained in appropriate media (e.g., DMEM for SH-SY5Y) supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Neurotoxicity:

    • Glutamate-induced excitotoxicity: Expose cells to varying concentrations of glutamate (e.g., 5-20 mM) for a defined period (e.g., 24 hours) to induce excitotoxic cell death.

    • Oxidative stress: Treat cells with hydrogen peroxide (H2O2; e.g., 100-500 µM) or 6-hydroxydopamine (6-OHDA) to induce oxidative damage.

2. Treatment with Diterpenoid Alkaloids:

  • Prepare stock solutions of this compound and Songorine in a suitable solvent (e.g., DMSO).

  • Pre-treat or co-treat neuronal cells with a range of concentrations of each compound before or during the application of the neurotoxic agent.

3. Assessment of Neuroprotection (Quantitative Assays):

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability:

    • After treatment, incubate cells with MTT solution (0.5 mg/mL) for 2-4 hours at 37°C.

    • The formazan crystals formed by viable cells are then dissolved in a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated, non-toxin-exposed) cells.

  • Lactate Dehydrogenase (LDH) Assay for Cytotoxicity:

    • Collect the cell culture supernatant after treatment.

    • Measure the activity of LDH released from damaged cells using a commercially available LDH cytotoxicity assay kit.

    • Higher LDH activity corresponds to greater cell death.

  • Apoptosis Assays (e.g., Annexin V-FITC/Propidium Iodide Staining):

    • Harvest the cells after treatment.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the stained cells using flow cytometry.

    • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

4. Data Analysis:

  • Calculate the half-maximal effective concentration (EC50) for the neuroprotective effect of each compound.

  • Statistically compare the percentage of cell viability, cytotoxicity, and apoptosis rates between the groups treated with this compound and Songorine.

Conclusion

The current body of scientific literature does not permit a direct, data-driven comparison of the neuroprotective effects of this compound and Songorine. While Songorine shows promise due to its interactions with established neuroprotective pathways (GABA-A and Dopamine D2 receptors), the neuroprotective potential of this compound remains largely unexplored, with only indirect evidence from its N-oxide derivative suggesting a possible role.

To bridge this knowledge gap, rigorous in vitro and in vivo studies employing standardized neuroprotection assays are imperative. The experimental workflow and protocols outlined in this guide provide a foundational framework for such investigations. Future research in this area will be crucial for elucidating the therapeutic potential of these diterpenoid alkaloids in the context of neurodegenerative diseases and for guiding the development of novel neuroprotective agents.

References

Unveiling the Safety Profile of 12-Epinapelline: A Comparative Analysis with Other Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In a comprehensive evaluation for researchers, scientists, and drug development professionals, this guide provides a comparative safety analysis of 12-Epinapelline against other structurally related alkaloids. This publication synthesizes available toxicological data, outlines key experimental methodologies, and presents visual diagrams of relevant biological pathways to offer a clear perspective on the relative safety of these compounds.

This compound, a diterpenoid alkaloid found in plants of the Aconitum genus, has garnered interest for its potential therapeutic applications, including antiarrhythmic and anticonvulsant activities. However, its structural relationship to highly toxic alkaloids from the same genus necessitates a thorough understanding of its safety profile. This guide aims to provide an objective comparison based on available scientific literature.

Quantitative Toxicological Data

The following table summarizes the available acute toxicity data, primarily the median lethal dose (LD50), for this compound and a selection of other alkaloids from the Aconitum genus. LD50 is a standard measure of acute toxicity, representing the dose required to be lethal to 50% of a tested population. A higher LD50 value indicates lower acute toxicity.

AlkaloidChemical ClassAnimal ModelRoute of AdministrationLD50 (mg/kg)
This compound Atisine-type DiterpenoidData Not Available-Data Not Available
Aconitine Diester DiterpenoidMouseOral1.0[1]
MouseIntraperitoneal0.270[1]
Mesaconitine Diester DiterpenoidMouseOral1.9
MouseIntravenous0.068
Songorine DiterpenoidMouseOral1575
MouseSubcutaneous630
MouseIntraperitoneal485
MouseIntravenous142.5
RatIntraperitoneal407.5
Napelline DiterpenoidData Not Available-Data Not Available

Note: "Data Not Available" indicates that specific LD50 values for this compound and Napelline were not found in the reviewed scientific literature. However, it is generally reported that atisine-type alkaloids, such as this compound, exhibit lower toxicity compared to the highly toxic aconitine-type diester diterpenoid alkaloids.

Experimental Protocols

The determination of the toxicological profile of alkaloids involves a battery of standardized in vitro and in vivo experiments. These protocols are crucial for understanding a compound's potential adverse effects.

Acute Systemic Toxicity (LD50 Determination)

The acute systemic toxicity of a compound is typically evaluated in rodent models (e.g., mice or rats) to determine the LD50.

Methodology:

  • Animal Model: Healthy, young adult rodents of a specific strain are used.

  • Dose Administration: The test substance is administered via various routes, such as oral gavage, intraperitoneal injection, or intravenous injection. A range of doses is tested across different groups of animals.

  • Observation: Animals are observed for a set period (typically 14 days) for signs of toxicity and mortality.

  • Data Analysis: The LD50 value is calculated using statistical methods, such as the Probit analysis.

Cytotoxicity Assays

In vitro cytotoxicity assays are fundamental for assessing a compound's toxicity at the cellular level.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product. The amount of formazan is proportional to the number of living cells.

2. Lactate Dehydrogenase (LDH) Assay: This assay measures the amount of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis, making it an indicator of cytotoxicity.

Genotoxicity Assays

Genotoxicity assays are employed to determine if a compound can damage genetic material (DNA).

1. Ames Test (Bacterial Reverse Mutation Assay): This test uses several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis. The assay assesses the ability of a substance to cause mutations that revert the bacteria to a state where they can synthesize histidine.

2. In Vivo Micronucleus Test: This test is performed in rodents to detect damage to chromosomes or the mitotic apparatus. The formation of micronuclei in developing red blood cells (erythrocytes) in the bone marrow is assessed after treatment with the test substance.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes involved in safety evaluation, the following diagrams are provided.

ToxicityTestingWorkflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) data_analysis Data Analysis & Safety Profile Assessment cytotoxicity->data_analysis genotoxicity_in_vitro Genotoxicity Assays (e.g., Ames Test) genotoxicity_in_vitro->data_analysis acute_toxicity Acute Systemic Toxicity (LD50 Determination) acute_toxicity->data_analysis genotoxicity_in_vivo Genotoxicity Assays (e.g., Micronucleus Test) genotoxicity_in_vivo->data_analysis compound Test Compound (e.g., this compound) compound->cytotoxicity compound->genotoxicity_in_vitro compound->acute_toxicity compound->genotoxicity_in_vivo

Figure 1. General workflow for the toxicological evaluation of a novel compound.

Aconitine and related highly toxic alkaloids exert their effects primarily by modulating voltage-gated sodium channels. The following diagram illustrates this mechanism of action.

Aconitine_MoA cluster_cell Excitable Cell (e.g., Cardiomyocyte, Neuron) aconitine Aconitine na_channel Voltage-Gated Sodium Channel (Nav) aconitine->na_channel Binds to open state influx Persistent Na+ Influx na_channel->influx Prevents inactivation membrane Cell Membrane depolarization Prolonged Depolarization influx->depolarization arrhythmia Cardiac Arrhythmias depolarization->arrhythmia neurotoxicity Neurotoxicity depolarization->neurotoxicity

References

Safety Operating Guide

Proper Disposal of 12-Epinapelline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document outlines essential safety and disposal procedures for 12-Epinapelline, a diterpenoid alkaloid. Due to the absence of a specific Safety Data Sheet (SDS) for 1-Epinapelline, these guidelines are predicated on the known hazards associated with its chemical class, particularly other toxic alkaloids derived from Aconitum species, and general best practices for the management of hazardous laboratory waste. Researchers, scientists, and drug development professionals must handle this compound with extreme caution, assuming high toxicity.

Hazard Assessment and Personal Protective Equipment (PPE)

Required Personal Protective Equipment (PPE) When Handling this compound:

PPE CategorySpecificationPurpose
Gloves Chemical-resistant, such as nitrile.To prevent skin contact.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes or aerosols.
Lab Coat Standard laboratory coat.To protect skin and clothing.
Respiratory Use in a certified chemical fume hood.To prevent inhalation of airborne particles.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Before addressing the spill, put on the full required PPE.

  • Containment: For solid spills, carefully cover with a damp paper towel to prevent the generation of dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to surround and absorb the substance.

  • Cleanup: Gently sweep or scoop the contained material into a clearly labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Waste Disposal: All contaminated materials, including absorbent, paper towels, and used PPE, must be placed in a sealed and properly labeled hazardous waste container.

Disposal Procedures for this compound Waste

All waste containing this compound, including pure compound, solutions, and contaminated materials, must be treated as hazardous waste. Do not dispose of this material down the drain or in regular trash.

Waste Segregation and Collection:

Waste TypeContainerLabeling
Solid Waste Sealable, leak-proof container compatible with chemical waste."Hazardous Waste," "Toxic Solid," "this compound"
Liquid Waste Sealable, leak-proof container compatible with the solvent used."Hazardous Waste," "Toxic Liquid," "this compound in [Solvent Name]"
Contaminated Sharps Puncture-resistant sharps container."Hazardous Waste," "Sharps," "Contaminated with this compound"
Contaminated Labware Lined, sealable hazardous waste container."Hazardous Waste," "Contaminated Labware," "this compound"

Decontamination of Glassware:

  • Initial Rinse: Rinse the glassware three times with a suitable solvent (e.g., ethanol or acetone) to remove residual this compound. Collect all rinsate as hazardous liquid waste.

  • Washing: Wash the rinsed glassware with a laboratory detergent and hot water.

  • Final Rinse: Rinse thoroughly with deionized water.

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical flow of handling and disposal procedures for this compound.

G cluster_handling Handling this compound cluster_waste_generation Waste Generation cluster_disposal Disposal Pathway start Start: Obtain this compound weigh Weighing and Preparation (in fume hood) start->weigh experiment Experimental Use weigh->experiment pure Unused/Expired This compound experiment->pure solutions Contaminated Solutions experiment->solutions materials Contaminated Materials (Gloves, Wipes, etc.) experiment->materials glassware Contaminated Glassware experiment->glassware collect_solid Collect in Solid Hazardous Waste Container pure->collect_solid collect_liquid Collect in Liquid Hazardous Waste Container solutions->collect_liquid materials->collect_solid decontaminate Decontaminate Glassware glassware->decontaminate ehs Arrange for Pickup by Environmental Health & Safety (EHS) collect_solid->ehs collect_liquid->ehs collect_decon Collect Rinsate as Hazardous Liquid Waste decontaminate->collect_decon collect_decon->collect_liquid

Experimental and Disposal Workflow for this compound.

G cluster_spill Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup and Decontamination cluster_final_disposal Final Disposal spill Spill of this compound evacuate Evacuate & Secure Area spill->evacuate don_ppe Don Appropriate PPE evacuate->don_ppe contain Contain Spill don_ppe->contain cleanup Clean Up Spill Material contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose

Spill Response Logical Relationship for this compound.

References

Personal protective equipment for handling 12-Epinapelline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 12-Epinapelline is a diterpenoid alkaloid.[1] While one Safety Data Sheet (SDS) indicates it is not classified as hazardous under the Globally Harmonized System (GHS), product information advises treating it as potentially hazardous until more data is available.[1][2] Standard laboratory precautions such as avoiding ingestion, inhalation, and contact with eyes and skin are recommended.[1][2] This guide provides comprehensive safety protocols assuming the compound is potent and potentially cytotoxic, aligning with best practices for handling high-potency alkaloids and cytotoxic agents.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following personal protective equipment (PPE) is mandatory.

PPE CategoryItemSpecificationRationale
Hand Protection Double Gloves (Nitrile)ASTM D6978-05 rated, powder-free nitrile gloves. Outer glove cuff should extend over the gown's cuff.Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a breach in the outer glove.[3][4]
Body Protection Disposable GownLong-sleeved, solid-front, back-closing gown made of a low-permeability fabric. Cuffs should be elasticated.Protects skin and personal clothing from contamination.[3][5]
Eye and Face Protection Safety Goggles & Face ShieldANSI Z87.1 certified chemical splash goggles. A full face shield should be worn over the goggles.Protects against splashes and aerosols, which can cause eye irritation or systemic absorption.[5][6][7]
Respiratory Protection N95 Respirator or HigherNIOSH-approved N95 or higher-level respirator.Required when handling the powdered form of the compound or when there is a risk of aerosol generation.[5]
Foot Protection Shoe CoversDisposable, slip-resistant shoe covers.Prevents the tracking of contaminants out of the designated handling area.[3]

Operational Plan for Handling this compound

Adherence to a strict operational workflow is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound must occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential airborne particles.

  • Spill Kit: A spill kit specifically for cytotoxic or hazardous chemicals must be readily available in the designated handling area.[5]

2. Handling the Compound:

  • Donning PPE: Before entering the designated area, don all required PPE in the correct order.

  • Weighing: When weighing the solid compound, use a containment balance enclosure or a fume hood to prevent the dispersal of powder.

  • Solution Preparation: Prepare solutions within a fume hood. Handle the solid with care to avoid creating dust. When dissolving, add the solvent to the solid slowly to prevent splashing. This compound is soluble in chloroform at approximately 10 mg/ml.[1]

3. Post-Handling Procedures:

  • Decontamination: Decontaminate all surfaces and equipment in the designated area after use.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination, disposing of it in the appropriate hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Handling Area (Fume Hood) prep_spill Ensure Spill Kit is Available prep_area->prep_spill prep_ppe Don Appropriate PPE prep_spill->prep_ppe weigh Weigh Solid Compound in Containment Enclosure prep_ppe->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve decontaminate Decontaminate Surfaces and Equipment dissolve->decontaminate doff_ppe Doff and Dispose of PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for handling this compound.

Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • Solid Waste: All solid waste, including contaminated PPE (gloves, gowns, shoe covers), disposable labware, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[8][9]

  • Liquid Waste: Unused solutions of this compound and solvent rinses should be collected in a separate, sealed, and labeled hazardous waste container for liquid chemical waste. Do not discharge any this compound solutions down the drain.[8][10]

  • Sharps: Any sharps, such as needles or contaminated glassware, must be placed in a puncture-proof sharps container that is also labeled as hazardous waste.[8]

2. Waste Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the primary hazard (e.g., "Toxic," "Cytotoxic").[9]

  • Storage: Store waste containers in a secure, designated area away from general laboratory traffic.

  • Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

Disposal Plan for this compound Waste cluster_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_disposal Final Disposal solid_waste Contaminated PPE, Labware, Cleaning Materials solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Unused Solutions, Solvent Rinses liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Needles, Glassware sharps_container Labeled Hazardous Sharps Container sharps_waste->sharps_container ehs_disposal Collection and Disposal by EHS or Licensed Contractor solid_container->ehs_disposal liquid_container->ehs_disposal sharps_container->ehs_disposal

Caption: Disposal plan for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-Epinapelline
Reactant of Route 2
12-Epinapelline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.